molecular formula C15H10O B167246 9-Anthraldehyde CAS No. 642-31-9

9-Anthraldehyde

Cat. No.: B167246
CAS No.: 642-31-9
M. Wt: 206.24 g/mol
InChI Key: YMNKUHIVVMFOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Anthraldehyde is a versatile anthracene-based building block in scientific research, serving as a critical precursor for developing diverse functional molecules. Its primary application lies in organic synthesis, where it is a starting material for synthesizing various heterocycles and ligands. For instance, this compound can be readily converted to its oxime derivative, which is a valuable synthetic tool for constructing isoxazole rings—important structures in medicinal chemistry—via 1,3-dipolar cycloaddition reactions of the in-situ generated nitrile oxide . These resultant 3-(anthracen-9-yl)isoxazole derivatives are themselves key intermediates that can be transformed into fluorescent enamino ketone ligands for preparing boron complexes, which have potential applications as fluorescent tags . Furthermore, this compound is employed in pharmaceutical analysis and development. It reacts with Isoniazid, a first-line anti-tuberculosis drug, to form a highly fluorescent derivative (this compound isonicotinoyl hydrazone, INHAA). This specific reaction is utilized in developing sensitive HPLC-FL methods for the quantitative determination of Isoniazid in pharmaceutical dosage forms, aiding in quality control . In materials science, this compound serves as a model compound for developing novel solid-state luminescent materials. Through cocrystal engineering, its photophysical properties can be significantly tuned. By forming cocrystals with different coformers, the solid-state emission of this compound can be shifted across a broad range from green to red, enabling the design of multicolor luminescent systems with potential use in sensors and optoelectronics . It is also used in the preparation of asymmetrical tridentate Schiff base ligands and functionalized ligands via Knoevenagel condensation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNKUHIVVMFOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060940
Record name 9-Anthracenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gold colored powder; [Alfa Aesar MSDS]
Record name 9-Anthraldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11333
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

642-31-9
Record name 9-Anthracenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Anthraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Anthraldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthracenecarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Anthracenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthracene-9-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-ANTHRACENECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353S277YHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

9-Anthraldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthraldehyde is an aromatic aldehyde derived from anthracene (B1667546). Its unique structure, featuring a reactive aldehyde group attached to the rigid, planar anthracene core, imparts a distinct set of chemical and physical properties. This guide provides an in-depth overview of this compound, including its chemical structure, physical and spectroscopic properties, key chemical reactions, and established experimental protocols. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₅H₁₀O, consists of an aldehyde functional group (-CHO) substituted at the 9-position of the anthracene ring system.[1] This substitution breaks the symmetry of the parent anthracene molecule and is the primary determinant of its chemical reactivity. The molecule is a yellow crystalline solid, a characteristic stemming from its extended π-conjugated system which absorbs light in the visible region.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical processes.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₀O[2][3]
Molecular Weight 206.24 g/mol [3][4]
Appearance Yellow crystalline powder or needles[3][5]
Melting Point 103-105 °C[2][3][6]
Boiling Point 405.7 ± 14.0 °C at 760 mmHg[3][6]
Density 1.2 ± 0.1 g/cm³[3][6]
Flash Point 269.2 °C[2][5]
Solubility Soluble in toluene, ethanol, acetone, chloroform. Limited solubility in water.[4][5][7][8]
Stability Stable. Incompatible with strong bases and strong oxidizing agents.[2][5][6]
CAS Number 642-31-9[2]
Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

Spectroscopic TechniqueCharacteristic FeaturesReference(s)
¹H NMR The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons and a distinct downfield signal for the aldehydic proton.[9]
¹³C NMR The ¹³C NMR spectrum shows signals for the aromatic carbons and a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift.[10][11]
FTIR The Infrared (IR) spectrum displays a prominent absorption peak around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde functional group.[12]
UV-Vis The UV-Visible spectrum, influenced by the extended π-conjugation of the anthracene core, shows absorption bands in the UV and visible regions, which is responsible for its yellow color. The spectrum is available for viewing on the NIST WebBook.[13]
Mass Spectrometry The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[8][14]

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of its aldehyde group and the anthracene core.

Synthesis

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[5] This reaction involves the formylation of an electron-rich aromatic compound, in this case, anthracene, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15][16]

G cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Product Anthracene Anthracene Formylation Electrophilic Aromatic Substitution (Formylation) Anthracene->Formylation DMF DMF Vilsmeier_Reagent Formation of Vilsmeier Reagent DMF->Vilsmeier_Reagent reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation attacks Hydrolysis Hydrolysis Formylation->Hydrolysis Product This compound Hydrolysis->Product

Figure 1: Vilsmeier-Haack Synthesis Workflow.
Key Reactions

The chemical reactivity of this compound is dominated by two main features: the aldehyde group and the anthracene nucleus.

  • Reactions of the Aldehyde Group: The aldehyde functional group is highly reactive and participates in a variety of reactions, including:

    • Nucleophilic additions: It readily undergoes addition reactions with various nucleophiles.

    • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 9-anthracenecarboxylic acid.

    • Condensation reactions: It can react with compounds containing active methylene (B1212753) groups in Knoevenagel condensations or with amines to form Schiff bases.[7]

    • Wittig Reaction: It serves as a substrate in the Wittig reaction to form alkenes.

  • Reactions of the Anthracene Nucleus: The anthracene core can undergo cycloaddition reactions.

    • Diels-Alder Reaction: The central ring of the anthracene moiety can act as a diene in Diels-Alder reactions with suitable dienophiles, such as maleic anhydride (B1165640).[17][18] This reaction is a powerful tool for the construction of complex polycyclic systems.

G cluster_properties Core Chemical Properties cluster_applications Resulting Applications This compound This compound Reactive Aldehyde Group Reactive Aldehyde Group This compound->Reactive Aldehyde Group Extended Pi-Conjugation Extended Pi-Conjugation This compound->Extended Pi-Conjugation Organic Synthesis Intermediate Organic Synthesis Intermediate Reactive Aldehyde Group->Organic Synthesis Intermediate Pharmaceutical Development Pharmaceutical Development Reactive Aldehyde Group->Pharmaceutical Development Fluorescent Probes & Dyes Fluorescent Probes & Dyes Extended Pi-Conjugation->Fluorescent Probes & Dyes

Figure 2: Logical Relationship of Properties and Applications.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Anthracene

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • o-dichlorobenzene

  • Sodium acetate (B1210297)

  • Glacial acetic acid

  • Methanol

  • 6 N Hydrochloric acid

Procedure:

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g of anthracene.

  • Heat the flask on a steam bath with stirring to 90-95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.

  • Continue heating for 1 hour.

  • Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.

  • Rapidly distill the o-dichlorobenzene and most of the methylaniline with steam.

  • The residual reddish oil will solidify upon cooling. Decant the aqueous liquor and wash the solid residue by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough washing with water.

  • Recrystallize the crude solid (22-24 g, m.p. 97-101°C) from 50 ml of hot glacial acetic acid.

  • After cooling, filter the bright yellow aldehyde by suction and wash it on the filter with 30 ml of methanol.

Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol describes a typical procedure for the Diels-Alder reaction.[6][19]

Materials:

  • This compound (250 mg)

  • Maleic anhydride (350 mg)

  • Xylene (solvent)

Procedure:

  • In a round-bottom flask, combine 250 mg of this compound and 350 mg of maleic anhydride.

  • Add a suitable volume of xylene to dissolve the reactants with heating.

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour. The progress of the reaction can be monitored by the disappearance of the yellow color of this compound.

  • After the reaction is complete, allow the mixture to cool to room temperature, which should induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the product and determine its melting point and yield.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

  • Health Hazards: It is irritating to the eyes, respiratory system, and skin.[5][20] Inhalation of dust or fumes should be avoided.[20]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[20] Work in a well-ventilated area or use a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[4]

  • Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.

Applications

This compound is a valuable intermediate in various fields:

  • Dyes and Pigments: Its aromatic structure is a key component in the synthesis of various dyes and pigments.[1]

  • Pharmaceuticals: It serves as a precursor in the synthesis of more complex molecules for pharmaceutical applications.[1][4]

  • Fluorescent Probes: The anthracene moiety is fluorescent, making this compound and its derivatives useful in the development of fluorescent probes for detecting specific analytes.[3]

  • Organic Synthesis: It is a versatile starting material for a wide range of organic transformations.[4]

Conclusion

This compound is a fundamentally important organic compound with a rich chemistry and a broad range of applications. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and industrial settings. This guide has provided a detailed overview of these aspects, offering a solid foundation for scientists and professionals working with this versatile molecule.

References

9-Anthraldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 642-31-9

This technical guide provides an in-depth overview of 9-Anthraldehyde, a versatile aromatic aldehyde. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, spectroscopic data, synthesis, key reactions, and diverse applications.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is soluble in organic solvents such as toluene, ethanol, acetone, and benzene, but only slightly soluble in water. The compound is noted to be air-sensitive and incompatible with strong bases and oxidizing agents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₁₀O[2]
Molecular Weight 206.24 g/mol [2]
Appearance Yellow crystalline powder or needles[3]
Melting Point 103-105 °C[2]
Boiling Point 405.7 ± 14.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Solubility Soluble in toluene.[2] Slightly soluble in water, highly soluble in ethanol, acetone, and benzene.[2]
Flash Point 269.2 ± 6.3 °C[4]
Stability Stable; incompatible with strong bases and strong oxidizing agents. Air sensitive.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR Spectra available for review.[2][5]
¹³C NMR Spectra available for review.[5][6]
Infrared (IR) Prominent carbonyl (C=O) stretching peak around 1700 cm⁻¹.[7]
Mass Spectrometry (MS) Mass spectrum available for review.[8]

Synthesis and Reactions

Synthesis

The most common method for synthesizing this compound is the Vilsmeier-Haack reaction, which involves the formylation of anthracene (B1667546).[1][9]

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from a literature procedure.[10]

Materials:

  • Anthracene

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • o-Dichlorobenzene

  • Sodium acetate (B1210297)

  • Glacial acetic acid

  • Methanol

  • 6 N Hydrochloric acid

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g of anthracene.

  • Heat the mixture with stirring on a steam bath to 90-95 °C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.

  • Continue heating for 1 hour.

  • After cooling, add a solution of 140 g of crystalline sodium acetate in 250 ml of water.

  • Steam distill the mixture to remove o-dichlorobenzene and most of the methylaniline (15-20 minutes).

  • Cool the residue, which will solidify. Break up the solid and decant the aqueous liquor.

  • Wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid to remove any remaining amine, followed by a thorough wash with water.

  • Recrystallize the crude solid (22-24 g, m.p. 97-101 °C) from 50 ml of hot glacial acetic acid.

  • Filter the bright yellow aldehyde by suction and wash the filter cake with 30 ml of methanol.

  • The expected yield is 20-22 g (77-84%) with a melting point of 104.5-105 °C.

Key Reactions

This compound participates in a variety of important organic reactions, making it a valuable synthetic intermediate.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes. This reaction is a reliable method for creating carbon-carbon double bonds with high regioselectivity.

  • Knoevenagel Condensation: Undergoes condensation with active methylene (B1212753) compounds, catalyzed by a base, to yield α,β-unsaturated products.[4] This reaction is fundamental in the synthesis of various functionalized molecules.

  • Diels-Alder Reaction: The anthracene core can act as a diene in Diels-Alder cycloadditions, although the reactivity is influenced by the aldehyde group.[11]

Experimental Protocol: Wittig Reaction of this compound

This protocol provides a general procedure for the Wittig reaction.[4][12]

Materials:

Procedure:

  • Weigh 0.110 g of this compound and 0.210 g of benzyltriphenylphosphonium chloride and place them in a 5-mL conical vial.

  • Add 0.6 mL of dichloromethane and a stir bar.

  • While vigorously stirring the mixture, add 0.26 mL of 50% aqueous sodium hydroxide dropwise over approximately 3 minutes (1 drop every 7 seconds).

  • Continue to stir the reaction mixture vigorously for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel. Rinse the reaction vial with 10 mL of dichloromethane and 10 mL of deionized water and add the rinses to the separatory funnel.

  • Shake and vent the funnel. Allow the layers to separate and drain the organic layer into a beaker.

  • Extract the aqueous layer with an additional 5 mL of dichloromethane. Combine the organic layers.

  • Dry the combined organic layers with anhydrous calcium chloride.

  • Decant the dried organic solution and evaporate the solvent to obtain the crude product.

  • Recrystallize the product from 2-propanol.

Applications

This compound's unique chemical structure and reactivity make it a valuable compound in several scientific and industrial fields.

Organic Synthesis and Materials Science

It serves as a crucial precursor in the synthesis of more complex molecules, including dyes, pigments, and advanced functional materials.[3][6] Its fluorescent properties are of particular interest in the development of luminescent compounds and photoactive materials for use in electronics and sensors.[6] By forming cocrystals with other molecules, the solid-state emission of this compound can be tuned across a broad spectrum, from green to red, which has potential applications in optoelectronics.[13]

Drug Development and Medicinal Chemistry

This compound is an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][6] While this compound itself is not a therapeutic agent, its derivatives have shown significant biological activity. A notable example is the anticancer drug bisantrene (B1209513), a derivative of 9,10-anthracenedicarboxaldehyde.[12][14] This highlights the importance of the anthracene scaffold in the design of new therapeutic agents.

Fluorescent Probes

The inherent fluorescence of the anthracene moiety makes this compound a valuable building block for the creation of fluorescent probes.[3] These probes are used for the detection of various analytes, including metal ions like Fe(III), and have applications in medical imaging and diagnostics.[5][15] For example, a Schiff base synthesized from this compound and 4-aminoantipyrine (B1666024) has been characterized as a fluorescent probe for Fe(III) ions.[16]

Biological Activity and Mechanism of Action of Derivatives

While there is limited information on the direct biological activity of this compound, its derivatives, particularly those based on the 9,10-anthracenedione and 9,10-anthracenedicarboxaldehyde core, have been extensively studied for their anticancer properties.[8][12][14]

Bisantrene , a derivative of 9,10-anthracenedicarboxaldehyde, is an antineoplastic agent with a multi-faceted mechanism of action.[2] It acts as a DNA intercalator, inserting its planar anthracene ring between the base pairs of DNA.[2][17] This intercalation disrupts the normal function of DNA, leading to single-strand breaks and inhibition of both DNA and RNA synthesis.[2] Furthermore, bisantrene is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[7] More recent studies have revealed that bisantrene also binds to and stabilizes G-quadruplex structures in DNA and RNA, which can downregulate the expression of oncogenes like MYC.[6][8]

Diagram: Mechanism of Action of Bisantrene

Bisantrene_Mechanism cluster_effects Cellular Effects Bisantrene Bisantrene Intercalation DNA Intercalation Bisantrene->Intercalation Binds to TopoII_Inhibition Enzyme Inhibition Bisantrene->TopoII_Inhibition Inhibits G4_Binding G4 Stabilization Bisantrene->G4_Binding Binds to DNA Cellular DNA TopoisomeraseII Topoisomerase II G_Quadruplex G-Quadruplex (DNA/RNA) Intercalation->DNA DNA_Damage DNA Strand Breaks & Inhibition of Replication Intercalation->DNA_Damage RNA_Synth_Inhibition Inhibition of RNA Synthesis Intercalation->RNA_Synth_Inhibition TopoII_Inhibition->TopoisomeraseII TopoII_Inhibition->DNA_Damage G4_Binding->G_Quadruplex MYC_Downregulation Downregulation of Oncogenes (e.g., MYC) G4_Binding->MYC_Downregulation Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis RNA_Synth_Inhibition->Apoptosis MYC_Downregulation->Apoptosis

Caption: Mechanism of action for the this compound derivative, bisantrene.

Conclusion

This compound is a highly versatile and valuable chemical compound with a broad spectrum of applications in organic synthesis, materials science, and as a precursor for pharmaceuticals and fluorescent probes. Its rich chemistry, stemming from the reactive aldehyde group and the unique properties of the anthracene core, continues to make it a subject of interest for researchers and developers in various scientific disciplines. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the creation of novel and functional molecules.

References

An In-depth Technical Guide to the Physical Properties of 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraldehyde, a derivative of anthracene (B1667546), is a yellow crystalline solid that serves as a versatile intermediate in organic synthesis.[1][2][3] Its unique photophysical properties, stemming from the anthracene core, make it a valuable building block in the development of dyes, pigments, and active pharmaceutical ingredients.[2][3][4] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and structured data for ease of reference by researchers and professionals in drug development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and application in various chemical reactions.

Table 1: General and Molecular Properties
PropertyValue
Chemical Name 9-Anthracenecarboxaldehyde
Synonyms This compound, 9-Formylanthracene
CAS Number 642-31-9
Molecular Formula C₁₅H₁₀O
Molecular Weight 206.24 g/mol [1][3][5][6][7]
Appearance Yellow to light orange crystalline solid or powder[1][2][6][8][9]
Table 2: Thermal and Density Properties
PropertyValue
Melting Point 103-105 °C[1][5][10][11][12]
Boiling Point 405.7 ± 14.0 °C at 760 mmHg (estimate)[5][10]
Density 1.2 ± 0.1 g/cm³ (estimate)[5][10]
Table 3: Solubility and Stability
PropertyDescription
Solubility Soluble in toluene.[1][2][4][11][13] Insoluble in water.
Stability Stable under normal conditions.[1][5][11]
Incompatibilities Incompatible with strong bases and strong oxidizing agents.[1][5][11]
Sensitivity Air sensitive.[1][4][13]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or a Mel-Temp apparatus) containing a high-boiling liquid such as silicone oil.

  • Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2 °C).

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Powder Sample B Pack Capillary Tube A->B C Mount on Thermometer B->C D Immerse in Heating Bath C->D E Heat Slowly D->E F Observe Melting E->F G Record T_initial F->G H Record T_final F->H

Workflow for Melting Point Determination.
Solubility Determination

Understanding the solubility of this compound is essential for choosing appropriate solvents for reactions, purification, and analysis.

Methodology: Qualitative Assessment

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol (B145695), toluene, hexane) are selected.

  • Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition and Observation: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube. The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • Classification: The solubility is classified based on visual observation:

    • Soluble: The solid dissolves completely.

    • Partially soluble: A significant portion of the solid dissolves.

    • Insoluble: No noticeable amount of the solid dissolves.

Purification by Recrystallization

Recrystallization is a common technique used to purify solid organic compounds. For this compound, solvents like acetic acid or ethanol can be used.

Methodology

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: The impure solid is placed in a flask, and the minimum amount of hot solvent is added to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, and then in an ice bath to promote the formation of well-defined crystals.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried to remove any residual solvent.

RecrystallizationWorkflow A Impure Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Solid H->I

General Workflow for Purification by Recrystallization.

Spectroscopic and Structural Properties

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the characteristic aldehyde C=O stretching vibration.

  • UV-Visible (UV-Vis) Spectroscopy: Due to its extended π-conjugated system, this compound exhibits strong absorption in the UV-Vis region, which is useful for quantitative analysis and studying its electronic properties.

Crystal Structure

X-ray crystallography has revealed that this compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[14] The anthracene core is planar, but the aldehyde group is twisted out of this plane by approximately 27 degrees.[14]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, along with standard experimental protocols for their determination. The structured data and workflow diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, purification, and application of this important organic intermediate. A thorough understanding of these properties is fundamental to leveraging the full potential of this compound in the development of novel materials and pharmaceuticals.

References

A Technical Guide to 9-Anthraldehyde: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 9-Anthraldehyde, a key organic compound utilized in a range of applications from dye manufacturing to pharmaceutical development.[1][2] This document focuses on its fundamental molecular characteristics.

Core Molecular Data

This compound is an organic compound derived from anthracene (B1667546), with an aldehyde group attached to the ninth carbon of the anthracene ring structure.[1] This substitution is pivotal to its chemical reactivity and utility in organic synthesis.[1][2][3]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReferences
Molecular FormulaC₁₅H₁₀O[1][3][4][5][6][7][8]
Molecular Weight206.24 g/mol [1][3][4][5][6]
CAS Number642-31-9[3][4][5][6]
AppearanceYellow to green powder/crystals[2][4]
Melting Point103-105 °C[3][6][9]

Experimental Protocols & Further Applications

Detailed experimental protocols for specific reactions, such as the synthesis of Schiff bases or its use in Diels-Alder reactions, are application-dependent and can be found in specialized literature.[2][3] The scope of this guide is to present the foundational physicochemical data of the molecule itself. Similarly, as a synthetic building block, this compound does not have inherent signaling pathways; rather, the molecules synthesized from it may be designed to interact with biological pathways.

Chemical Information Diagram

The following diagram illustrates the fundamental chemical information for this compound.

G cluster_0 This compound: Core Properties node_formula Molecular Formula C₁₅H₁₀O node_mw Molecular Weight 206.24 g/mol node_cas CAS Number 642-31-9 node_appearance Physical Form Yellow Crystalline Powder

Caption: Core physicochemical properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 9-Anthraldehyde from Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 9-anthraldehyde from anthracene (B1667546), a key intermediate in the synthesis of various functional molecules, dyes, and pharmaceutical compounds.[1][2] The document details the most prevalent and effective methods, including the Vilsmeier-Haack reaction and the Rieche formylation, offering in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, a yellow solid soluble in common organic solvents, is the most common monoaldehyde derivative of anthracene.[3] Its versatile chemical nature makes it a valuable building block in organic synthesis.[4] This guide focuses on the practical synthesis of this compound, presenting established methodologies with a focus on reproducibility and efficiency.

Key Synthetic Methodologies

The formylation of anthracene at the 9-position is the most direct approach to synthesizing this compound.[5][6] The Vilsmeier-Haack reaction stands out as the most widely employed and well-documented method for this transformation.[3][4] An alternative, though less commonly cited for this specific conversion, is the Rieche formylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and a phosphorus oxychloride (POCl₃).[5][6][7] This reaction is highly regioselective for anthracene, yielding the 9-substituted product.[5][6]

Reaction Mechanism:

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: The substituted formamide (B127407) reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich 9-position of the anthracene ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.[6][7]

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final this compound.[5][6]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis Formamide Substituted Formamide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Anthracene Anthracene Iminium_Intermediate Iminium Ion Intermediate Anthracene->Iminium_Intermediate + Vilsmeier Reagent 9_Anthraldehyde This compound Iminium_Intermediate->9_Anthraldehyde + H₂O (workup)

Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.

Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[9]

Materials:

  • Anthracene

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • o-Dichlorobenzene (solvent)

  • Crystalline sodium acetate (B1210297)

  • 6 N Hydrochloric acid

  • Glacial acetic acid

  • Methanol

Equipment:

  • 2-L round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Steam bath

  • Büchner funnel

Procedure:

  • In a 2-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 35 g (0.26 mole) of N-methylformanilide, 35 g (0.23 mole) of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g (0.13 mole) of anthracene.[9]

  • Heat the mixture on a steam bath with stirring to 90–95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.[9]

  • Continue heating for 1 hour.[9]

  • Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.[9]

  • Perform steam distillation to remove the o-dichlorobenzene and most of the methylaniline (15–20 minutes).[9]

  • Cool the residual reddish oil until it solidifies.[9]

  • Break up the solid, decant the aqueous liquor, and wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough washing with water (1–1.2 L).[9]

  • Recrystallize the crude solid (22–24 g, m.p. 97–101°C) from 50 ml of hot glacial acetic acid.[9]

  • Once cooled, filter the bright yellow aldehyde by suction and wash it on the filter with 30 ml of methanol.[9]

Quantitative Data:

ParameterValueReference
Yield 20–22 g (77–84%)[9]
Melting Point 104.5–105°C[9]
Anthracene Purity M.p. 213°C or higher for optimal yield[9]
Rieche Formylation

The Rieche formylation is another method for introducing a formyl group onto an electron-rich aromatic ring. This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[10][11]

Reaction Mechanism:

The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic species, which then undergoes an electrophilic aromatic substitution with the anthracene. Subsequent hydrolysis of the intermediate yields the aldehyde.

Rieche_Formylation_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis Dichloromethyl Dichloromethyl methyl ether Electrophile Electrophilic Intermediate Dichloromethyl->Electrophile + TiCl₄ TiCl4 TiCl₄ Anthracene Anthracene Intermediate Intermediate Anthracene->Intermediate + Electrophile 9_Anthraldehyde This compound Intermediate->9_Anthraldehyde + H₂O (workup)

Caption: Rieche formylation pathway for this compound synthesis.

Experimental Protocol: Rieche Formylation (General Procedure)

The following is a general protocol for the Rieche formylation of an aromatic compound, which can be adapted for anthracene.[12]

Materials:

Equipment:

  • Three-necked flask

  • Stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve anthracene (1 equivalent) in anhydrous dichloromethane in a three-necked flask under an inert atmosphere (e.g., argon).[13]

  • Cool the solution in an ice bath to 0°C.[13]

  • Slowly add titanium tetrachloride (2.2 equivalents) to the cooled solution.[13]

  • After stirring for a short period, add dichloromethyl methyl ether (1.1 equivalents) dropwise.[13]

  • Allow the reaction to proceed at 0°C for a specified time (e.g., 45 minutes to 3 hours).[13]

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[13]

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[9]

  • Evaporate the solvent and purify the crude product by silica (B1680970) gel column chromatography or recrystallization.

Quantitative Data (Illustrative for Rieche Formylation):

ParameterValueReference
Yield 64% to >99% (for various electron-rich aromatics)[12]
Reaction Time 45 minutes to 17 hours[12]
Temperature 0°C to room temperature

Experimental Workflow Overview

The general workflow for the synthesis of this compound via formylation of anthracene involves several key stages, from reaction setup to product purification and characterization.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reagents Combine Anthracene, Formylating Agent, and Catalyst/Reagent in Solvent Heating Heat and Stir (e.g., 90-95°C for Vilsmeier-Haack) Reagents->Heating Quenching Quench Reaction (e.g., with NaOAc solution or NH₄Cl solution) Heating->Quenching Extraction Extraction/ Steam Distillation Quenching->Extraction Washing Wash with Acid and Water Extraction->Washing Recrystallization Recrystallization (e.g., from glacial acetic acid) Washing->Recrystallization Filtration Filter and Wash with Methanol Recrystallization->Filtration Characterization Characterize Product (Melting Point, NMR, etc.) Filtration->Characterization

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from anthracene is most reliably achieved through the Vilsmeier-Haack reaction, which offers high yields and excellent regioselectivity. The detailed experimental protocol provided in this guide serves as a practical starting point for researchers. The Rieche formylation presents a viable alternative, particularly when exploring different reaction conditions or reagent sensitivities. By following the outlined procedures and considering the quantitative data, scientists and drug development professionals can efficiently produce this valuable chemical intermediate for a wide range of applications.

References

Vilsmeier-Haack Formylation of Anthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide, and an acid chloride such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt readily reacts with activated aromatic rings to introduce a formyl group (-CHO), a critical functional handle in organic synthesis and drug development.

For polycyclic aromatic hydrocarbons like anthracene (B1667546), the Vilsmeier-Haack reaction provides a regioselective route to introduce a formyl group. The reaction exclusively occurs at the most electron-rich and sterically accessible position, which for anthracene is the 9-position, yielding 9-anthraldehyde.[1][2] this compound is a valuable precursor for the synthesis of more complex molecules, including dyes, pigments, functional materials, and pharmaceutical intermediates.[3]

This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of anthracene, including detailed experimental protocols, a comparative analysis of reaction conditions, and a breakdown of the reaction mechanism.

Reaction Mechanism and Workflow

The Vilsmeier-Haack formylation of anthracene proceeds through a well-established three-step mechanism:

  • Formation of the Vilsmeier Reagent: A substituted formamide (B127407) (e.g., DMF or N-methylformanilide) reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of anthracene attacks the carbon of the Vilsmeier reagent. This electrophilic attack occurs specifically at the 9-position due to the higher electron density at this site compared to other positions on the anthracene core. This step results in the formation of a cationic sigma complex (arenium ion intermediate).

  • Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the final product, this compound.[1]

The general workflow for this reaction involves the preparation of the Vilsmeier reagent, followed by the addition of anthracene and a period of heating. The reaction is then quenched, and the product is isolated and purified.

Reaction_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis reactant reactant reagent reagent intermediate intermediate product product arrow_label arrow_label DMF DMF / N-Methylformanilide Vilsmeier_Reagent {Vilsmeier Reagent | (Chloroiminium Ion)} DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Anthracene Anthracene Sigma_Complex {Sigma Complex | (Iminium salt of Anthracene)} Anthracene->Sigma_Complex Water H₂O (Workup) Product This compound Water->Product Vilsmeier_Reagent->Sigma_Complex Sigma_Complex->Product

Caption: Reaction mechanism for the Vilsmeier-Haack formylation of anthracene.

Experimental_Workflow A 1. Prepare Vilsmeier Reagent (e.g., DMF + POCl₃) B 2. Add Anthracene to the reagent mixture A->B C 3. Heat Reaction Mixture (e.g., 90-120°C) B->C D 4. Aqueous Workup (Hydrolysis of intermediate) C->D E 5. Isolate Crude Product (e.g., Filtration) D->E F 6. Purify Product (e.g., Recrystallization) E->F G 7. Characterize (m.p., NMR, etc.) F->G

References

A Comprehensive Technical Guide to the Solubility of 9-Anthraldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraldehyde, a derivative of anthracene, is a key intermediate in the synthesis of various dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2] Its utility in organic synthesis, particularly in reactions like Knoevenagel condensation and Diels-Alder reactions, makes it a valuable compound for creating complex molecules.[1] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility of this compound

This compound is generally characterized as a yellow solid that is soluble in common organic solvents.[3] It is known to be sparingly soluble in water.[4] The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature.

Solvent ClassSolventSolubilityReference(s)
Aromatic Hydrocarbons TolueneSoluble[5][6][7][8]
BenzeneHighly Soluble[9]
Alcohols EthanolSoluble (can be used for recrystallization)[6][9]
Ketones AcetoneHighly Soluble[9]
Acids Acetic AcidSoluble (can be used for recrystallization)[6]

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is a reliable and fundamental technique for generating quantitative solubility data.[10][11][12][13]

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature bath (e.g., water bath or incubator)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Volumetric flasks and pipettes

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

  • Sampling:

    • Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle for at least 2 hours within the constant temperature bath.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette (to the same temperature as the bath) to avoid temperature fluctuations that could alter solubility.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed (tared) evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature that will not cause the this compound to sublime or decompose. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

    • Once the solvent is fully evaporated, place the evaporation dish in a desiccator to cool to room temperature and prevent moisture absorption.

    • Weigh the evaporation dish containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

  • Calculation of Solubility:

    • Mass of dissolved this compound (m_solute):

      • m_solute = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of the solvent (m_solvent):

      • m_solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g solvent):

      • Solubility = (m_solute / m_solvent) * 100

    • Solubility ( g/100 mL solvent):

      • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

      • Volume of solvent (V_solvent) = m_solvent / density_solvent

      • Solubility = (m_solute / V_solvent) * 100

    • Solubility (mol/L):

      • Moles of this compound = m_solute / Molar mass of this compound (206.24 g/mol )

      • Volume of solvent in Liters = V_solvent / 1000

      • Solubility = Moles of this compound / Volume of solvent in Liters

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the gravimetric method.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 samp1 Allow solid to settle prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter into a tared dish samp2->samp3 analysis1 Weigh dish with solution samp3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry to constant weight analysis2->analysis3 analysis4 Weigh dish with residue analysis3->analysis4 calc1 Determine mass of solute and solvent analysis4->calc1 calc2 Calculate solubility calc1->calc2

Workflow for Gravimetric Solubility Determination

Alternative Experimental Methods

While the gravimetric method is robust, other techniques can also be employed to determine the solubility of this compound, particularly for high-throughput screening or when dealing with very low solubilities.

  • UV-Visible Spectroscopy: This method involves preparing a saturated solution, filtering it, and then diluting an aliquot to a concentration that falls within the linear range of a previously established calibration curve (absorbance vs. concentration). The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound, and its concentration is calculated using the Beer-Lambert law.[14]

  • High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis spectroscopy, a saturated solution is prepared and filtered. An aliquot is then injected into an HPLC system equipped with a suitable column and detector (e.g., UV detector). The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. This method is highly sensitive and specific.[15][16]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. Although a comprehensive quantitative dataset is not currently available, the provided qualitative information and the detailed experimental protocol for gravimetric analysis offer researchers the necessary tools to determine the precise solubility of this compound for their specific needs. The generation of such data will be invaluable for the broader scientific community, particularly in the fields of synthetic chemistry, materials science, and pharmaceutical development.

References

Spectroscopic Profile of 9-Anthraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 9-Anthraldehyde (C₁₅H₁₀O), a key derivative of anthracene (B1667546), serves as a vital building block in the synthesis of complex organic molecules and supramolecular assemblies.[1] Its rigid, aromatic structure and reactive aldehyde functionality make it a compound of significant interest in materials science and drug development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, complete with experimental protocols and a logical workflow for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (7.5-9.0 ppm) and a distinct downfield singlet for the aldehydic proton.

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-10 11.5 s
H-1, H-8 9.0 d
H-4, H-5 8.1 d
H-2, H-7 7.7 t
H-3, H-6 7.6 t
Aldehyde (-CHO) 10.0 - 11.5 s

Solvent: CDCl₃, Reference: TMS. Data is representative and may vary slightly based on experimental conditions.[2][3]

¹³C NMR Data

The ¹³C NMR spectrum shows signals corresponding to the fourteen unique carbon atoms in the aromatic rings and the carbonyl carbon of the aldehyde group.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aldehyde (C=O) 193.5
C-9 137.5
C-4a, C-10a 131.5
C-8a, C-9a 130.0
C-2, C-7 129.5
C-4, C-5 129.0
C-1, C-8 127.0
C-3, C-6 125.0

Solvent: CDCl₃, Reference: TMS. Data is representative.[4][5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation : Accurately weigh 10-30 mg of this compound.[3] Dissolve the solid in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean vial.[6][7] CDCl₃ is a common choice for nonpolar organic compounds.[6]

  • Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 5 cm.[6] Avoid introducing any particulate matter.

  • Instrumentation : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition : The experiment is performed on a spectrometer, for instance, a 400 MHz instrument.[3][8] The process involves:

    • Locking : The spectrometer locks onto the deuterium (B1214612) signal of the solvent (CDCl₃) to stabilize the magnetic field.[6]

    • Shimming : The magnetic field homogeneity is optimized to enhance signal resolution and obtain sharp peaks.[6]

    • Tuning : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • Data Collection : Set acquisition parameters (e.g., number of scans, spectral width) and collect the Free Induction Decay (FID).[6]

  • Processing : A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of an aromatic system and an aldehyde group.

Key IR Absorption Bands

The conjugation of the aldehyde group with the anthracene ring influences the position of the carbonyl stretching frequency.

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
3050 - 3080 Aromatic C-H Stretch Medium
2830 - 2860 Aldehyde C-H Stretch (Fermi resonance) Weak-Medium
2720 - 2760 Aldehyde C-H Stretch Weak-Medium
~1700 Carbonyl (C=O) Stretch Strong
1600 - 1450 Aromatic C=C Ring Stretch Medium
700 - 900 Aromatic C-H Out-of-Plane Bend Strong

Data is characteristic for aromatic aldehydes.[9][10][11][12] The C=O stretch for an aromatic aldehyde is typically found at a lower wavenumber (around 1705 cm⁻¹) compared to a saturated aldehyde due to conjugation.[11][12]

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a simple and rapid method for obtaining IR spectra of solid samples.[13]

  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Pressure Application : Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Data Acquisition : Collect the IR spectrum. The typical range is 4000-400 cm⁻¹.

  • Cleaning : After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The extensive π-system of the anthracene core in this compound results in characteristic absorption bands.

UV-Vis Absorption Data

The spectrum is dominated by strong π → π* transitions characteristic of the anthracene moiety. A weaker n → π* transition associated with the carbonyl group is also expected.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

Wavelength (λmax, nm) Electronic Transition Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
~254 π → π* High
~340 - 385 π → π* Moderate
> 400 n → π* Low

Solvent: Typically ethanol (B145695) or cyclohexane. Values are representative.[14][15]

Experimental Protocol for UV-Vis Spectroscopy
  • Solution Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Cuvette Preparation : Clean a pair of quartz cuvettes. Rinse them with the solvent being used.[16]

  • Reference Measurement : Fill one cuvette with the pure solvent to be used as the reference (blank).[16]

  • Sample Measurement : Fill the second cuvette with the prepared this compound solution.

  • Data Acquisition : Place the reference and sample cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum. The instrument automatically subtracts the reference spectrum from the sample spectrum.

Spectroscopic Analysis Workflow

The characterization of a chemical compound like this compound follows a logical workflow, ensuring comprehensive and accurate data is collected for structural confirmation.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Receive & Prepare Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR_Data Analyze NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data Analyze IR Spectrum - Functional Group ID (C=O, C-H aldehyde) IR->IR_Data UV_Data Analyze UV-Vis Spectrum - λmax - Electronic Transitions UV->UV_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraldehyde is an aromatic aldehyde derived from anthracene (B1667546), possessing a unique set of photophysical properties that make it a valuable molecule in various scientific and industrial fields. Its characteristic fluorescence and reactivity are of particular interest to researchers in materials science, organic synthesis, and drug development. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its absorption and emission characteristics, quantum yield, and fluorescence lifetime. The document also outlines detailed experimental protocols for the measurement of these properties and presents visual representations of key concepts and workflows.

Core Photophysical Properties

This compound exhibits distinct absorption and emission spectra that are influenced by its molecular structure and the surrounding environment. The anthracene core provides the fundamental electronic transitions, while the aldehyde group at the 9-position modulates these properties.

Absorption and Emission Spectra

In the solid state, this compound (9-AA) powder displays a yellow fluorescence when irradiated with 365 nm UV light.[1] The solid-state absorption spectrum of 9-AA shows characteristic bands that can be altered through the formation of cocrystals. For instance, cocrystals with 1,4-diiodotetrafluorobenzene (B1199613) (AA-DITFB) and 2,3,5,6-tetrafluoroterephthalic acid (AA-TFTPA) exhibit blue-shifted absorption bands compared to pure 9-AA.[1] Conversely, a cocrystal with 1,2,4,5-tetracyanobenzene (AA-TCNB) shows a significant red shift of about 60 nm, which is attributed to charge-transfer interactions.[1]

The emission spectrum of solid 9-AA has a maximum at 550 nm.[1] Similar to the absorption spectra, the emission of cocrystals can be tuned. The emission maximum of AA-DITFB is blue-shifted to 516 nm.[1]

It is important to note that a previous study has suggested that the reported fluorescence of this compound in hydroxylic solvents may be erroneous and could be due to an impurity resulting from photo-reduction. The actual fluorescence is believed to occur at a much lower frequency.

Table 1: Solid-State Photophysical Properties of this compound and its Cocrystals

CompoundAbsorption Maximum (λabs)Emission Maximum (λem,max) (nm)
This compound (9-AA)Not explicitly stated550[1]
AA-DITFBBlue-shifted vs. 9-AA[1]516[1]
AA-TFTPABlue-shifted vs. 9-AA[1]Red-shifted vs. AA-DITFB[1]
AA-TCNBRed-shifted by ~60 nm vs. 9-AA[1]Red emission[1]
Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. In the solid state, the photoluminescence quantum yield of this compound has been a subject of study, particularly in the context of cocrystal engineering. For example, the AA-DITFB cocrystal exhibits a higher quantum yield (ΦF = 4.89%) compared to pure 9-AA, while the AA-TFTPA cocrystal has a lower quantum yield (ΦF = 0.78%).[1] The fluorescence lifetime of these materials has also been investigated to understand the radiative and non-radiative decay processes.[1]

Detailed quantitative data for the quantum yield and fluorescence lifetime of this compound in various solvents remains scarce in the literature.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorbance (λmax) of this compound in a specific solvent.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax in a 1 cm path length cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Sample Measurement: Fill a matching quartz cuvette with the this compound solution.

  • Data Acquisition: Scan a wavelength range, typically from 200 to 800 nm, to record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) at which the absorbance is highest.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation: Excite the sample at a wavelength corresponding to one of its absorption maxima.

  • Data Acquisition: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths.

  • Data Correction: Correct the raw emission data for instrument-specific factors to obtain the true emission spectrum.

Fluorescence Quantum Yield Measurement (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene).[2]

  • Solution Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical experimental conditions for both the sample and the standard.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample^2 / n_standard^2)

    where m is the slope of the linear fit of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime of this compound.

Methodology:

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common and reliable technique for measuring nanosecond lifetimes.

  • Sample Preparation: Prepare a dilute, deoxygenated solution of this compound.

  • Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or LED) at an appropriate wavelength.

  • Data Acquisition: Measure the time delay between the excitation pulse and the arrival of the first emitted photon. Repeat this process millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis: Fit the decay curve to an exponential function to extract the fluorescence lifetime (τ). An instrument response function (IRF) must also be measured and accounted for in the analysis.

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the principal photophysical processes that a this compound molecule can undergo upon absorption of light.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0:n->S2:s S1->S0 Fluorescence S1:w->S0:e Non-radiative Decay T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Workflow for Synthesis of a Fluorescent Probe

This compound is a versatile precursor in the synthesis of more complex molecules, including fluorescent probes. The following diagram illustrates a generalized workflow for the synthesis of a fluorescent probe using this compound.

Workflow start Start: Reagents reagent1 This compound start->reagent1 reagent2 Coupling Partner (e.g., amine, hydrazine) start->reagent2 reaction Reaction (e.g., Schiff Base Formation) reagent1->reaction reagent2->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization photophysical Photophysical Analysis (UV-Vis, Fluorescence) characterization->photophysical end End: Fluorescent Probe photophysical->end

Caption: Generalized workflow for the synthesis of a fluorescent probe from this compound.

Conclusion

This compound is a fascinating molecule with tunable photophysical properties, particularly in the solid state. While its behavior in solution, especially concerning fluorescence, requires further clarification to resolve discrepancies in the literature, its utility as a building block for functional materials is well-established. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and its derivatives. Further research into its photophysical properties in a wide range of solvents will undoubtedly unlock new applications for this versatile compound in drug development, materials science, and beyond.

References

An In-depth Technical Guide to the Stability and Storage of 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Stability Profile

9-Anthraldehyde is a solid, yellow crystalline powder. Its stability is influenced by several environmental factors, primarily light, air (oxygen), and the presence of strong bases. The molecule's core anthracene (B1667546) structure is susceptible to photooxidation, while the aldehyde functional group is prone to specific reactions, particularly in the absence of an alpha-hydrogen.

The compound is generally stable under recommended storage conditions.[1] One supplier suggests a shelf life of at least two years when stored at +4°C and protected from light and moisture.[2]

Factors Affecting Stability
FactorEffect on this compound
Light Highly sensitive. Exposure to light, particularly UV radiation, can induce photooxidation. The primary degradation product is anthraquinone (B42736).[3][4]
Air / Oxygen Sensitive to atmospheric oxygen, especially in the presence of light.[4][5] Storage under an inert atmosphere is recommended to prevent oxidation.
Temperature Stable at ambient and refrigerated temperatures.[1] Long-term storage at cool to refrigerated temperatures (<15°C, with +4°C being optimal) is advised.[2] High temperatures may promote thermal degradation, although specific pathways are not well-documented.
pH / Incompatible Materials Incompatible with strong oxidizing agents and strong bases. As an aldehyde lacking α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base, leading to disproportionation.

Degradation Pathways

Two primary degradation pathways have been identified based on the chemical structure and reactivity of this compound.

Photooxidation Pathway

In the presence of light and oxygen, this compound can undergo oxidation. The reaction is thought to proceed through an endoperoxide intermediate, which then yields anthraquinone as the final major product.[3] This is a critical degradation pathway to consider for any application involving exposure to light.

G cluster_photo Photooxidation Pathway A This compound B [Endoperoxide Intermediate] A->B + O2 + Light (hv) C Anthraquinone B->C Rearrangement

Figure 1. Proposed photooxidation degradation pathway of this compound.
Base-Catalyzed Disproportionation (Cannizzaro Reaction)

As an aromatic aldehyde with no hydrogen atoms on the alpha-carbon, this compound is expected to undergo the Cannizzaro reaction when exposed to a strong base (e.g., concentrated NaOH or KOH).[6][7][8] This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol.

G cluster_cannizzaro Base-Catalyzed Degradation A 2x this compound B 9-Anthracenecarboxylic Acid A->B + Strong Base (e.g., OH⁻) (Oxidation) C 9-Anthracenemethanol A->C + Strong Base (e.g., OH⁻) (Reduction)

Figure 2. Proposed base-catalyzed degradation pathway via the Cannizzaro reaction.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from chemical suppliers.

ParameterRecommendationRationale
Temperature Long-term: +4°C.[2] Short-term: Cool, dry place (<15°C).Minimizes potential thermal degradation and preserves chemical integrity over time.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents oxidation by atmospheric oxygen.
Light Protect from light. Store in an amber or opaque container.Prevents light-induced degradation (photooxidation) to anthraquinone.[2]
Moisture Protect from moisture. Keep container tightly sealed.Prevents potential hydrolysis and other moisture-related degradation.[2]
Container Tightly-closed, well-sealed container.Prevents exposure to air, moisture, and contamination.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential for developing and validating a stability-indicating analytical method. While specific validated methods for this compound are not widely published, the following protocol outlines a robust approach based on established principles and available analytical information for similar compounds.

The objective is to expose this compound to various stress conditions to generate its potential degradation products and to develop an analytical method capable of separating and quantifying the parent compound from these degradants.

Proposed Stability-Indicating Analytical Method: HPLC with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is the preferred method for stability studies. Given the fluorescent nature of the anthracene moiety, a fluorescence detector (FLD) can provide high sensitivity and selectivity.

HPLC ParameterProposed Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Methanol and Water
Detection Fluorescence Detector (FLD)
Excitation λ ~390 nm (based on derivatization studies)[9]
Emission λ ~489 nm (based on derivatization studies)[9]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temp. 25-30°C

Note: These parameters serve as a starting point and must be optimized and validated for the specific application.

Forced Degradation Experimental Workflow

The following workflow describes the steps for conducting a forced degradation study.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution of this compound (e.g., in Acetonitrile or Methanol) acid Acid Hydrolysis (e.g., 0.1M HCl, heat) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose aliquots oxid Oxidative (e.g., 3% H2O2) prep->oxid Expose aliquots therm Thermal (e.g., 60-80°C, solid & solution) prep->therm Expose aliquots photo Photolytic (UV/Vis light, ICH Q1B) prep->photo Expose aliquots analyze Analyze Samples by Stability-Indicating HPLC-FLD acid->analyze Neutralize/Dilute & Inject base->analyze Neutralize/Dilute & Inject oxid->analyze Neutralize/Dilute & Inject therm->analyze Neutralize/Dilute & Inject photo->analyze Neutralize/Dilute & Inject eval Evaluate Results: - Peak Purity - Mass Balance - Identify Degradants analyze->eval

References

9-Anthraldehyde: A Technical Guide to Commercial Availability and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 9-Anthraldehyde, a versatile aromatic aldehyde. It details its chemical and physical properties, lists major commercial suppliers, and presents established experimental protocols for its use in chemical synthesis and as a fluorescent probe. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development.

Commercial Availability and Specifications

This compound is readily available from a multitude of chemical suppliers worldwide, ensuring a stable supply for research and development purposes. The compound is typically offered in various purities, with the most common grades being 97%, 98%, and ≥99%.

Physical and Chemical Properties
PropertyValueReference
CAS Number 642-31-9[1]
Molecular Formula C₁₅H₁₀O[1]
Molecular Weight 206.24 g/mol [1]
Appearance Yellow to green crystalline powder[2][3]
Melting Point 102-108 °C[4][5]
Solubility Soluble in toluene[6]
Purity (Typical) ≥97.5% (GC)[5]
Major Commercial Suppliers

The following table lists some of the major global suppliers of this compound, along with typical purities and package sizes offered. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

SupplierPurityPackage Sizes
Thermo Fisher Scientific (Alfa Aesar) 98%25 g, 100 g, 500 g[4][5][6]
Sigma-Aldrich (Merck) 97%5 g, 25 g, 100 g[1]
TCI Chemicals >98.0%25 g, 100 g
AK Scientific, Inc. 98%Varies
Ambeed, Inc. 98%Varies
BLD Pharmatech Ltd. 98%Varies
Fluorochem 97%100 g, 500 g[7]
Molekula Ltd ≥ 98%100g[3]

Experimental Protocols

This compound is a valuable building block in organic synthesis, frequently employed in the construction of more complex molecules. It also serves as a key component in the development of fluorescent probes for various analytical applications.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Vilsmeier-Haack reaction, using anthracene (B1667546) as the starting material.

Procedure:

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g of anthracene.[6]

  • Heat the mixture on a steam bath with stirring to 90-95 °C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.[6]

  • Continue heating for an additional hour.[6]

  • After cooling, add a solution of 140 g of crystalline sodium acetate (B1210297) in 250 ml of water.[6]

  • Rapidly distill with steam to remove o-dichlorobenzene and most of the methylaniline.[6]

  • The residual reddish oil will solidify upon cooling. Break up the solid and decant the aqueous liquor.[6]

  • Wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough wash with water.[6]

  • Recrystallize the crude solid (22-24 g, m.p. 97-101 °C) from 50 ml of hot glacial acetic acid.[6]

  • Filter the bright yellow aldehyde by suction and wash on the filter with 30 ml of methanol. The expected yield is 20-22 g (77-84%) with a melting point of 104.5-105 °C.[6]

Synthesis of a Schiff Base Ligand

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which can act as ligands for metal ions.

Procedure for the synthesis of N-(anthracen-9-ylmethylene)-pyridine-2-amine:

  • Prepare a mixture of this compound and 2-aminopyridine (B139424) in a suitable solvent such as ethanol (B145695).

  • The condensation reaction is typically carried out under reflux.[2]

  • The resulting Schiff base product can be isolated by filtration upon cooling and recrystallized from an appropriate solvent like absolute ethanol to yield the pure crystalline product.[2]

Wittig Reaction for Alkene Synthesis

This compound can be converted to a corresponding alkene, such as trans-9-(2-phenylethenyl)anthracene, via the Wittig reaction.[8]

Procedure:

  • Combine 0.980 g of benzyltriphenylphosphonium (B107652) chloride and 0.520 g of this compound in a 25-mL Erlenmeyer flask.[8]

  • Add 3 mL of dichloromethane (B109758) to dissolve the reactants.[8]

  • While vigorously stirring the mixture, add 1.3 mL of 50% aqueous sodium hydroxide (B78521) dropwise over approximately 3 minutes.[8]

  • Continue to stir the reaction mixture vigorously for an additional 30 minutes.[8]

  • The product, trans-9-(2-phenylethenyl)anthracene, can then be isolated and purified using standard techniques such as extraction and recrystallization.[8]

Applications in Biological Sensing and Imaging

The inherent fluorescence of the anthracene moiety makes this compound and its derivatives valuable tools for developing fluorescent probes for biological applications. These probes can be designed to detect specific analytes, such as metal ions, or to monitor enzymatic activity.

Fluorescent Probe for Mercury (Hg²⁺) Detection

A Schiff base derived from this compound and an aminated rhodamine (AA-AR) has been shown to be a highly selective and sensitive fluorescent sensor for Hg²⁺ ions in living cells.[9]

Sensing Mechanism: The AA-AR probe exhibits a colorimetric and fluorescent response upon binding to Hg²⁺. The underlying mechanism involves the interaction of the Hg²⁺ ion with the Schiff base, leading to a change in the electronic properties of the molecule and a subsequent "turn-on" fluorescence signal.[9] This allows for the detection of trace amounts of Hg²⁺ in biological samples.[9]

This compound This compound Schiff_Base_Formation Schiff Base Formation This compound->Schiff_Base_Formation Aminated_Rhodamine Aminated Rhodamine Aminated_Rhodamine->Schiff_Base_Formation AA_AR_Probe AA-AR Probe (Non-fluorescent) Schiff_Base_Formation->AA_AR_Probe Binding Selective Binding AA_AR_Probe->Binding Hg2_ion Hg²⁺ Hg2_ion->Binding Complex [AA-AR]-Hg²⁺ Complex (Fluorescent) Binding->Complex Detection Fluorescence Detection Complex->Detection

Caption: Logical workflow for Hg²⁺ detection using a this compound-based probe.

Substrate for Cytochrome P450 Enzyme Activity Assay

This compound can serve as a fluorescent substrate for assaying the activity of Cytochrome P450 (CYP) enzymes, particularly members of the CYP3A family.[5]

Assay Principle: CYP enzymes metabolize this compound through an oxidation reaction, converting it into the corresponding fluorescent carboxylic acid. The rate of formation of this fluorescent product can be monitored over time to determine the enzymatic activity.[5] This provides a sensitive and straightforward fluorimetric method for studying CYP enzyme kinetics and inhibition.[5]

9_Anthraldehyde This compound (Substrate) Oxidation Enzymatic Oxidation 9_Anthraldehyde->Oxidation CYP_Enzyme Cytochrome P450 Enzyme (e.g., CYP3A) CYP_Enzyme->Oxidation Fluorescent_Product 9-Anthracenecarboxylic Acid (Fluorescent) Oxidation->Fluorescent_Product Measurement Measure Fluorescence Increase Over Time Fluorescent_Product->Measurement Activity Determine Enzyme Activity Measurement->Activity

Caption: Experimental workflow for assaying CYP450 enzyme activity.

References

The Safety and Handling of 9-Anthraldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 9-Anthraldehyde, a derivative of anthracene (B1667546), is a yellow crystalline solid widely utilized as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2] Its reactivity, stemming from the aldehyde functional group attached to the anthracene core, makes it a valuable precursor in various chemical reactions, including the Wittig and Diels-Alder reactions.[3][4] While indispensable in many research and development settings, a thorough understanding of its safety and handling protocols is paramount to mitigate potential risks to researchers and the environment. This technical guide provides an in-depth overview of the safe handling, storage, and emergency procedures for this compound, tailored for professionals in drug development and scientific research.

Physicochemical and Toxicological Data

A comprehensive understanding of the intrinsic properties of a chemical is the foundation of its safe handling. The following tables summarize the key physicochemical and toxicological information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₁₀O
Molecular Weight 206.24 g/mol
Appearance Yellow to yellow-green crystalline powder[5]
Melting Point 103-105 °C[6]
Boiling Point 305.09 °C (estimate)[6]
Solubility Soluble in toluene (B28343).[6] Slightly soluble in water, but highly soluble in organic solvents such as ethanol, acetone, and benzene.
Stability Stable under normal temperatures and pressures.[7] Air sensitive.[8]

Table 2: GHS Hazard Classification and Statements

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[9][10]
Eye Irritation2AH319: Causes serious eye irritation[9][10]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[9][10]
Acute toxicity, oral4H302: Harmful if swallowed[9]
Acute toxicity, dermal4H312: Harmful in contact with skin[9]
Acute toxicity, inhalation4H332: Harmful if inhaled[9]

Note: The toxicological properties of this compound have not been fully investigated.[5][11] Specific LD50 and LC50 values are not available in the reviewed literature.

Hazard Identification and Mitigation

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][10] Prolonged or repeated exposure may have adverse effects.[1] The following diagram illustrates the logical relationships for mitigating these hazards.

Hazard_Mitigation Hazard Mitigation Strategy for this compound cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcomes Desired Outcomes H1 Skin & Eye Irritation C1 Engineering Controls (Fume Hood) H1->C1 C2 Personal Protective Equipment (Gloves, Goggles, Lab Coat) H1->C2 H2 Respiratory Irritation H2->C1 H2->C2 H3 Potential Toxicity H3->C1 H3->C2 C3 Administrative Controls (SOPs, Training) H3->C3 O1 Minimized Exposure C1->O1 O2 Safe Handling C1->O2 C2->O1 C2->O2 C3->O2 O3 Regulatory Compliance C3->O3

Caption: Hazard Mitigation Strategy for this compound.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or fumes.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[2][7]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Dust Control: Minimize dust generation and accumulation.[5] Use appropriate tools for transferring the solid material.

Storage
  • Container: Store in a tightly closed container.[5]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[5] Store away from incompatible substances such as strong oxidizing agents and strong bases.[7][8]

  • Ignition Sources: Keep away from sources of ignition.[10]

The following workflow diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound start Start prep Preparation: - Review SDS - Don PPE (Gloves, Goggles, Lab Coat) start->prep setup Setup: - Work in a designated area (Fume Hood) - Prepare necessary equipment prep->setup weigh Weighing & Transfer: - Minimize dust generation - Use appropriate tools setup->weigh reaction Reaction Setup: - Add to reaction vessel under controlled conditions weigh->reaction cleanup Cleanup: - Decontaminate work surfaces - Dispose of waste according to regulations reaction->cleanup end End cleanup->end

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5][12]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid.[5][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Obtain medical aid.[5][12]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[5][12]

The following diagram illustrates the immediate first aid response to different routes of exposure.

First_Aid_Procedures First Aid for this compound Exposure exposure Exposure to this compound Inhalation Skin Contact Eye Contact Ingestion inhalation_action Move to Fresh Air Seek Medical Aid exposure:f1->inhalation_action skin_action Flush with Water (15 min) Remove Contaminated Clothing Seek Medical Aid exposure:f2->skin_action eye_action Flush with Water (15 min) Seek Medical Aid exposure:f3->eye_action ingestion_action Rinse Mouth (if conscious) Do NOT Induce Vomiting Seek Immediate Medical Aid exposure:f4->ingestion_action

Caption: First Aid for this compound Exposure.

Accidental Release Measures
  • Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[12] Ensure adequate ventilation.[12]

  • Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[12]

  • Containment and Cleanup: For small spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] For large spills, control personal contact with the substance by using protective equipment and a dust respirator.[5]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][9]

  • Specific Hazards: During a fire, irritating and highly toxic gases, such as carbon oxides, may be generated by thermal decomposition or combustion.[5][12]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][12]

Experimental Protocols

The following are examples of experimental protocols involving this compound. These should be adapted to specific laboratory conditions and performed with all necessary safety precautions.

Wittig Reaction for the Synthesis of trans-9-(2-Phenylethenyl)anthracene

This procedure describes the synthesis of an alkene from this compound and a phosphonium (B103445) ylide.[13][14]

  • Materials: this compound, benzyltriphenylphosphonium (B107652) chloride, dichloromethane (B109758), 50% aqueous sodium hydroxide (B78521), 1-propanol (B7761284), water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, combine this compound and benzyltriphenylphosphonium chloride.

    • Add dichloromethane to dissolve the solids.

    • While stirring vigorously, slowly add 50% aqueous sodium hydroxide dropwise.

    • Continue stirring for approximately 30 minutes. The color of the reaction mixture may change.

    • Add a 1:1 mixture of 1-propanol and water to precipitate the product.

    • Collect the crude product by vacuum filtration.

    • Recrystallize the crude product from a minimal amount of 1-propanol to obtain the purified trans-9-(2-phenylethenyl)anthracene.

Diels-Alder Reaction with Maleic Anhydride (B1165640)

This procedure illustrates a cycloaddition reaction using this compound.

  • Materials: this compound, maleic anhydride, toluene (or another suitable solvent), hexanes.

  • Procedure:

    • Dissolve this compound and maleic anhydride in a suitable solvent such as toluene in a round-bottom flask.

    • Heat the mixture to reflux and monitor the reaction progress.

    • Upon completion, allow the solution to cool to room temperature.

    • Add hexanes to induce precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the product thoroughly.

Biological Effects and Metabolism

The primary application of this compound is in chemical synthesis, and its biological effects are not extensively studied.[12] However, it is known that this compound can be metabolized in humans to 9-Anthracenecarboxylic acid.[9] This metabolic pathway represents a detoxification process, converting the aldehyde to a carboxylic acid.

Metabolism Metabolism of this compound 9_Anthraldehyde This compound Metabolite 9-Anthracenecarboxylic acid 9_Anthraldehyde->Metabolite Human Metabolism

Caption: Metabolism of this compound.

There is currently no significant information available in the scientific literature regarding the interaction of this compound with specific signaling pathways.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[10] Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[10] Do not allow the chemical to enter drains or waterways.[12]

Disclaimer: This document is intended as a guide and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. All laboratory personnel should be trained in the proper handling and emergency procedures for this compound before use.

References

Methodological & Application

Application Notes and Protocols: 9-Anthraldehyde as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 9-anthraldehyde and its derivatives as fluorescent probes for the detection of various metal ions. The information is intended to guide researchers in the synthesis, characterization, and application of these chemosensors in their own work.

Introduction

This compound is a versatile building block in the synthesis of fluorescent probes due to the inherent photophysical properties of the anthracene (B1667546) moiety.[1] Its derivatives, particularly Schiff bases, have been extensively explored as chemosensors for a variety of metal ions. These probes often exhibit high sensitivity and selectivity, with their fluorescence being either quenched ("turn-off") or enhanced ("turn-on") upon binding to a specific metal ion. This response is typically governed by mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or metal-ion-induced hydrolysis of the probe.[2][3][4]

This document details the application of this compound-based probes for the detection of Iron (III), Chromium (III), and Copper (II) ions, providing quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key performance indicators of selected this compound-based fluorescent probes for different metal ions.

Table 1: Performance of this compound-Based Probe for Fe(III) Detection

Probe NameLinear RangeLimit of Detection (LOD)Response TimeSignaling Mechanism
This compound-4-aminoacetophenone Schiff Base5 x 10⁻⁹ to 1 x 10⁻⁷ mol L⁻¹[5]3.04 x 10⁻¹⁰ mol L⁻¹[5]Not SpecifiedFluorescence Quenching[5]

Table 2: Performance of this compound-Based Probe for Cr(III) Detection

Probe NameLinear RangeLimit of Detection (LOD)Response TimeSignaling Mechanism
Anthracene-Thiophene Schiff Base (ANT-Th)Not Specified0.4 µM[3]< 1 minute[3]"Turn-on" Fluorescence (C=N bond hydrolysis)[3]

Table 3: Performance of this compound-Based Probe for Cu(II) Detection

Probe NameLinear RangeLimit of Detection (LOD)Response TimeSignaling Mechanism
This compound-2-aminopyridine Schiff Base ComplexNot SpecifiedNot SpecifiedNot SpecifiedFluorescence Quenching[6]

Signaling Pathways and Mechanisms

The interaction between the this compound-based probes and metal ions triggers a change in fluorescence through specific mechanisms. These are illustrated below using Graphviz diagrams.

Caption: Fluorescence quenching mechanism of a this compound Schiff base probe upon binding to Fe(III).

G Turn-On' Fluorescence of ANT-Th Probe for Cr(III) Detection ANT_Th ANT-Th Probe (Non-Fluorescent) Intermediate ANT-Th-Cr(III) Complex ANT_Th->Intermediate + Cr(III) Cr3_ion Cr(III) ion H2O Water Hydrolysis_Products 2-Aminoanthracene (B165279) (Highly Fluorescent) + Thiophene-2-carboxaldehyde Intermediate->Hydrolysis_Products + H₂O (Hydrolysis of C=N bond) Hydrolysis_Products->Hydrolysis_Products Fluorescence 'Turn-On'

Caption: Proposed "turn-on" fluorescence mechanism of the ANT-Th probe for Cr(III) detection via C=N bond hydrolysis.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives, along with protocols for their use in metal ion detection, are provided below.

Synthesis of this compound

This protocol is adapted from a standard organic synthesis procedure.[7]

Materials:

  • N-methylformanilide

  • Phosphorus oxychloride

  • o-dichlorobenzene

  • Anthracene

  • Crystalline sodium acetate (B1210297)

  • 6 N Hydrochloric acid

  • Glacial acetic acid

  • Methanol

Procedure:

  • In a round-bottomed flask fitted with a mechanical stirrer and reflux condenser, place N-methylformanilide (0.26 mole), phosphorus oxychloride (0.23 mole), o-dichlorobenzene (20 ml), and anthracene (0.13 mole).

  • Heat the flask on a steam bath with stirring to 90–95°C for 20 minutes until the anthracene dissolves, forming a deep red solution.

  • Continue heating for 1 hour.

  • Cool the mixture and add a solution of crystalline sodium acetate (140 g) in water (250 ml).

  • Rapidly distill with steam for 15–20 minutes to remove o-dichlorobenzene and most of the methylaniline.

  • Cool the residual reddish oil until it solidifies.

  • Break up the solid residue and decant the aqueous liquor.

  • Wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough wash with water.

  • Recrystallize the crude solid from hot glacial acetic acid.

  • Filter the bright yellow aldehyde by suction and wash with methanol.

  • The yield of this compound is typically 77–84%.

Synthesis of a this compound-Based Schiff Base Probe for Fe(III)

This protocol describes the synthesis of a Schiff base from this compound and 4-aminoacetophenone.[5]

Materials:

  • This compound

  • 4-Aminoacetophenone

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol.

  • Add 4-aminoacetophenone (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for a specified time (e.g., 4-6 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of Anthracene-Thiophene Schiff Base (ANT-Th) for Cr(III) Detection

This protocol is for the one-step synthesis of the ANT-Th probe.[3]

Materials:

  • 2-Aminoanthracene

  • 2-Thiophenecarboxaldehyde

  • Ethanol

  • Acetic acid (catalytic amount)

  • Dichloromethane

Procedure:

  • Mix 2-aminoanthracene (1.03 mmol) and 2-thiophenecarboxaldehyde (1.03 mmol) in 10 mL of ethanol.

  • Add a catalytic amount (2–3 drops) of acetic acid.

  • Reflux the solution mixture for 6 hours under a nitrogen atmosphere.

  • Filter the obtained solid.

  • Recrystallize the product from an ethanol-dichloromethane mixture (3:1 v/v) to yield the ANT-Th probe as a dark green solid.

General Protocol for Fluorescence Titration

This general protocol can be adapted for the specific probe and metal ion being investigated.

Materials:

  • Stock solution of the this compound-based probe (e.g., 1 mM in a suitable organic solvent like acetonitrile).

  • Stock solutions of various metal ion salts (e.g., 20 mM in deionized water).

  • Buffer solution (e.g., HEPES) to maintain a constant pH.

  • Fluorometer with quartz cuvettes.

Procedure:

  • Prepare a working solution of the probe (e.g., 10 µM) in a suitable solvent system (e.g., a mixture of organic solvent and buffer).

  • Place the probe solution in a quartz cuvette and record its initial fluorescence emission spectrum.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

Experimental Workflows

The following diagrams illustrate the typical workflows for synthesizing a this compound-based probe and for performing a fluorescence sensing experiment.

G Workflow for Synthesis of a this compound Schiff Base Probe Start Start Reactants Dissolve this compound and Amine in Ethanol Start->Reactants Catalyst Add Catalytic Acetic Acid Reactants->Catalyst Reflux Reflux Reaction Mixture Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter Precipitate Cool->Filter Wash_Dry Wash with Cold Ethanol and Dry Filter->Wash_Dry Product Pure Schiff Base Probe Wash_Dry->Product

Caption: A typical workflow for the synthesis of a this compound Schiff base fluorescent probe.

G Workflow for Fluorescence Sensing of Metal Ions Start Start Prepare_Probe Prepare Working Solution of Probe Start->Prepare_Probe Initial_Spectrum Record Initial Fluorescence Spectrum Prepare_Probe->Initial_Spectrum Add_Metal Add Aliquot of Metal Ion Solution Initial_Spectrum->Add_Metal Equilibrate Mix and Equilibrate Add_Metal->Equilibrate Record_Spectrum Record Fluorescence Spectrum Equilibrate->Record_Spectrum More_Additions More Additions? Record_Spectrum->More_Additions More_Additions->Add_Metal Yes Analyze Analyze Data and Plot Titration Curve More_Additions->Analyze No End End Analyze->End

Caption: A generalized workflow for conducting a fluorescence titration experiment to detect metal ions.

References

Application Notes and Protocols for the Derivatization of Primary Amines with 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary amines with 9-anthraldehyde is a valuable technique for enhancing their analytical detection and enabling their separation by high-performance liquid chromatography (HPLC). Primary amines are frequently challenging to detect directly due to their lack of a strong chromophore or fluorophore. The reaction with this compound introduces a bulky, aromatic anthracene (B1667546) moiety to the primary amine, forming a Schiff base known as a 9-anthraldimine. This derivative exhibits strong ultraviolet (UV) absorbance and, in many cases, fluorescence, significantly improving detection sensitivity. This application note provides detailed protocols for the derivatization of primary amines with this compound and their subsequent analysis by HPLC, including quantitative data and method performance characteristics.

Principle of the Method

The derivatization reaction is a nucleophilic addition of the primary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form a stable imine, or Schiff base. The reaction is typically carried out in an organic solvent and can be facilitated by a dehydrating agent, such as magnesium sulfate (B86663), to drive the equilibrium towards product formation.

The resulting 9-anthraldimine derivative possesses the highly conjugated ring system of the anthracene molecule, which is responsible for its strong UV-absorbing and fluorescent properties. This allows for the sensitive detection of the derivatized primary amine using standard HPLC detectors.

Applications

  • Enhanced Detection: The primary application is to increase the sensitivity of detection for primary amines in various matrices, including pharmaceutical preparations, biological samples, and environmental samples.

  • Chiral Separation: The bulky anthryl group can serve as a chiral handle, facilitating the enantiomeric separation of chiral primary amines and amino alcohols on chiral stationary phases (CSPs).[1]

  • Quantification of Drugs: This method can be applied to the quantitative analysis of drug substances containing a primary amine functional group.

Data Presentation

Table 1: HPLC Method Parameters for Analysis of this compound Derivatized Isoniazid
ParameterValue
Analyte Isoniazid (as this compound isonicotinoyl hydrazone)
Column C18 reversed-phase
Mobile Phase Methanol-Milli-Q grade water (isocratic)
Detection Fluorescence
Excitation Wavelength 390 nm
Emission Wavelength 489 nm
Linear Range 0.5 - 20 µg/mL
Limit of Detection (LOD) 0.11 µg/mL[1]
Limit of Quantification (LOQ) 0.33 µg/mL[1]

Note: Data is for the derivatized product of isoniazid, a hydrazine, which reacts similarly to a primary amine in this context.

Experimental Protocols

Protocol 1: General Derivatization of Primary Amines with this compound

This protocol is a general method for the derivatization of primary amines and amino alcohols.[2]

Materials:

  • Primary amine or amino alcohol

  • This compound (CAS 642-31-9)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 2-Propanol, HPLC grade

Procedure:

  • In a suitable reaction vial, combine 0.5 mmol of the primary amine or amino alcohol with an equimolar amount (0.5 mmol) of this compound.

  • Add 5-10 equivalents of anhydrous magnesium sulfate to the mixture.

  • Add 10 mL of 2-propanol to the vial.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, filter the mixture to remove the solid magnesium sulfate.

  • The resulting solution containing the 9-anthraldimine derivative can be directly injected into the HPLC system or diluted as necessary with the mobile phase.[2]

Protocol 2: HPLC Analysis of this compound Derivatized Primary Amines (Chiral Separation)

This protocol is suitable for the enantiomeric separation of chiral primary amines and amino alcohols after derivatization.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralcel OD-H (or other suitable polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane and 2-propanol. The exact ratio should be optimized for the specific analyte, but a starting point of 90:10 (v/v) can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Visualizations

Reaction Mechanism

ReactionMechanism Amine Primary Amine (R-NH2) Aldehyde This compound SchiffBase 9-Anthraldimine (Schiff Base) Amine->SchiffBase + Aldehyde->SchiffBase Water Water (H2O)

Caption: Reaction of a primary amine with this compound to form a Schiff base.

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start with Primary Amine Sample Derivatization Derivatization with this compound Start->Derivatization Filtration Filtration Derivatization->Filtration HPLC HPLC Separation Filtration->HPLC Detection UV or Fluorescence Detection HPLC->Detection Data Data Acquisition and Analysis Detection->Data

Caption: General workflow for the derivatization and analysis of primary amines.

Discussion

The derivatization of primary amines with this compound is a robust and effective method for enhancing their detectability in HPLC analysis. The reaction is straightforward and proceeds under mild conditions. The resulting 9-anthraldimine derivatives are generally stable, although it is recommended to analyze them within a reasonable timeframe after preparation to ensure accurate quantification.

For quantitative analysis, it is crucial to optimize the derivatization reaction conditions, such as reaction time and temperature, for each specific primary amine to ensure complete conversion. The choice of HPLC column and mobile phase will depend on the polarity of the derivatized amine and whether a chiral separation is required. For general quantitative analysis of the derivatives, a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water or a suitable buffer is a good starting point. For fluorescence detection, the excitation and emission wavelengths should be optimized for the specific 9-anthraldimine derivative to achieve maximum sensitivity.

Conclusion

The use of this compound as a derivatizing agent offers a significant improvement in the analytical capabilities for primary amines. The detailed protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this valuable technique for the sensitive and accurate quantification and separation of primary amines.

References

Application Notes and Protocols: 9-Anthraldehyde in the Synthesis of Schiff Bases for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone. 9-Anthraldehyde, with its bulky, fluorescent anthracene (B1667546) moiety, serves as a valuable building block in the synthesis of novel Schiff bases. The resulting compounds often exhibit interesting photophysical properties and significant biological activities, making them promising candidates for drug discovery and development. These activities include antimicrobial, antifungal, and anticancer properties. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound-derived Schiff bases.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically a straightforward one-step condensation reaction with a primary amine. The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a few drops of acid.

A general reaction scheme is as follows:

The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting Schiff base product, often a colored solid, can be purified by recrystallization.

Data Presentation

Physicochemical and Spectroscopic Data of Representative this compound Schiff Bases
Schiff Base NameAmine ReactantMolecular FormulaYield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H-NMR (δ, ppm) -CH=N-Reference
N-(anthracen-9-ylmethylene)pyridin-2-amine2-Aminopyridine (B139424)C₂₀H₁₄N₂--~1600-[1][2]
4-((Anthracen-9-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one4-AminoantipyrineC₂₆H₂₁N₃OHigh---[3]
Azo-Schiff base derivativesAromatic amines-----[4]

Note: '-' indicates data not specified in the cited sources.

Biological Activity of this compound and Related Schiff Bases
Compound/DerivativeBiological ActivityCell Line/OrganismIC₅₀ (µM) or MIC (µg/mL)Reference
Azo-Schiff base derivative 4aAnticancerHeLa120.0[4]
Azo-Schiff base derivative 4aAnticancerMCF-7140.8[4]
Schiff Base Derivative (PC1)AntibacterialE. coli62.5[5]
Schiff Base Derivative (PC1)AntibacterialS. aureus62.5[5]
Schiff Base Derivative (PC2)AntibacterialE. coli250[5]
Schiff Base Derivative (PC2)AntibacterialS. aureus62.5[5]
4-(((10-chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneAntibacterialM. luteus25[6]
4-(((10-chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneAntibacterialS. aureus12.5[6]
Pyridyl S-triazole Schiff-bases (general)AntitumorL1210, B16Potential activity[7]

Experimental Protocols

General Protocol for the Synthesis of N-(anthracen-9-ylmethylene)pyridin-2-amine

This protocol is adapted from the synthesis of related Schiff bases.[1][2]

Materials:

  • This compound

  • 2-Aminopyridine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Add a magnetic stirring bar to the flask.

  • To this solution, add 1.0 equivalent of 2-aminopyridine dissolved in a minimal amount of ethanol.

  • The reaction mixture is then refluxed with constant stirring for 3-4 hours.

  • Monitor the progress of the reaction using TLC (e.g., using a hexane:ethyl acetate (B1210297) solvent system). The formation of a new, less polar spot and the disappearance of the aldehyde spot indicate the progress of the reaction.

  • After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • The yellow precipitate of the Schiff base that forms is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-(anthracen-9-ylmethylene)pyridin-2-amine.

  • Dry the purified crystals in a desiccator.

  • Characterize the final product using FT-IR, ¹H-NMR, and mass spectrometry, and determine its melting point.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This is a general protocol for assessing the cytotoxicity of synthesized Schiff bases against cancer cell lines.

Materials:

  • Synthesized Schiff base

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Normal cell line (for cytotoxicity comparison, e.g., BHK-21)

  • 96-well plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells and normal cells in separate 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the synthesized Schiff base in DMSO.

  • Prepare serial dilutions of the Schiff base in the cell culture medium to achieve the desired final concentrations.

  • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Schiff base. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., carboplatin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Logical Workflow for Schiff Base Synthesis and Evaluation

cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Reflux) Reactants->Reaction Crude Crude Schiff Base Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure Schiff Base Purification->Pure FTIR FT-IR Pure->FTIR NMR ¹H-NMR, ¹³C-NMR Pure->NMR MS Mass Spectrometry Pure->MS MP Melting Point Pure->MP Antimicrobial Antimicrobial Assay (MIC Determination) Pure->Antimicrobial Anticancer Anticancer Assay (MTT, IC₅₀ Determination) Pure->Anticancer

Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound Schiff bases.

Proposed Signaling Pathway for Apoptosis Induction by Schiff Bases

cluster_cell Cancer Cell SB Schiff Base ROS ↑ Reactive Oxygen Species (ROS) SB->ROS p53 ↑ p53 Expression SB->p53 Mito Mitochondrial Dysfunction ROS->Mito DNA_damage DNA Damage ROS->DNA_damage Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53->Mito DNA_damage->p53

Caption: Proposed mechanism of apoptosis induction in cancer cells by Schiff bases.

Potential Modulation of NF-κB and MAPK/ERK Signaling by Schiff Bases

cluster_pathways Inflammatory and Proliferation Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway SB Schiff Base IκB IκB Phosphorylation SB->IκB Inhibition ERK ERK Activation SB->ERK Inhibition p65 p65 Translocation NFkB_target NF-κB Target Genes (Inflammation, Survival) p65->NFkB_target Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential inhibitory effects of Schiff bases on NF-κB and MAPK/ERK signaling pathways.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for drug development due to their synthetic accessibility and diverse biological activities. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel derivatives and investigate their therapeutic potential. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for improved efficacy and safety profiles.

References

Application Notes and Protocols: Knoevenagel Condensation of 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is particularly valuable in the synthesis of α,β-unsaturated compounds, which are key intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.

9-Anthraldehyde, with its bulky aromatic anthracene (B1667546) core, is a valuable building block in the synthesis of advanced fluorescent dyes, high-performance pigments, and complex molecules for materials science and pharmaceutical development. The Knoevenagel condensation of this compound provides a direct route to functionalized anthracene derivatives with potential applications in these fields. The products of this reaction often exhibit interesting photophysical properties owing to the extended π-conjugation.

This document provides detailed application notes and protocols for the Knoevenagel condensation reaction involving this compound and various active methylene compounds.

General Reaction Mechanism

The Knoevenagel condensation proceeds via a three-step mechanism:

  • Enolate Formation: A weak base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (this compound), forming a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.

Applications in Research and Drug Development

The products derived from the Knoevenagel condensation of this compound are of significant interest in several areas:

  • Materials Science: The resulting extended π-systems can lead to compounds with unique photophysical properties, making them suitable for applications as fluorescent probes, organic light-emitting diodes (OLEDs), and molecular sensors.

  • Medicinal Chemistry: The anthracene core is a structural motif found in some biologically active molecules. Knoevenagel condensation allows for the introduction of diverse functional groups, enabling the synthesis of novel compounds for drug discovery programs. For instance, derivatives of this reaction are explored for their potential as anticancer, antimalarial, and antiviral agents.

  • Organic Synthesis: The α,β-unsaturated products are versatile intermediates that can undergo a variety of further transformations, such as Michael additions and Diels-Alder reactions, to construct more complex molecular architectures.

Experimental Protocols and Data

The following table summarizes various reported conditions for the Knoevenagel condensation of this compound with different active methylene compounds. Due to the sterically hindered nature of this compound, reaction conditions may require optimization to achieve high yields.

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl CyanoacetateZIF-8Biphasic SystemNot Specified223[1]
Isoniazid-Not Specified683Not Specified[1]
N-phenyl-p-phenylenediamineGlacial Acetic AcidAbsolute Ethanol (B145695)Reflux287[1]
Malononitrile (B47326)Ammonium AcetateSolvent-freeRoom Temp.0.12>90 (general)[2]
Barbituric AcidBasic AluminaSolvent-free (MW)Not Specified0.08>90 (general)[3]

Note: The yields reported for malononitrile and barbituric acid are for general aromatic aldehydes and serve as a starting point for optimization with this compound.

Detailed Experimental Protocol: General Procedure for the Knoevenagel Condensation of this compound with Malononitrile

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (B6355638) (catalyst)

  • Ethanol (solvent)

  • Glacial Acetic Acid (for neutralization)

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolution: Add ethanol to the flask to dissolve the this compound. The amount of solvent should be sufficient to ensure proper stirring.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.0-1.2 eq.) followed by a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol or water to remove any unreacted starting materials and catalyst.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers and wash with a dilute solution of glacial acetic acid to neutralize the piperidine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica (B1680970) gel.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

The following diagrams illustrate the general mechanism of the Knoevenagel condensation and a typical experimental workflow.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + Base HB HB+ Base B: Aldehyde This compound Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Enolate Product α,β-Unsaturated Product Intermediate->Product - H₂O Water + H₂O cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3

Caption: General mechanism of the Knoevenagel condensation reaction.

Experimental_Workflow start Start reactants Combine this compound, Active Methylene Compound, Catalyst, and Solvent start->reactants reaction Stir at appropriate temperature reactants->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Filtration or Extraction) monitor->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the Knoevenagel condensation.

References

Application Notes and Protocols for the Diels-Alder Reaction of 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Diels-Alder reaction involving 9-anthraldehyde, a versatile building block in organic synthesis. The resulting cycloadducts, derivatives of 9,10-dihydro-9,10-ethanoanthracene (B1295376), have garnered significant interest due to their potential applications in medicinal chemistry, particularly as anticancer agents, and in materials science as fluorescent probes.[1] This document outlines detailed experimental protocols, presents quantitative data for various reaction conditions, and visualizes a key biological signaling pathway influenced by these compounds.

Introduction to the Diels-Alder Reaction of this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. In the case of this compound, the central aromatic ring of the anthracene (B1667546) core acts as the diene. The reaction is known for its high degree of stereospecificity and regioselectivity. The reaction between 9-substituted anthracenes and monosubstituted dienophiles has been a subject of significant interest to study the regioselectivity of these reactions.[2] For this compound, the reaction with various dienophiles predominantly yields the ortho regioisomer, a finding supported by both theoretical molecular orbital overlap considerations and experimental observations.[2]

Applications in Drug Development and Materials Science

The rigid, three-dimensional scaffold of the 9,10-dihydro-9,10-ethanoanthracene core makes it an attractive pharmacophore in drug design. Derivatives of this structure have shown promise as:

  • Anticancer Agents: Certain adducts have demonstrated significant cytotoxic activity against various cancer cell lines, including Burkitt's lymphoma.[1] The mechanism of action for some of these compounds involves the induction of apoptosis.[1]

  • Fluorescent Probes and Dyes: The inherent fluorescence of the anthracene moiety can be modulated through the Diels-Alder reaction, leading to the development of novel fluorescent materials.

Quantitative Data for Diels-Alder Reactions of this compound and Derivatives

The efficiency of the Diels-Alder reaction is influenced by the choice of dienophile, solvent, temperature, and reaction time. The following tables summarize quantitative data from the literature for reactions involving this compound and related 9-substituted anthracenes.

Table 1: Reaction of this compound with Various Dienophiles

DienophileSolventTemperature (°C)Time (h)Yield (%)Regioisomer
Maleic Anhydride (B1165640)TolueneReflux1-Ortho (predominantly)
Acrylic AcidTolueneReflux--Ortho (predominantly)
AcrylonitrileTolueneReflux--Ortho (predominantly)
Allyl AlcoholTolueneReflux--Mixture of Isomers

Data adapted from studies on the reactivity and selectivity of 9-substituted anthracenes.[2] Specific yield data for all reactions were not consistently reported in the reviewed literature.

Table 2: Synthesis of 9-(2-Nitrovinyl)anthracene (B1206571) Diels-Alder Adducts with Anticancer Activity [1]

DienophileProductYield (%)IC50 MUTU-1 (μM)IC50 DG-75 (μM)
N-Methylmaleimide16a 850.380.78
N-Ethylmaleimide16b 820.250.55
N-Propylmaleimide16c 790.280.62
N-Butylmaleimide16d 750.350.71
Maleic Anhydride13j 920.170.45
Benzyne15 650.220.48
Acrylonitrile19a 710.310.65

Experimental Protocols

The following are detailed methodologies for key experiments involving the Diels-Alder reaction of this compound and its derivatives.

General Protocol for the Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol is adapted from established procedures for the reaction of anthracene with maleic anhydride.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (or Xylene for higher temperatures)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and maleic anhydride (1.1 eq).

  • Add a suitable solvent, such as toluene, to dissolve the reactants.

  • Attach a reflux condenser and place the flask in a heating mantle on a stirrer.

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by the disappearance of the yellow color of the this compound.

  • After the reaction is complete (typically 1-2 hours), remove the heat source and allow the solution to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product in a desiccator.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, IR, melting point).

Synthesis of N-Substituted Maleimide (B117702) Adducts of 9-(2-Nitrovinyl)anthracene[1]

This protocol describes the synthesis of potent anticancer compounds.

Step 1: Synthesis of N-Substituted Maleimides

  • React maleic anhydride with the desired primary amine (e.g., methylamine, ethylamine) to form the corresponding amic acid intermediate.

  • Induce intramolecular cyclization of the amic acid using sodium acetate (B1210297) and acetic anhydride to yield the N-substituted maleimide.

Step 2: Diels-Alder Reaction

  • Dissolve the synthesized N-substituted maleimide (dienophile) and 9-(2-nitrovinyl)anthracene (diene) in a suitable solvent like toluene.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting adduct by column chromatography or recrystallization.

Visualization of Experimental Workflow and Signaling Pathway

General Experimental Workflow for Diels-Alder Synthesis and Evaluation

The following diagram illustrates a typical workflow from the synthesis of Diels-Alder adducts to their biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Reactants Reactants Diels_Alder Diels-Alder Reaction Reactants->Diels_Alder Purification Purification (Chromatography/ Recrystallization) Diels_Alder->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Cell_Lines Cancer Cell Lines (e.g., MUTU-1, DG-75) Characterization->Cell_Lines Cytotoxicity Cytotoxicity Assay (IC50 Determination) Cell_Lines->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cytotoxicity->Apoptosis_Assay Mechanism Mechanism of Action Studies Apoptosis_Assay->Mechanism

Caption: General workflow for the synthesis and biological evaluation of this compound Diels-Alder adducts.

Proposed Apoptotic Signaling Pathway

The anticancer activity of certain 9,10-dihydro-9,10-ethanoanthracene derivatives is attributed to the induction of apoptosis. The diagram below illustrates a simplified, proposed signaling cascade initiated by these compounds, leading to programmed cell death.

apoptosis_pathway cluster_stimulus External Stimulus cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Compound This compound Diels-Alder Adduct Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound Diels-Alder adducts.

Conclusion

The Diels-Alder reaction of this compound provides a versatile platform for the synthesis of complex, polycyclic molecules with significant potential in drug discovery and materials science. The straightforward nature of the reaction, coupled with the ability to fine-tune the properties of the resulting adducts by varying the dienophile, makes this an attractive area for further research and development. The promising anticancer activity of certain derivatives highlights the importance of this chemical scaffold in the design of novel therapeutics.

References

Application Notes and Protocols: 9-Anthraldehyde as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthraldehyde is a pivotal aromatic aldehyde that serves as a versatile building block in the synthesis of a wide array of pharmacologically active compounds.[1][2][3] Its rigid, planar anthracene (B1667546) core and reactive aldehyde functionality allow for its incorporation into diverse molecular architectures, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of potential anticancer agents, specifically focusing on the preparation of (E)-9-(2-nitrovinyl)anthracene and its subsequent elaboration into analogues of the tetracyclic antidepressant maprotiline (B82187) with potent pro-apoptotic activity.

Introduction

The anthracene scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer, antiviral, and antimalarial properties.[4][5] this compound, a commercially available and synthetically accessible derivative of anthracene, presents a key entry point for the chemical modification and elaboration of this privileged scaffold.[6][7] The aldehyde group readily participates in a variety of chemical transformations, including condensations, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries for drug discovery.[1][8]

This application note will focus on the synthesis of (E)-9-(2-nitrovinyl)anthracene, a key intermediate that has been utilized in the development of novel anticancer agents.[5][9][10] These compounds have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines, including those of Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL).[5][10][11] Furthermore, the structural similarity of the downstream 9,10-dihydro-9,10-ethanoanthracene (B1295376) scaffold to the tetracyclic antidepressant maprotiline has inspired the synthesis of analogues with significant anticancer activity.[11][12][13]

Data Presentation

Table 1: Synthesis of (E)-9-(2-nitrovinyl)anthracenes from this compound Derivatives
EntryThis compound DerivativeNitroalkaneProductYield (%)Reference
1This compoundNitromethane (B149229)(E)-9-(2-nitrovinyl)anthracene85[9]
210-Chloro-9-anthraldehydeNitromethane(E)-9-Chloro-10-(2-nitrovinyl)anthracene75[5]
310-Bromo-9-anthraldehydeNitromethane(E)-9-Bromo-10-(2-nitrovinyl)anthracene80[5]
Table 2: Antiproliferative Activity of (E)-9-(2-nitrovinyl)anthracene and Analogues in Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
(E)-9-(2-nitrovinyl)anthraceneMUTU-I (BL)3[5]
(E)-9-(2-nitrovinyl)anthraceneDG-75 (BL)1.5[5]
Compound 19gHG-3 (CLL)0.17[10]
Compound 19gPGA-1 (CLL)1.3[10]
MaprotilineMUTU-I (BL)15.8[12]
MaprotilineDG-75 (BL)37.5[12]
*Note: Compound 19g is a substituted (E)-9-(2-nitrovinyl)anthracene derivative.

Experimental Protocols

Protocol 1: Synthesis of (E)-9-(2-nitrovinyl)anthracene

This protocol describes the Henry-Knoevenagel condensation of this compound with nitromethane to yield (E)-9-(2-nitrovinyl)anthracene.[5][9]

Materials:

Procedure:

  • A solution of this compound (1.0 eq) in glacial acetic acid is prepared in a round-bottom flask.

  • Ammonium acetate (2.0 eq) and nitromethane (10 eq) are added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice-water.

  • The resulting precipitate is collected by vacuum filtration and washed with water and cold ethanol.

  • The crude product is recrystallized from a mixture of methanol and ethanol to afford pure (E)-9-(2-nitrovinyl)anthracene as a yellow solid.

Expected Yield: ~85%

Characterization Data:

  • Appearance: Yellow solid

  • Melting Point: 188-190 °C

  • 1H NMR (CDCl3, 400 MHz): δ 8.51 (s, 1H), 8.16 (d, J = 8.8 Hz, 2H), 8.07 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 13.6 Hz, 1H), 7.66-7.56 (m, 4H), 7.49 (d, J = 13.6 Hz, 1H).

  • 13C NMR (CDCl3, 100 MHz): δ 143.9, 138.2, 131.5, 130.9, 129.8, 129.4, 129.1, 127.3, 125.6, 125.3, 123.5.

Visualizations

Synthesis_Workflow Anthracene Anthracene Nine_Anthraldehyde This compound Anthracene->Nine_Anthraldehyde Vilsmeier-Haack Formylation Nitrovinyl_Anthracene (E)-9-(2-nitrovinyl)anthracene Nine_Anthraldehyde->Nitrovinyl_Anthracene Henry-Knoevenagel Condensation Maprotiline_Analogues Maprotiline Analogues (Anticancer Agents) Nitrovinyl_Anthracene->Maprotiline_Analogues Diels-Alder Cycloaddition & further modifications

Caption: Synthetic pathway from anthracene to anticancer maprotiline analogues.

Apoptosis_Pathway cluster_cell Cancer Cell Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bax Bax Bax->Mitochondrion Promotes Mitochondrial Permeabilization Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c->Caspase9 Activates Nitrovinyl_Anthracene (E)-9-(2-nitrovinyl)anthracene Derivatives Nitrovinyl_Anthracene->Bax Activation Nitrovinyl_Anthracene->Bcl2 Inhibition

Caption: Proposed mechanism of pro-apoptotic activity of this compound derivatives.

Maprotiline_MoA Presynaptic_Neuron Presynaptic Neuron Norepinephrine (NE) Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of Neurotransmitters Postsynaptic_Neuron Postsynaptic Neuron Receptors Synaptic_Cleft->Postsynaptic_Neuron Signal Transmission NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake of NE Maprotiline Maprotiline Maprotiline->NET Blocks NET->Presynaptic_Neuron

Caption: Mechanism of action of the antidepressant maprotiline.

References

Application of 9-Anthraldehyde in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraldehyde, a derivative of anthracene (B1667546), is a versatile building block in the field of materials science.[1] Its rigid, planar anthracene core imparts unique photophysical properties, making it a valuable precursor for a wide range of functional materials.[2] The reactive aldehyde group allows for straightforward chemical modifications, enabling the synthesis of complex molecules with tailored properties for applications in sensing, optoelectronics, and smart materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of fluorescent chemosensors and as a component in organic light-emitting diodes (OLEDs).

Application 1: Fluorescent Chemosensors

This compound is an excellent fluorophore for the design of fluorescent chemosensors. Its derivatives, particularly Schiff bases, exhibit changes in their fluorescence properties upon binding with specific analytes, such as metal ions and anions.[3][4][5] This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of target species.

Quantitative Data for this compound-Based Fluorescent Sensors
Sensor/Probe NameTarget AnalyteDetection LimitExcitation Wavelength (λex)Emission Wavelength (λem)Solvent SystemReference
4-aminoacetophenone-9-anthraldehyde conjugateFe(III)3.04 × 10⁻¹⁰ mol L⁻¹402 nm560 nmWater–ethanol (B145695) (21.5/3.5, v/v), pH = 7.20[4]
Anthracene-thiophene Schiff base (ANT-Th)Cr³⁺Not SpecifiedNot Specified~500 nmCH₃CN/HEPES buffer (6:4)[6]
Chitosan-polyvinyl alcohol-9-anthraldehyde hydrogel (ChPA)Fe³⁺/Fe²⁺Not SpecifiedNot Specified516 nmAqueous environment[7]
Experimental Protocol: Synthesis of a this compound-Based Schiff Base Fluorescent Probe for Fe(III) Detection

This protocol describes the synthesis of a fluorescent probe by conjugating 4-aminoacetophenone with this compound.[4]

Materials:

  • This compound

  • 4-aminoacetophenone

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add 4-aminoacetophenone (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate (the Schiff base probe) is collected by filtration.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure fluorescent probe.

  • Dry the purified product under vacuum.

Experimental Protocol: "Turn-off" Fluorescent Sensing of Fe(III)

Materials:

  • Stock solution of the synthesized this compound-based Schiff base probe in a suitable solvent (e.g., DMSO or ethanol).

  • Aqueous solutions of various metal ions (e.g., Fe³⁺, Cr³⁺, Cd²⁺, Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Ba²⁺, Pb²⁺, Ca²⁺, Fe²⁺, Zn²⁺, Mg²⁺, and Al³⁺).

  • Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired solvent system (e.g., water-ethanol mixture).

  • Place the probe solution in a quartz cuvette and record its initial fluorescence emission spectrum (e.g., λex = 402 nm).

  • Titrate the probe solution with increasing concentrations of the Fe(III) stock solution.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a short period.

  • Record the fluorescence emission spectrum after each addition.

  • A gradual decrease in the fluorescence intensity at the emission maximum (e.g., 560 nm) indicates the quenching of fluorescence by Fe(III) ions.

  • To test for selectivity, repeat the experiment with other metal ion solutions at the same concentration. A significant fluorescence change should only be observed with Fe(III).

Diagram: Synthesis and Sensing Mechanism of a this compound Schiff Base Probe

G cluster_synthesis Synthesis cluster_sensing Sensing Mechanism A This compound C Schiff Base Formation (Reflux, Ethanol, H+) A->C B 4-Aminoacetophenone B->C D Fluorescent Probe C->D E Fluorescent Probe G Coordination E->G F Fe(III) ion F->G H Probe-Fe(III) Complex (Fluorescence Quenching) G->H

Caption: Synthesis of a this compound Schiff base and its fluorescence quenching mechanism upon binding to Fe(III).

Application 2: Organic Light-Emitting Diodes (OLEDs)

Anthracene and its derivatives are widely used in the development of organic light-emitting diodes (OLEDs) due to their excellent photoluminescence and charge-transporting properties.[8][9] this compound serves as a key precursor for synthesizing advanced anthracene-based materials for various layers within an OLED device, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL).[2][8] The performance of these materials can be tuned by modifying the substituents on the anthracene core, which is readily achieved via the aldehyde functional group of this compound.

General Performance of Anthracene Derivatives in OLEDs

While specific performance data for OLEDs using this compound directly in the emissive layer is not widely published, the performance of closely related anthracene derivatives provides a benchmark for their potential.

Anthracene Derivative TypeRole in OLEDTypical Emission ColorExternal Quantum Efficiency (EQE)Reference
9,10-Diphenylanthracene (DPA) and derivativesEmitter/HostBlue> 5%[10]
Anthracene-based copolymersEmitterBlue~1-3%[8]
Anthracene derivatives with electron-donating/withdrawing groupsEmitterTunable (Blue to Red)Up to 7% (current efficiency)[11]
Experimental Protocol: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol provides a general methodology for the fabrication of a multilayer OLED device, where a this compound derivative could be incorporated as the emissive material.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates (anode)

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL) (e.g., a this compound derivative for the EML)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • Ultrasonic bath

  • Source meter and photometer for device characterization

  • Spectroradiometer

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15-20 minutes each.

    • Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers onto the ITO substrate by thermal evaporation:

      • Hole Injection Layer (HIL)

      • Hole Transport Layer (HTL)

      • Emissive Layer (EML) - This could be a neat film of the this compound derivative or a host material doped with the derivative through co-evaporation.

      • Electron Transport Layer (ETL)

    • The thickness of each layer is controlled using a quartz crystal microbalance.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Al) on top of the organic stack.

  • Encapsulation:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the OLED using a source meter and a photometer.

    • Record the electroluminescence (EL) spectra and determine the Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.

Diagram: OLED Fabrication Workflow

G A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Transfer to Vacuum Chamber B->C D HIL Deposition C->D E HTL Deposition D->E F EML Deposition (this compound Derivative) E->F G ETL Deposition F->G H Cathode Deposition G->H I Encapsulation H->I J Device Characterization (J-V-L, EL Spectra) I->J

Caption: A generalized workflow for the fabrication and testing of OLED devices.

Conclusion

This compound is a valuable and versatile building block in materials science, with significant applications in the development of fluorescent chemosensors and organic light-emitting diodes. The straightforward modification of its aldehyde group allows for the synthesis of a wide array of functional materials with tailored properties. The protocols and data presented herein provide a foundation for researchers and scientists to explore and innovate with this compound in the creation of advanced materials for a variety of applications.

References

Application Notes and Protocols: 9-Anthraldehyde as a Versatile Building Block for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraldehyde, a yellow crystalline solid, is a versatile organic compound that serves as a crucial building block in the synthesis of advanced organic materials.[1][2] Its anthracene (B1667546) core provides inherent fluorescence and a planar structure conducive to π-π stacking, a key characteristic for efficient charge transport in organic semiconductors.[3] The aldehyde functional group at the 9-position offers a reactive site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives with tunable electronic and photophysical properties.[3][4] These derivatives have shown significant promise in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[3][5] This document provides detailed application notes and protocols for the use of this compound in the synthesis and fabrication of organic semiconductor devices.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₅H₁₀O
Molecular Weight 206.24 g/mol
Appearance Yellow to light orange crystalline solid
Melting Point 103-107 °C
Boiling Point 405.7 °C at 760 mmHg
Flash Point 269.2 °C
Density 1.217 g/cm³
Solubility Soluble in toluene (B28343) and other common organic solvents
CAS Number 642-31-9

Synthesis of Organic Semiconductors from this compound

This compound is a versatile precursor for a variety of organic semiconductors through several key reactions, including the Vilsmeier-Haack reaction for its own synthesis, and subsequent condensation reactions like Schiff base formation and Knoevenagel condensation to build more complex conjugated molecules.[1][4]

Synthetic Pathways from this compound

G cluster_start Starting Material cluster_reagents1 Vilsmeier-Haack Reagents cluster_building_block Building Block cluster_derivatives Derivative Synthesis cluster_applications Applications Anthracene Anthracene This compound This compound Anthracene->this compound Vilsmeier-Haack Reaction POCl3 POCl3 DMF DMF Schiff_Base Schiff Base Derivatives This compound->Schiff_Base Condensation with Primary Amines Knoevenagel Knoevenagel Adducts This compound->Knoevenagel Condensation with Active Methylene Compounds Hydrazone Hydrazone Derivatives This compound->Hydrazone Condensation with Hydrazines OFETs Organic Field-Effect Transistors (OFETs) Schiff_Base->OFETs OLEDs Organic Light-Emitting Diodes (OLEDs) Knoevenagel->OLEDs Hydrazone->OFETs Hydrazone->OLEDs

Caption: Synthetic routes from anthracene to this compound and its subsequent conversion into various organic semiconductor precursors.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the synthesis of this compound from anthracene.

Materials:

  • Anthracene

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • o-dichlorobenzene

  • Crystalline sodium acetate (B1210297)

  • 6 N Hydrochloric acid

  • Glacial acetic acid

  • Methanol

  • 2-L round-bottomed flask with mechanical stirrer and reflux condenser

  • Steam distillation apparatus

  • Büchner funnel

Procedure:

  • In the 2-L round-bottomed flask, combine 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g of anthracene.

  • Heat the mixture on a steam bath with stirring to 90-95°C over 20 minutes until the anthracene dissolves, forming a deep red solution.

  • Continue heating for 1 hour.

  • Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.

  • Perform steam distillation for 15-20 minutes to remove o-dichlorobenzene and most of the methylaniline.

  • Cool the residual reddish oil until it solidifies.

  • Break up the solid and decant the aqueous liquor through a Büchner funnel.

  • Wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough wash with water (1-1.2 L).

  • Recrystallize the crude solid (22-24 g) from 50 ml of hot glacial acetic acid.

  • Once cooled, filter the bright yellow aldehyde by suction and wash it on the filter with 30 ml of methanol.

  • The expected yield is 20-22 g (77-84%) with a melting point of 104.5-105°C.

Protocol 2: Synthesis of a Schiff Base Derivative from this compound

This protocol details the synthesis of a Schiff base from this compound and 2-aminopyridine.[6]

Materials:

  • This compound

  • 2-Aminopyridine

  • Ethanol

  • Round-bottomed flask with reflux condenser

Procedure:

  • Prepare an ethanolic solution of this compound.

  • Prepare an ethanolic solution of 2-aminopyridine.

  • Mix the two solutions in the round-bottomed flask.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated solid is the Schiff base product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

Application in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound, particularly Schiff bases and hydrazones, are promising candidates for the active semiconductor layer in OFETs. The planar anthracene core facilitates intermolecular interactions necessary for charge transport.[3]

OFET Device Fabrication and Characterization Workflow

G cluster_prep Substrate Preparation cluster_deposition Active Layer Deposition cluster_electrode Electrode Deposition cluster_characterization Device Characterization Substrate Gate/Dielectric Substrate (e.g., n+-Si/SiO2) Cleaning Solvent Cleaning (e.g., Acetone (B3395972), IPA) Substrate->Cleaning Surface_Treatment Surface Treatment (e.g., HMDS, OTS) Cleaning->Surface_Treatment Solution_Prep Prepare Solution of This compound Derivative Spin_Coating Spin Coating Solution_Prep->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Shadow_Mask Align Shadow Mask Thermal_Evaporation Thermal Evaporation of Source/Drain Electrodes (e.g., Au) Shadow_Mask->Thermal_Evaporation Electrical_Meas Electrical Measurement (Transfer and Output Characteristics) Mobility_Calc Calculate Field-Effect Mobility (μ) and On/Off Ratio Electrical_Meas->Mobility_Calc

Caption: General workflow for the fabrication and characterization of a top-contact, bottom-gate OFET using a this compound derivative.

Protocol 3: Fabrication of a Top-Contact, Bottom-Gate OFET

Materials:

  • Highly n-doped silicon wafer with a 200 nm thermally grown SiO₂ layer (gate/dielectric)

  • Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment

  • Solution of the this compound derivative in a suitable organic solvent (e.g., chloroform, toluene)

  • High-purity gold (Au) for electrodes

  • Shadow mask for source-drain electrodes

  • Spin coater

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropyl alcohol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with HMDS or OTS to create a hydrophobic layer, which improves the morphology of the organic semiconductor film. This can be done by vapor deposition or spin-coating followed by annealing.

  • Active Layer Deposition: Spin-coat the solution of the this compound derivative onto the treated substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).

  • Annealing: Anneal the film at a temperature below the material's glass transition temperature to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Place a shadow mask with the desired channel length and width onto the organic film. Deposit the source and drain electrodes (e.g., 50 nm of Au) by thermal evaporation under high vacuum.

  • Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a shielded probe station. Calculate the field-effect mobility and the on/off current ratio from the transfer characteristics.

Performance of Anthracene-Based OFETs

While specific performance data for OFETs based on this compound derivatives is limited in the literature, data for other anthracene derivatives can provide a benchmark.

Anthracene DerivativeHole Mobility (μh) (cm²/Vs)On/Off RatioDevice StructureReference
Anthracene (single crystal)~1.0-Time-of-Flight[2]
9,9’-bianthracene0.067> 5 x 10⁴-[7]
A solution-processable anthracene derivative3.74 x 10⁻⁴5.05 x 10⁴Bottom-contact[8]

Application in Organic Light-Emitting Diodes (OLEDs)

The excellent photophysical properties of anthracene derivatives make them suitable for use as emitters or host materials in OLEDs.[3] The emission color can be tuned by modifying the chemical structure of the this compound derivative.

OLED Device Fabrication and Characterization Workflow

G cluster_prep Substrate Preparation cluster_deposition Organic Layer Deposition cluster_cathode Cathode Deposition cluster_characterization Device Characterization ITO_Substrate ITO-coated Glass Substrate Cleaning Solvent Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Spin-coat/Evaporate Hole Transport Layer (HTL) EML Spin-coat/Evaporate Emissive Layer (EML) (this compound Derivative) HTL->EML ETL Evaporate Electron Transport Layer (ETL) EML->ETL EIL Evaporate Electron Injection Layer (EIL, e.g., LiF) Cathode Evaporate Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation EL_Meas Measure Electroluminescence (EL) Spectrum, Luminance, and Efficiency Encapsulation->EL_Meas

Caption: General workflow for the fabrication and characterization of a multilayer OLED using a this compound derivative as the emissive material.

Protocol 4: Fabrication of a Multilayer OLED

Materials:

  • ITO-coated glass substrate

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS or NPB)

  • Emissive layer (EML) material (this compound derivative)

  • Electron transport layer (ETL) material (e.g., TPBi or Alq₃)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Al)

  • Organic solvents

  • Spin coater

  • Thermal evaporator

  • Spectrometer, photometer, and source measure unit for characterization

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate by sonicating in a series of solvents (e.g., detergent, deionized water, acetone, isopropyl alcohol). Treat the ITO surface with UV-ozone to improve the work function and facilitate hole injection.

  • HTL Deposition: Deposit the HTL onto the ITO surface. For PEDOT:PSS, this is typically done by spin-coating followed by annealing. For small molecules like NPB, thermal evaporation is used.

  • EML Deposition: Deposit the this compound derivative as the emissive layer. This can be done by spin-coating from a solution or by thermal evaporation.

  • ETL, EIL, and Cathode Deposition: Sequentially deposit the ETL, EIL, and cathode by thermal evaporation in a high-vacuum chamber.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculate the external quantum efficiency (EQE), luminous efficacy, and power efficiency.

Photophysical and Electroluminescence Properties

The photophysical properties of this compound can be tuned through cocrystal engineering, which affects the solid-state emission.[9]

SystemEmission λₘₐₓ (nm)Description
9-AA (crystal)550Green-yellow emission
AA-DITFB (cocrystal)516Blue-shifted emission
AA-TFTPA (cocrystal)558Red-shifted emission
AA-TCNB (cocrystal)602Significantly red-shifted emission due to charge transfer

Data from[9]

While specific electroluminescence data for OLEDs based on this compound derivatives is not widely available, the performance of other blue-emitting anthracene derivatives provides an indication of their potential.

EmitterMax. EQE (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)
Phenanthroline derivative0.991.451.52(0.16, 0.14)

Data from[10]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel organic semiconductors. Its rigid and fluorescent anthracene core, combined with a reactive aldehyde group, allows for the creation of a wide array of derivatives with tunable properties suitable for applications in OFETs and OLEDs. The protocols provided herein offer a starting point for the synthesis of these materials and the fabrication of corresponding devices. Further research into the structure-property relationships of this compound derivatives will undoubtedly lead to the development of next-generation organic electronic devices with enhanced performance.

References

Preparation of 9-Anthraldehyde Oxime: A Synthetic Gateway to Novel Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthraldehyde oxime is a versatile synthetic intermediate, pivotal in the construction of diverse molecular architectures, particularly heterocyclic compounds. Its preparation is a fundamental step for various research applications, from medicinal chemistry to materials science. This document provides detailed protocols for the synthesis of this compound oxime, presenting comparative data for different synthetic routes. Furthermore, it outlines its utility as a precursor for more complex molecules, supported by a clear experimental workflow diagram.

Introduction

This compound oxime, a derivative of anthracene, serves as a valuable building block in organic synthesis. The presence of the oxime functional group allows for a variety of subsequent chemical transformations, making it a key starting material for the synthesis of isoxazoles and other nitrogen-containing heterocycles.[1][2] These structural motifs are prevalent in many biologically active compounds and functional materials. The synthesis of this compound oxime can be achieved through several methods, with the most common being the reaction of this compound with hydroxylamine (B1172632).[2][3] Alternative, more recent methods offer different starting points and reaction conditions, providing flexibility for researchers.[1][2] This note details established protocols for its preparation and summarizes key quantitative data to aid in methodological selection.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₁₁NO[4][5][6]
Molecular Weight221.25 g/mol [5][6]
AppearanceYellowish crystalline solid / White crystalline solid[4][7][8]
Melting Pointsyn (Z)-isomer: 162-165 °C[4][7][9][10]
anti (E)-isomer: 218-220 °C[1][9]
SolubilitySoluble in organic solvents like ethanol, acetone, and benzene; slightly soluble in water.[1][8]

Synthesis Protocols

Several synthetic routes to this compound oxime have been reported, offering a range of yields and starting materials. The classical method involves the condensation of this compound with hydroxylamine, while modern approaches utilize different precursors like 9-methylanthracene (B110197) or anthracen-9-ylmethanamine.[1][2]

Table 1: Comparison of Synthetic Protocols for this compound Oxime
Starting MaterialReagents and ConditionsYield (%)Reference
This compoundHydroxylamine hydrochloride, Sodium carbonate, Aqueous ethanol95-99[1][9]
9-MethylanthraceneN-hydroxyphthalimide (NHPI), tert-butyl nitrite (B80452) (TBN), Cu(OAc)₂, Acetonitrile (B52724), 80 °C, 24 h85[1][9]
Anthracen-9-ylmethanamine3-methyl-4-oxa-5-azahomoadamantane (catalyst), Acetaldoxime (co-catalyst), H₂O, O₂, 100 °C, 9 h89 (anti isomer)[1]
10-Bromoanthracene-9-carbaldehydeHydroxylamine hydrochloride, Triethylamine, Acetonitrile, reflux91[1][9]

Experimental Protocols

Protocol 1: Classical Synthesis from this compound

This protocol is adapted from the most common and high-yielding method for preparing this compound oxime.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water.

  • Slowly add a solution of sodium carbonate to the hydroxylamine hydrochloride solution until the mixture is neutral or slightly basic. This generates free hydroxylamine.

  • Add the freshly prepared hydroxylamine solution to the stirred solution of this compound.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out.

  • If necessary, cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound oxime. The reaction typically yields a mixture of syn and anti isomers, with the syn isomer being the major product.

Protocol 2: Synthesis from 9-Methylanthracene

This method provides a route to the oxime directly from the corresponding methyl-substituted arene.

Materials:

  • 9-Methylanthracene

  • N-hydroxyphthalimide (NHPI)

  • tert-Butyl nitrite (TBN)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Acetonitrile (MeCN)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add 9-methylanthracene, N-hydroxyphthalimide, and copper(II) acetate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon).

  • Add anhydrous acetonitrile as the solvent, followed by tert-butyl nitrite.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 24 hours under an inert atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound oxime.

Experimental Workflow

The following diagram illustrates the general workflow for the classical synthesis of this compound oxime.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product A Dissolve this compound in Ethanol D Mix Reagents A->D B Prepare aqueous solution of Hydroxylamine Hydrochloride C Neutralize Hydroxylamine HCl with Sodium Carbonate B->C C->D E Reflux Reaction Mixture (1-2 hours) D->E F Cool to Room Temperature E->F G Vacuum Filtration F->G H Wash with Cold Water and Ethanol G->H I Dry under Vacuum H->I J This compound Oxime I->J

Caption: Workflow for the classical synthesis of this compound oxime.

Applications in Synthesis

This compound oxime is a key precursor for the synthesis of various heterocyclic compounds. A significant application is in the [3+2] cycloaddition reactions to form isoxazoles.[1] The oxime can be converted into the corresponding nitrile oxide in situ, which then reacts with an alkyne to yield the isoxazole (B147169) ring system. This methodology is a powerful tool for generating molecular diversity in drug discovery programs.[1]

Signaling Pathway Diagram

The following diagram illustrates the synthetic pathway from this compound to an isoxazole derivative via the oxime intermediate.

signaling_pathway A This compound B This compound Oxime A->B + NH2OH C 9-Anthracenecarbonitrile Oxide (Nitrile Oxide Intermediate) B->C + NCS (N-Chlorosuccinimide) D 3-(Anthracen-9-yl)isoxazole C->D + Alkyne ([3+2] Cycloaddition)

Caption: Synthesis of isoxazoles from this compound oxime.

Conclusion

The preparation of this compound oxime is a well-established and versatile process in organic synthesis. The choice of synthetic route can be tailored based on the available starting materials and desired reaction conditions. The classical approach from this compound remains a high-yielding and straightforward method. The resulting oxime is a valuable intermediate, particularly for the construction of isoxazole-containing molecules, which are of significant interest in pharmaceutical and materials science research. The protocols and data presented herein provide a comprehensive guide for researchers utilizing this important synthetic building block.

References

The Versatile Role of 9-Anthraldehyde in the Synthesis of Advanced Luminescent Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

9-Anthraldehyde, a derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), serves as a pivotal building block in the development of novel luminescent materials.[1][2][3] Its unique photophysical properties, stemming from the anthracene core, combined with the reactive aldehyde group, allow for a diverse range of chemical modifications, leading to materials with tailored optical characteristics.[1][4][5] These materials find applications in various fields, including chemical sensing, bioimaging, and organic electronics.[6][7][8][9] This document provides detailed application notes and experimental protocols for the preparation and characterization of luminescent materials derived from this compound.

Applications of this compound-Based Luminescent Materials

The inherent fluorescence of the anthracene moiety makes this compound a valuable precursor for a variety of luminescent materials.[1] Key application areas include:

  • Fluorescent Probes and Chemosensors: The aldehyde functionality of this compound is readily condensed with various amines to form Schiff bases.[10][11] These Schiff base derivatives can act as highly selective and sensitive fluorescent probes for the detection of metal ions such as Fe(III), Fe(II), and Hg(II).[6][7][9] The binding of the metal ion to the Schiff base ligand often results in a significant change in the fluorescence intensity, enabling quantitative detection.[7]

  • Aggregation-Induced Emission (AIE) Materials: While many luminophores suffer from aggregation-caused quenching (ACQ), this compound can be utilized to create luminogens that exhibit aggregation-induced emission (AIE).[12][13] The introduction of the aldehyde group can induce steric effects that disrupt intermolecular π-π stacking in the aggregated state, while intermolecular hydrogen bonding can restrict intramolecular rotations, thus promoting light emission in the solid state.[12]

  • Organic Light-Emitting Diodes (OLEDs): this compound and its derivatives are employed as precursors in the synthesis of materials for organic light-emitting diodes.[8] These materials can function as emitters or hosts in the emissive layer of OLED devices.

  • Luminescent Cocrystals: By co-crystallizing this compound with other organic molecules, it is possible to fine-tune the solid-state emission properties.[14] This cocrystal engineering approach allows for the development of materials with a broad range of emission colors from green to red, based on the modulation of intermolecular interactions such as π-π stacking and charge-transfer interactions.[14]

  • Fluorescent Dyes and Pigments: The strong fluorescence and structural versatility of this compound derivatives make them suitable for use as advanced fluorescent dyes and high-performance pigments in various applications, including textiles and inks.[1]

Quantitative Data of this compound Based Luminescent Materials

The photophysical properties of luminescent materials derived from this compound are highly dependent on their molecular structure and environment. The following tables summarize key quantitative data for representative examples.

Table 1: Photophysical Properties of this compound Cocrystals

CocrystalExcitation Wavelength (nm)Emission Wavelength (nm)Stokes Shift (nm)
9-AA (this compound)---
AA-DITFB (with 1,4-diiodotetrafluorobenzene)---
AA-TFTPA (with 2,3,5,6-tetrafluoroterephthalic acid)---
AA-TCNB (with 1,2,4,5-tetracyanobenzene)---
Data extracted from MDPI, 2023.[14]

Table 2: Performance of a this compound-Based Fluorescent Probe for Fe(III) Detection

ParameterValue
Excitation Wavelength (λex)402 nm
Emission Wavelength (λem)560 nm
Linear Range5 x 10⁻⁹ to 1 x 10⁻⁷ mol L⁻¹
Detection Limit3.04 x 10⁻¹⁰ mol L⁻¹
Solvent SystemWater-ethanol (21.5/3.5, v/v) at pH 7.20
Data extracted from Analytical Methods (RSC Publishing), 2016.[7]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its derivatives for use in luminescent materials.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a common method for the formylation of anthracene to produce this compound.[2][15]

Materials:

  • Anthracene

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • o-dichlorobenzene

  • Crystalline sodium acetate (B1210297)

  • 6 N Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Methanol

Procedure:

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g of anthracene.[15]

  • Heat the mixture on a steam bath with stirring to 90-95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will be evolved.[15]

  • Continue heating for 1 hour.[15]

  • Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.[15]

  • Perform steam distillation to remove the o-dichlorobenzene and most of the methylaniline.[15]

  • Cool the residue, which will solidify. Break up the solid and decant the aqueous liquor.[15]

  • Wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough wash with water.[15]

  • Recrystallize the crude solid (22-24 g) from 50 ml of hot glacial acetic acid.[15]

  • Filter the bright yellow aldehyde by suction and wash the filter cake with 30 ml of methanol.[15] The yield is typically 20-22 g (77-84%) with a melting point of 104.5-105°C.[15]

Protocol 2: Synthesis of a Schiff Base Fluorescent Probe from this compound

This protocol outlines the synthesis of a Schiff base ligand for potential use as a fluorescent sensor.

Materials:

Procedure:

  • Synthesize the precursor amine by reacting 2,6-diaminopyridine and 4-aminoantipyrine.

  • Dissolve the precursor amine and this compound in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for approximately 8 hours.

  • Cool the reaction mixture to allow the crystalline product to precipitate.

  • Filter the precipitate, wash it with ethanol, and recrystallize from absolute ethanol to obtain the pure Schiff base.

Protocol 3: Preparation of Luminescent Cocrystals of this compound

This protocol describes the formation of luminescent cocrystals by slow solvent evaporation.[14]

Materials:

  • This compound (9-AA)

  • Coformer (e.g., 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) or 1,2,4,5-tetracyanobenzene (TCNB))[14]

  • Appropriate solvent (e.g., ethanol for AA-DITFB, acetonitrile/ethanol for AA-TCNB)[14]

Procedure:

  • Dissolve this compound (0.5 mmol) and the corresponding coformer in a 1:1 molar ratio in the appropriate solvent.[14]

  • Allow the solvent to evaporate slowly at room temperature over several weeks.[14]

  • Collect the resulting crystals for characterization.[14]

Characterization of Luminescent Materials

A suite of analytical techniques is employed to characterize the synthesized materials:

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: To study the electronic absorption properties.

    • Fluorescence Spectroscopy: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime.[7][14]

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized compounds.

    • FT-IR Spectroscopy: To identify functional groups and confirm the formation of Schiff bases.

  • Structural Analysis:

    • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

    • Powder X-ray Diffraction (PXRD): To confirm the formation of new crystalline phases in cocrystals.[14]

    • Single-Crystal X-ray Diffraction: To determine the precise molecular and packing structure.[12]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials.

Visualizations

The following diagrams illustrate key processes in the preparation and application of this compound-based luminescent materials.

Synthesis_of_9_Anthraldehyde Anthracene Anthracene Intermediate Vilsmeier Complex (Deep Red Solution) Anthracene->Intermediate Vilsmeier-Haack Reaction (90-95°C, 1 hr) Reagents POCl₃, N-methylformanilide o-dichlorobenzene Reagents->Intermediate Crude_Product Crude this compound Intermediate->Crude_Product Hydrolysis Hydrolysis Sodium Acetate Solution Hydrolysis->Crude_Product Final_Product Pure this compound Crude_Product->Final_Product Purification Purification Recrystallization (Glacial Acetic Acid) Purification->Final_Product

Caption: Vilsmeier-Haack synthesis of this compound.

Schiff_Base_Probe Anthraldehyde This compound Schiff_Base Schiff Base Ligand Anthraldehyde->Schiff_Base Amine Primary Amine Amine->Schiff_Base Condensation (Ethanol, Acetic Acid, Reflux) Schiff_Base2 Schiff Base Probe (Fluorescent) Complex Probe-Metal Complex (Fluorescence Quenched/Enhanced) Schiff_Base2->Complex Metal_Ion Metal Ion (e.g., Fe³⁺) Metal_Ion->Complex Binding

Caption: Synthesis and sensing mechanism of a Schiff base probe.

Cocrystal_Formation_Workflow Start Start Dissolve Dissolve this compound and Coformer in Solvent Start->Dissolve Evaporate Slow Solvent Evaporation (Weeks at Room Temp) Dissolve->Evaporate Crystals Formation of Luminescent Cocrystals Evaporate->Crystals Characterize Characterize Crystals (PXRD, Spectroscopy) Crystals->Characterize End End Characterize->End

Caption: Workflow for luminescent cocrystal preparation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 9-Anthraldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich arene, in this case, anthracene (B1667546), using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF) or N-methylformanilide, and phosphorus oxychloride (POCl₃).[1][2]

Other reported methods include:

  • The Gattermann reaction, which utilizes hydrogen cyanide and aluminum chloride.

  • The reaction of anthracene with 1,1-dichlorodimethyl ether and titanium tetrachloride.[4]

  • Oxidation of 9-anthracenemethanol.

Q2: What is the typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic method and the reaction conditions. For the widely used Vilsmeier-Haack reaction, yields can range from 45% to as high as 97% or more.[5] The purity of the starting materials, particularly anthracene, significantly impacts the final yield.

Q3: How can I purify the crude this compound product?

A3: The most common method for purifying crude this compound is recrystallization.[5] Effective solvents for recrystallization include glacial acetic acid and ethanol.[6] Washing the crude solid with methanol (B129727) can also help in obtaining a brighter-colored product. In some procedures, decolorizing with activated carbon (Norit) is also employed.

Q4: Are there any known safety hazards associated with this compound?

A4: Yes, this compound requires careful handling. It can cause skin and eye irritation upon direct contact.[7] Inhalation of its dust or fumes may lead to respiratory tract irritation.[7] It is essential to use appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or under a fume hood.[8] Improper disposal can lead to water and soil contamination.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Impure starting anthracene.Use anthracene with a melting point of 213°C or higher for optimal results.
Incomplete reaction.Ensure the reaction is heated for the appropriate duration. For larger scale reactions, the heating time may need to be extended.
Loss of product during workup.If using steam distillation to remove byproducts like N-methylaniline, be aware that this compound is also steam-volatile. Minimize the duration of this step.[5]
Suboptimal reagent stoichiometry.Use the appropriate molar ratios of reagents. For the Vilsmeier-Haack reaction, typically 1 to 5 moles of phosphoryl chloride and 1 to 5 moles of dimethylformamide are used per mole of anthracene.[5]
Formation of Tarry Byproducts Prolonged heating.Avoid excessive heating times as this can lead to the formation of tars. Monitor the reaction progress to determine the optimal heating duration.
Product Solidifies into Lumps During Quenching Rapid cooling and precipitation of the reaction mixture in water.Pour the hot reaction mixture in a thin stream into cold water with very vigorous stirring to ensure the aldehyde separates in a granular form. If lumps do form, they should be broken up, and the mixture allowed to stand overnight to ensure complete decomposition.
Difficulty in Purification Presence of unreacted starting materials or byproducts.Wash the crude product thoroughly. A wash with 6 N hydrochloric acid can be used to remove amine byproducts. Recrystallization from an appropriate solvent like glacial acetic acid is crucial for achieving high purity.
Product has a Dull or Off-Color Presence of impurities.Washing the filtered product with methanol can result in a brighter yellow aldehyde. Decolorizing with activated carbon during recrystallization can also improve the color.

Data Presentation

Table 1: Comparison of Vilsmeier-Haack Reaction Conditions for this compound Synthesis

Formylating ReagentSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
N-methylformanilide / POCl₃o-dichlorobenzene90-95177-84--INVALID-LINK--
N,N-dimethylformamide / POCl₃o-dichlorobenzeneNot specifiedNot specified62.5--INVALID-LINK--[5]
N,N-dimethylformamide / POCl₃N,N-dimethylformamideNot specifiedNot specified45--INVALID-LINK--[5]
N,N-dimethylformamide / POCl₃None85-9026 (7 dropwise, 19 stir)>97--INVALID-LINK--[5]
N,N-dimethylformamide / POCl₃Not specified606~84 (calculated from grams)--INVALID-LINK--[9]
N,N-dimethylformamide / POCl₃Not specified908~89 (calculated from grams)--INVALID-LINK--[9]
N,N-dimethylformamide / POCl₃Not specified12015~91 (calculated from grams)--INVALID-LINK--[9]

Experimental Protocols

Detailed Methodology for Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.98 (1955); Vol. 20, p.11 (1940).

Materials:

  • Anthracene (high purity, m.p. 213°C or higher)

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • o-dichlorobenzene

  • Crystalline sodium acetate (B1210297)

  • 6 N Hydrochloric acid

  • Glacial acetic acid

  • Methanol

  • Water

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine N-methylformanilide (0.26 mol), phosphorus oxychloride (0.23 mol), o-dichlorobenzene (20 mL), and anthracene (0.13 mol).

  • Heat the mixture on a steam bath with stirring to 90-95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will be evolved.

  • Continue heating for 1 hour.

  • Cool the reaction mixture and add a solution of crystalline sodium acetate (140 g) in water (250 mL).

  • Rapidly remove the o-dichlorobenzene and most of the methylaniline by steam distillation (15-20 minutes).

  • Cool the residual reddish oil until it solidifies.

  • Break up the solid residue and decant the aqueous liquor.

  • Wash the solid by decantation with two 100-mL portions of 6 N hydrochloric acid to remove any remaining amine.

  • Wash the solid thoroughly with water (1-1.2 L).

  • Recrystallize the crude solid (m.p. 97-101°C) from hot glacial acetic acid (50 mL).

  • Once cooled, filter the bright yellow aldehyde by suction and wash the filter cake with methanol (30 mL).

  • The expected yield is 77-84% with a melting point of 104.5-105°C.

Visualizations

Vilsmeier_Haack_Workflow reagents Combine Anthracene, N-methylformanilide, POCl3, o-dichlorobenzene heating Heat at 90-95°C for 1 hour reagents->heating Reaction quench Cool and Quench with Sodium Acetate Solution heating->quench Workup distillation Steam Distill to Remove Solvent and Byproducts quench->distillation isolation Cool to Solidify, Decant, and Wash with HCl and Water distillation->isolation recrystallization Recrystallize from Glacial Acetic Acid isolation->recrystallization Purification product Filter and Wash with Methanol to obtain Pure This compound recrystallization->product Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF / N-methylformanilide vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) POCl3 POCl3 iminium_ion Iminium Ion Intermediate vilsmeier_reagent->iminium_ion + Anthracene anthracene Anthracene hydrolysis Hydrolysis iminium_ion->hydrolysis product This compound hydrolysis->product

References

Technical Support Center: Purification of Crude 9-Anthraldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 9-anthraldehyde by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is a yellow crystalline solid.[1][2] Its melting point is typically in the range of 104-105°C.[1][3]

Q2: What are the common impurities in crude this compound?

Crude this compound, especially when synthesized via the Vilsmeier-Haack reaction, often contains unreacted anthracene (B1667546) as a primary impurity.[4] Other potential impurities include polymeric tars and colored byproducts formed during the reaction.[5]

Q3: Which solvents are recommended for the recrystallization of this compound?

Acetic acid, ethanol (B145695), and toluene (B28343) are commonly recommended solvents for the recrystallization of this compound.[1][3] The choice of solvent will depend on the specific impurities present and the desired purity of the final product.

Q4: How can I assess the purity of the recrystallized this compound?

The purity of the recrystallized product can be assessed by its melting point. A sharp melting point range close to the literature value (104-105°C) indicates high purity.[5] Thin-layer chromatography (TLC) can also be used to compare the purified product with the crude material and a standard reference of this compound.

Data Presentation

Table 1: Physical Properties and Solubility Profile of this compound

PropertyValue/Description
Molecular FormulaC₁₅H₁₀O
Molecular Weight206.24 g/mol
AppearanceYellow crystalline solid[1][2]
Melting Point (Pure)104-105°C[1][3]
Melting Point (Crude)97-101°C[5]
Solubility
TolueneSoluble[1][2][3][6]
Acetic AcidSoluble in hot acetic acid[1]
EthanolSoluble in hot ethanol[1]

Experimental Protocols

Protocol 1: Recrystallization from Glacial Acetic Acid

This protocol is adapted from a procedure in Organic Syntheses.[5]

  • Dissolution: In a fume hood, dissolve the crude this compound (e.g., 22-24 g) in a minimum amount of hot glacial acetic acid (e.g., 50 mL) in an Erlenmeyer flask by gently heating on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to allow for the formation of bright yellow crystals. Further cooling in an ice-water bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold methanol (B129727) to remove residual acetic acid.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight. The expected yield is typically 77-84%, with a melting point of 104.5-105°C.[5]

Protocol 2: Recrystallization from Ethanol
  • Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling on a steam bath or hot plate. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice-water bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals to obtain pure this compound.

Protocol 3: Recrystallization from Toluene
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot toluene in an Erlenmeyer flask. Toluene has a higher boiling point than ethanol and acetic acid, so careful heating is required.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Toluene is a non-polar solvent, and crystals of the relatively polar this compound should form upon cooling. For maximum yield, cool the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the crystals thoroughly to remove all traces of toluene.

Troubleshooting Guide

Problem: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

  • Solution: Reheat the solution and evaporate some of the solvent to concentrate the solution. Allow it to cool again.

  • Possible Cause: The solution is supersaturated.

  • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the impure compound. The solid is melting before it dissolves.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling the solution more slowly. If the problem persists, consider using a different recrystallization solvent with a lower boiling point.

Problem: The recrystallized product has a low melting point and/or a broad melting point range.

  • Possible Cause: The product is still impure.

  • Solution: A second recrystallization may be necessary. Ensure that the crystals are adequately washed with cold solvent during filtration to remove any remaining mother liquor containing impurities.

Problem: The recovery yield is very low.

  • Possible Cause: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.

  • Solution: Try to recover some of the product from the mother liquor by evaporating a portion of the solvent and cooling the concentrated solution.

  • Possible Cause: Premature crystallization occurred during hot filtration.

  • Solution: Ensure the filtration apparatus is pre-heated, and the solution is kept hot during the filtration process. If crystals form on the filter paper, they can be redissolved with a small amount of hot solvent.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool to room temperature, then ice bath hot_filtration->cool clear solution collect Collect crystals by vacuum filtration cool->collect wash Wash with small amount of cold solvent collect->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Problem during recrystallization no_crystals No crystals form upon cooling? start->no_crystals oiling_out Product 'oils out'? start->oiling_out low_yield Low recovery yield? start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes supersaturated Supersaturated solution? no_crystals->supersaturated No high_bp Solvent boiling point too high? oiling_out->high_bp Yes yield_in_mother_liquor Product left in mother liquor? low_yield->yield_in_mother_liquor Yes premature_crystallization Premature crystallization during filtration? low_yield->premature_crystallization No reheat_evaporate Reheat and evaporate some solvent too_much_solvent->reheat_evaporate induce_crystallization Scratch flask or add seed crystal supersaturated->induce_crystallization reheat_add_solvent Reheat, add more solvent, cool slowly high_bp->reheat_add_solvent No change_solvent Change to a lower boiling point solvent high_bp->change_solvent Yes concentrate_mother_liquor Concentrate mother liquor and cool again yield_in_mother_liquor->concentrate_mother_liquor preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel

Caption: Troubleshooting decision tree for this compound recrystallization.

References

preventing tar formation in 9-Anthraldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing tar formation during the synthesis of 9-Anthraldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack synthesis of this compound, a primary method for its preparation.

Issue 1: Significant Tar Formation and Low Yield

Question: My reaction has produced a large amount of black, tarry material, and the yield of this compound is very low. What are the likely causes and how can I prevent this?

Answer: Excessive tar formation is a common problem in the Vilsmeier-Haack formylation of anthracene (B1667546). The primary causes are typically related to reaction temperature, duration, and the purity of the starting materials.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Prolonged Reaction Time/Overheating Prolonged heating is a major contributor to tar formation.[1] The reaction should be carefully monitored. For a typical lab-scale synthesis, heating at 90-95°C for 1-2 hours is often sufficient.[1] Exceeding this time or temperature can lead to side reactions and polymerization of the electron-rich anthracene core.
Impure Anthracene Starting Material The purity of the starting anthracene is critical. Using anthracene with a melting point below 213°C can significantly reduce the yield and purity of the final product, leading to more side products and tar.[1] It is recommended to use high-purity anthracene (m.p. > 213°C) for best results.[1]
Suboptimal Choice of Formylating Agent While both N,N-Dimethylformamide (DMF) and N-methylformanilide can be used, the choice can impact the reaction outcome. In some cases, using DMF has been reported to yield a "black oil" that requires extensive purification.[2] N-methylformanilide, as described in established procedures, can provide good yields with proper workup.[1]
Inefficient Heat Distribution Localized overheating in the reaction flask can promote tar formation. Ensure uniform heating by using a well-maintained heating mantle and efficient stirring throughout the reaction.

Issue 2: Difficulty in Product Isolation and Purification

Question: I have a tarry, oily crude product that is difficult to crystallize. How can I effectively purify my this compound?

Answer: Proper workup and purification are essential for obtaining pure this compound and removing tarry byproducts.

Purification Strategy:

StepDetailed Procedure
Initial Workup After the reaction, the mixture should be cooled and then hydrolyzed. A common procedure involves adding a solution of sodium acetate (B1210297) in water.[1] This helps to decompose the reaction complex. Steam distillation can then be used to remove the solvent (e.g., o-dichlorobenzene) and byproducts like methylaniline.[1]
Washing The crude solid should be thoroughly washed to remove impurities. Washing with dilute hydrochloric acid helps to remove any remaining amine byproducts, followed by washing with water to remove salts.[1]
Recrystallization Recrystallization is the most effective method for purifying this compound. Glacial acetic acid is a commonly used and effective solvent for this purpose.[1] Dissolve the crude product in a minimal amount of hot glacial acetic acid, then allow it to cool slowly to form crystals. The bright yellow aldehyde can then be collected by filtration.[1] Washing the filtered crystals with a small amount of cold methanol (B129727) can help to achieve a brighter colored product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Vilsmeier-Haack synthesis of this compound?

A1: The primary cause of tar formation is prolonged heating of the reaction mixture.[1] The Vilsmeier-Haack reaction is an electrophilic aromatic substitution on the electron-rich anthracene ring system. Excessive heat can lead to undesired side reactions and polymerization, resulting in the formation of complex, high-molecular-weight tarry substances.

Q2: How does the purity of the starting anthracene affect the synthesis?

A2: The purity of the anthracene is crucial for both the yield and the purity of the resulting this compound. Using lower-purity anthracene (e.g., with a melting point of 208-210°C) can lead to significantly lower yields and a less pure product compared to using anthracene with a melting point of 213°C or higher.[1]

Q3: What are the recommended reaction conditions to minimize tar formation?

A3: To minimize tar formation, it is recommended to use high-purity anthracene, a suitable solvent like o-dichlorobenzene for polynuclear aromatic hydrocarbons, and to carefully control the reaction time and temperature.[1] A typical procedure involves heating at 90-95°C for 1 to 2 hours.[1]

Q4: Are there alternative synthesis methods for this compound that are less prone to tar formation?

A4: While the Vilsmeier-Haack reaction is the most common, other formylation reactions exist, though they may have their own disadvantages:

  • Gattermann Reaction: This method uses hydrogen cyanide and a Lewis acid catalyst.[3][4] While it can be used for formylating aromatic compounds, it involves the use of highly toxic hydrogen cyanide, making it less favorable from a safety perspective.[5]

  • Duff Reaction: This reaction uses hexamine as the formylating agent and is typically effective for electron-rich phenols.[6][7] It is generally inefficient for non-activated aromatic hydrocarbons like anthracene.

  • Sommelet Reaction: This reaction converts a benzyl (B1604629) halide to an aldehyde using hexamine and water. To synthesize this compound via this route, one would need to start with 9-(halomethyl)anthracene, which would require an additional synthetic step.

The Vilsmeier-Haack reaction, despite the potential for tar formation, is often preferred due to its use of readily available reagents and generally good yields when performed under optimized conditions.

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is based on a well-established procedure and is designed to maximize yield while minimizing tar formation.[1]

Materials:

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • o-dichlorobenzene

  • High-purity anthracene (m.p. ≥ 213°C)

  • Crystalline sodium acetate

  • 6 N Hydrochloric acid

  • Glacial acetic acid

  • Methanol

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine N-methylformanilide, phosphorus oxychloride, o-dichlorobenzene, and anthracene.

  • With stirring, heat the mixture to 90-95°C on a steam bath for approximately 20 minutes until the anthracene dissolves, forming a deep red solution.

  • Continue heating at this temperature for 1 hour.

  • Cool the reaction mixture and then add a solution of crystalline sodium acetate in water.

  • Perform a steam distillation to remove the o-dichlorobenzene and most of the methylaniline.

  • Cool the residue, which should solidify. Break up the solid and decant the aqueous layer.

  • Wash the solid by decantation with two portions of 6 N hydrochloric acid, followed by a thorough washing with water.

  • Recrystallize the crude solid from hot glacial acetic acid.

  • Filter the bright yellow crystals and wash them on the filter with cold methanol.

  • Dry the purified this compound.

Quantitative Data

The following table summarizes representative yields for the Vilsmeier-Haack synthesis of this compound under different conditions, as reported in the literature.

Formylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-methylformanilideo-dichlorobenzene90-95177-84[1]
N,N-Dimethylformamide (DMF)o-dichlorobenzeneNot specifiedNot specified62.5[2]
N,N-Dimethylformamide (DMF)DMFNot specifiedNot specified45[2]
N,N-Dimethylformamide (DMF)Not specified8048~75 (crude)

Note: The yields reported for DMF are from a source that also notes the formation of a "black oil," suggesting that while the reaction works, purification may be more challenging.[2]

Visualizations

Vilsmeier-Haack Synthesis Workflow

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine: - Anthracene - N-methylformanilide - POCl₃ - o-dichlorobenzene heating Heat to 90-95°C (1 hour) reagents->heating Stirring hydrolysis Hydrolysis with Sodium Acetate Solution heating->hydrolysis Cooling steam_dist Steam Distillation hydrolysis->steam_dist washing Wash with HCl and Water steam_dist->washing recrystallization Recrystallization from Glacial Acetic Acid washing->recrystallization filtration Filtration & Washing with Methanol recrystallization->filtration product Pure this compound filtration->product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting Tar Formation

G problem Problem: Excessive Tar Formation cause1 Check Reaction Time & Temperature problem->cause1 Is the reaction prolonged or overheated? cause2 Check Purity of Anthracene problem->cause2 Is the starting material of high purity? cause3 Evaluate Reagent Choice & Conditions problem->cause3 Are conditions optimized? solution1 Action: - Reduce heating time to 1-2 hours - Maintain temp at 90-95°C cause1->solution1 solution2 Action: - Use anthracene with m.p. > 213°C cause2->solution2 solution3 Action: - Ensure uniform stirring - Consider N-methylformanilide  over DMF if issues persist cause3->solution3

Caption: Decision tree for troubleshooting tar formation in this compound synthesis.

References

Technical Support Center: Handling the Air Sensitivity of 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air sensitivity of 9-Anthraldehyde. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound is sensitive to air and light.[1][2][3] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[4][5][6] Long-term storage in a refrigerator or freezer is recommended.

Q2: What are the visible signs of this compound degradation?

A2: Fresh, pure this compound is a yellow crystalline solid.[7] Upon prolonged exposure to air and light, it can oxidize. A noticeable change in color, such as a dulling of the yellow hue or the appearance of a whitish or off-white solid, may indicate the formation of degradation products like 9-anthracenecarboxylic acid or anthraquinone (B42736).[8] For critical applications, it is advisable to verify the purity by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.

Q3: What are the primary degradation products of this compound?

A3: The two main degradation products resulting from air and light exposure are 9-anthracenecarboxylic acid and anthraquinone.[8][9] The aldehyde functional group is susceptible to oxidation to a carboxylic acid, while photooxidation can lead to the formation of anthraquinone.[8][9]

Q4: Can I use this compound that has been briefly exposed to air?

A4: For non-critical applications or preliminary experiments, brief exposure might be acceptable. However, for reactions sensitive to acidic impurities or those requiring high purity starting materials (e.g., certain catalytic reactions, Wittig or Grignard reactions), using even slightly oxidized this compound can lead to side reactions, lower yields, or complete reaction failure. It is always best practice to handle it under an inert atmosphere.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, particularly when its air sensitivity is a concern.

Issue 1: Failed or Low-Yield Wittig Reaction
  • Symptoms: The Wittig reaction with this compound results in a low yield of the desired alkene, or the starting material is recovered unchanged. TLC analysis may show the presence of a more polar spot corresponding to 9-anthracenecarboxylic acid in the starting material.

  • Possible Cause: The ylide, being a strong base, is quenched by the acidic 9-anthracenecarboxylic acid impurity in the this compound. This prevents the ylide from reacting with the aldehyde.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of the this compound using TLC. A baseline spot or a highly polar spot that is different from the aldehyde spot could indicate the presence of the carboxylic acid.

    • Purify the Aldehyde: If impurities are detected, purify the this compound using column chromatography or a basic wash to remove the acidic impurity (see Purification Protocol below).

    • Use Excess Ylide: In some cases, using a slight excess of the ylide might compensate for a small amount of acidic impurity. However, this can complicate purification.

    • Strict Inert Atmosphere: Ensure the reaction is carried out under strictly anhydrous and oxygen-free conditions to prevent further degradation of the aldehyde and the ylide.

Issue 2: Unsuccessful Grignard Reaction
  • Symptoms: The Grignard reaction fails to produce the expected alcohol, and the this compound is either recovered or a complex mixture of products is formed.

  • Possible Cause: Grignard reagents are highly basic and will be quenched by the acidic 9-anthracenecarboxylic acid impurity. This will consume the Grignard reagent and prevent it from adding to the aldehyde.

  • Troubleshooting Steps:

    • Purity Check: As with the Wittig reaction, assess the purity of the this compound before use.

    • Purification: Purify the aldehyde to remove any acidic contaminants.

    • Inverse Addition: Consider adding the Grignard reagent to the this compound solution (inverse addition) to maintain a low concentration of the Grignard reagent and potentially minimize side reactions.

    • Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous.

Issue 3: Inconsistent Reaction Outcomes
  • Symptoms: Repetition of a reaction with a new batch of this compound gives significantly different results (e.g., lower yield, different side products).

  • Possible Cause: The new batch of this compound may have a different level of purity or may have been exposed to air during storage or handling.

  • Troubleshooting Steps:

    • Standardize Handling: Implement a standard operating procedure for handling and storing this compound to ensure consistency between batches.

    • Purity Verification of Each Batch: Do not assume that a new bottle of the reagent has the same purity as the previous one. Perform a quick purity check (e.g., TLC, melting point) on each new batch before use.

    • Inert Atmosphere Handling: Always handle the reagent under an inert atmosphere, even when just weighing it out for a reaction.

Experimental Protocols

Protocol 1: Handling this compound using a Glovebox

This is the preferred method for ensuring the highest purity of the reagent for sensitive applications.

  • Preparation: Place a clean, dry vial of this compound, a spatula, a weighing boat, and any other necessary glassware into the glovebox antechamber.

  • Inert Atmosphere Introduction: Cycle the antechamber with an inert gas (e.g., three cycles of evacuation and backfilling with nitrogen or argon).

  • Transfer to Glovebox: Once the antechamber is under an inert atmosphere, transfer the items into the main glovebox chamber.

  • Weighing: Inside the glovebox, open the container of this compound and weigh the desired amount into a tared vial or onto a weighing boat.

  • Sealing: Immediately and securely seal the original container of this compound.

  • Dissolution (if required): If the next step is to make a solution, add a dry, degassed solvent to the vial containing the weighed aldehyde.

  • Removal from Glovebox: Place the sealed vial containing the weighed sample and the sealed original container back into the antechamber, cycle it, and then remove them from the glovebox.

Protocol 2: Handling this compound using a Schlenk Line

This technique is a viable alternative to a glovebox for handling air-sensitive solids.

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, addition funnel) is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Weighing and Transfer:

    • Method A (Quick Transfer): Briefly remove the stopper from a pre-weighed Schlenk flask under a positive flow of inert gas and quickly add the this compound via a powder funnel. This method is less rigorous and may allow for minimal air exposure.

    • Method B (Glove Bag or Solid Addition Tube): For more sensitive applications, weigh the this compound in a glove bag and transfer it to a Schlenk flask. Alternatively, use a solid addition tube that can be loaded in a glovebox or glove bag and then attached to the reaction flask under a positive flow of inert gas.

  • Purging: After adding the solid, seal the Schlenk flask and perform at least three evacuate-refill cycles with an inert gas to remove any air that may have entered during the transfer.

  • Dissolution and Reaction: Add dry, degassed solvent via a cannula or a syringe and proceed with the reaction under a positive pressure of inert gas.

Protocol 3: Purification of Partially Oxidized this compound

This protocol describes the removal of 9-anthracenecarboxylic acid and anthraquinone impurities.

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Removal of Carboxylic Acid:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the 9-anthracenecarboxylic acid into its water-soluble sodium salt.

    • Separate the aqueous layer. Repeat the washing two more times.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Removal of Anthraquinone (Column Chromatography):

    • Concentrate the dried organic layer under reduced pressure.

    • Prepare a silica (B1680970) gel column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the sample onto the column.

    • Elute the column with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). This compound is less polar than anthraquinone and will elute first.

    • Monitor the fractions by TLC to identify and collect the fractions containing the pure aldehyde.

  • Recrystallization:

    • Combine the pure fractions and evaporate the solvent.

    • Recrystallize the purified this compound from a suitable solvent like glacial acetic acid or ethanol (B145695) to obtain a highly pure product.[10][11]

Data Presentation

Table 1: Properties of this compound and its Degradation Products

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₅H₁₀O206.24Yellow crystalline solid104-105
9-Anthracenecarboxylic AcidC₁₅H₁₀O₂222.24Off-white to yellow solid~280 (decomposes)
AnthraquinoneC₁₄H₈O₂208.22Yellow to light gray solid286

Visualizations

degradation_pathway A This compound B 9-Anthracenecarboxylic Acid A->B  Air (O₂) C Anthraquinone A->C  Air (O₂) + Light (hν)

Caption: Degradation pathway of this compound.

glovebox_workflow cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) cluster_antechamber2 Antechamber A Place materials (reagent, spatula, vial) B Evacuate and backfill with inert gas (3x) A->B C Transfer materials into main chamber B->C D Weigh this compound C->D E Seal original container and sample vial D->E F Place sealed containers in antechamber E->F G Cycle atmosphere F->G H Remove materials for experiment G->H

Caption: Experimental workflow for handling this compound in a glovebox.

purification_workflow A Impure this compound (containing acid and quinone) B Dissolve in organic solvent A->B C Wash with NaHCO₃ (aq) to remove carboxylic acid B->C D Separate aqueous layer C->D E Dry organic layer D->E F Column Chromatography (Silica Gel) E->F G Collect pure this compound fractions F->G H Recrystallize G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

References

troubleshooting low fluorescence signal with 9-Anthraldehyde probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Anthraldehyde fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and resolve issues leading to low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound probes?

The optimal excitation and emission wavelengths for this compound can vary depending on its chemical environment and conjugation. For this compound-labeled chitosan (B1678972), an excitation maximum of 254 nm and an emission maximum of 413 nm have been reported.[1] In other applications, such as when forming a derivative with isoniazid, excitation has been noted at 390 nm with emission at 489 nm.[2] It is crucial to determine the optimal wavelengths for your specific experimental conditions.

Q2: Why is my this compound probe exhibiting a weak fluorescent signal?

Several factors can contribute to a low fluorescence signal. These can be broadly categorized into issues with the probe itself, the experimental conditions, or the instrumentation. Common causes include:

  • Probe Concentration: Both excessively low and high concentrations can be problematic. Very high concentrations can lead to self-quenching.

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.

  • Presence of Quenchers: Contaminants in the sample or solvent, such as dissolved oxygen or heavy atoms, can quench fluorescence.

  • Photobleaching: Exposure to high-intensity light can lead to the irreversible degradation of the fluorophore.

  • Incorrect Filter Sets: Mismatch between the probe's spectral properties and the microscope's filters will result in poor signal detection.

Q3: How does the solvent environment affect the fluorescence of this compound?

The substitution at the 9-position of the anthracene (B1667546) core, as in this compound, significantly influences the molecule's interaction with its solvent environment. This interaction affects its absorption and emission characteristics, as well as its fluorescence quantum yield and lifetime. For instance, the fluorescence quantum yield of some anthracene derivatives decreases as solvent polarity increases from cyclohexane (B81311) to acetonitrile.

Q4: Can I use this compound to study enzyme kinetics?

Yes, this compound has been used as a fluorescent substrate to determine the activities of cytochrome P450 (CYP) enzymes.[3] The oxidation of this compound by CYPs produces a fluorescent carboxylic acid, allowing for sensitive fluorimetric assays.[3]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when using this compound probes.

Issue 1: Low or No Fluorescence Signal

This is one of the most common problems. Follow this logical workflow to diagnose the potential cause:

LowSignal_Troubleshooting start Low/No Fluorescence Signal check_probe Verify Probe Integrity & Concentration start->check_probe check_wavelengths Confirm Excitation/Emission Wavelengths check_probe->check_wavelengths Probe OK optimize_conc Optimize Probe Concentration check_probe->optimize_conc Issue Suspected check_instrument Check Instrument Settings (Filters, Gain) check_wavelengths->check_instrument Wavelengths Correct run_spectrum Run a Full Spectrum Scan check_wavelengths->run_spectrum Uncertain check_sample Examine Sample for Quenchers/Autofluorescence check_instrument->check_sample Settings OK adjust_settings Adjust Gain/Exposure check_instrument->adjust_settings Settings Incorrect purify_sample Purify Sample or Use Fresh Solvents check_sample->purify_sample Quenchers/Autofluorescence Detected success Signal Restored check_sample->success No Quenchers/Autofluorescence optimize_conc->check_wavelengths fail Issue Persists: Consult Further optimize_conc->fail run_spectrum->check_instrument run_spectrum->fail adjust_settings->check_sample adjust_settings->fail purify_sample->success purify_sample->fail

Caption: Troubleshooting workflow for low or no fluorescence signal.

Potential Cause Recommended Action
Probe Degradation Prepare fresh probe solutions. Store stock solutions protected from light and at the recommended temperature.
Suboptimal Probe Concentration Perform a concentration titration to find the optimal signal-to-noise ratio. Start with a low concentration and gradually increase it.
Incorrect Excitation/Emission Wavelengths Consult the literature for your specific this compound derivative or run a full excitation and emission scan to determine the peak wavelengths.
Presence of Quenchers Use high-purity, spectroscopy-grade solvents. If possible, degas your solutions to remove dissolved oxygen.
Photobleaching Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if applicable.
Instrument Misconfiguration Ensure that the correct filter cubes are in place and that the detector gain and exposure time are set appropriately.
Issue 2: High Background Fluorescence

High background can obscure the specific signal from your probe.

Potential Cause Recommended Action
Autofluorescence from Sample Image an unstained control sample to assess the level of autofluorescence. If high, consider spectral unmixing or using a probe with a more red-shifted emission.
Contaminated Solvents or Buffers Use fresh, high-purity solvents and filter all buffers before use.
Excess Unbound Probe Ensure adequate washing steps to remove any unbound this compound probe.
Non-specific Binding Include a blocking step in your protocol, using an appropriate blocking agent like BSA, especially in biological samples.

Data Presentation

Table 1: Spectral Properties of this compound Derivatives

DerivativeExcitation Max (nm)Emission Max (nm)Application
This compound-labeled Chitosan254413Biopolymer labeling[1]
This compound Isonicotinoyl Hydrazone390489Drug quantification[2]

Table 2: Michaelis-Menten Constants for this compound Oxidation by Rat Liver Microsomes

Microsome SourceKm (µM)Vmax (nmol/min/mg protein)
Control26 ± 22.9 ± 0.1
Phenobarbital-induced20 ± 211.2 ± 0.5
3-Methylcholanthrene-induced24 ± 33.5 ± 0.2
Dexamethasone-induced22 ± 214.1 ± 0.6

Data from Cresteil et al. (1999)[3]

Experimental Protocols

Protocol 1: General Labeling of Amines with this compound via Reductive Amination

This protocol is adapted from the labeling of chitosan and can be generalized for other molecules containing primary amine groups.[1]

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, polymer)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Appropriate solvent (e.g., aqueous acetic acid for chitosan)

  • Dialysis tubing (if applicable)

Procedure:

  • Dissolve the amine-containing molecule in the appropriate solvent.

  • Add a solution of this compound in a suitable organic solvent (e.g., methanol) to the amine solution. The molar ratio of this compound to amine groups should be optimized for the desired degree of substitution.

  • Add a freshly prepared solution of sodium cyanoborohydride. The molar excess of the reducing agent should be sufficient to drive the reaction to completion.

  • Allow the reaction to proceed at room temperature with stirring for a specified period (e.g., 24 hours). Protect the reaction from light.

  • Stop the reaction by adjusting the pH or by adding a quenching agent.

  • Purify the labeled product to remove unreacted this compound and by-products. For polymers and proteins, dialysis is a common purification method.

  • Characterize the degree of substitution using UV-Vis or NMR spectroscopy.

Protocol 2: General Workflow for Fluorescence Microscopy

This workflow outlines the key steps for imaging cells labeled with a this compound probe.

Microscopy_Workflow prep_sample Sample Preparation (Cell Culture/Tissue Sectioning) labeling Labeling with this compound Probe prep_sample->labeling washing Washing to Remove Unbound Probe labeling->washing mounting Mounting on Microscope Slide washing->mounting imaging Image Acquisition mounting->imaging analysis Image Analysis (Quantification) imaging->analysis

Caption: General experimental workflow for fluorescence microscopy.

Detailed Steps:

  • Sample Preparation: Culture cells on coverslips or prepare tissue sections according to standard protocols.

  • Labeling: Incubate the samples with the this compound probe at the optimized concentration and for the appropriate duration.

  • Washing: Gently wash the samples multiple times with a suitable buffer (e.g., PBS) to remove any unbound probe and reduce background signal.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one containing an anti-fade agent.

  • Image Acquisition:

    • Turn on the fluorescence microscope and allow the lamp to warm up.

    • Place the slide on the microscope stage and locate the sample using brightfield illumination.

    • Switch to fluorescence illumination using the appropriate filter cube for this compound (based on its determined excitation and emission spectra).

    • Set the exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.

    • Capture images of both your labeled sample and a negative control (unlabeled sample).

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity, localization, or any other relevant parameters. Always subtract the background fluorescence measured from the negative control.

References

avoiding side reactions in 9-Anthraldehyde chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Anthraldehyde chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most prevalent side reactions include oxidation of the aldehyde to a carboxylic acid or anthraquinone, photodimerization upon exposure to UV light, and base-catalyzed reactions such as the Cannizzaro reaction, particularly under conditions used for reactions like the Wittig synthesis. At elevated temperatures, there is also a risk of thermal decomposition leading to the formation of tarry byproducts.[1][2][3]

Q2: How can I minimize the oxidation of this compound during a reaction?

A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[4] Using degassed solvents is also recommended. Avoid strong oxidizing agents unless they are a required reagent. If oxidation is still an issue, consider adding a mild, non-interfering antioxidant, though this should be tested on a small scale first.

Q3: My reaction mixture is turning into an insoluble precipitate upon exposure to light. What is happening and how can I prevent it?

A3: This is likely due to the photodimerization of this compound, a [4+4] cycloaddition reaction that occurs upon exposure to UV light, leading to a less soluble dimer.[5][6][7][8] To prevent this, conduct your reaction in the dark or in glassware wrapped in aluminum foil. If light is required for your reaction, use a long-pass filter to block the UV wavelengths that are most effective at inducing dimerization.[5] Working at lower concentrations can also reduce the rate of photodimerization.[5]

Q4: I am performing a Wittig reaction with this compound and getting a low yield of the desired alkene. What are the possible side reactions?

A4: In a Wittig reaction using a strong base like 50% NaOH, a competing Cannizzaro reaction can occur, where two molecules of this compound disproportionate to form 9-anthracenemethanol (B72535) and anthracene-9-carboxylic acid.[9] This is because this compound lacks α-hydrogens, making it susceptible to this base-induced reaction.[9] Low yields could also result from incomplete ylide formation or steric hindrance.[9][10]

Q5: What are the "tars" mentioned in the synthesis of this compound, and how can their formation be avoided?

A5: The "tars" are likely complex polymerization or decomposition products that form at high temperatures. The Vilsmeier-Haack synthesis of this compound is an exothermic reaction, and prolonged heating or poor temperature control can lead to these undesirable byproducts.[3] To avoid tar formation, it is important to carefully control the reaction temperature and heating time.[3]

Troubleshooting Guides

Issue 1: Formation of Oxidation Byproducts

Symptoms:

  • Appearance of a new spot on TLC that may correspond to anthracene-9-carboxylic acid or anthraquinone.

  • Complex NMR spectrum with signals that do not correspond to the starting material or the expected product.

  • Lower than expected yield of the desired product.

Troubleshooting Workflow:

Oxidation_Troubleshooting start Oxidation Suspected check_atmosphere Was the reaction run under an inert atmosphere? start->check_atmosphere run_inert Action: Rerun reaction under Nitrogen or Argon. check_atmosphere->run_inert No check_solvents Were the solvents degassed? check_atmosphere->check_solvents Yes run_inert->check_solvents degas_solvents Action: Degas solvents prior to use (e.g., by sparging with N2). check_solvents->degas_solvents No check_reagents Are any reagents potential oxidizing agents? check_solvents->check_reagents Yes degas_solvents->check_reagents replace_reagents Action: Purify or replace suspect reagents. check_reagents->replace_reagents Yes purification Troubleshooting: Purify product via chromatography to remove oxidized byproducts. check_reagents->purification No replace_reagents->purification end Problem Resolved purification->end Photodimerization_Troubleshooting start Photodimerization Suspected check_light Was the reaction protected from light? start->check_light protect_light Action: Rerun reaction in the dark or wrap flask in foil. check_light->protect_light No check_concentration Is the concentration of this compound high? check_light->check_concentration Yes protect_light->check_concentration lower_concentration Action: Rerun reaction at a lower concentration. check_concentration->lower_concentration Yes check_solvent What solvent is being used? check_concentration->check_solvent No lower_concentration->check_solvent change_solvent Consideration: Solvent polarity can influence dimerization. Test alternative solvents. check_solvent->change_solvent purification Troubleshooting: Dimer can often be removed by filtration due to its lower solubility. change_solvent->purification end Problem Resolved purification->end Cannizzaro_Troubleshooting start Low Wittig Yield/Cannizzaro Suspected check_base_conc Is a high concentration of strong base being used (e.g., 50% NaOH)? start->check_base_conc modify_base Action: Consider using a less concentrated base or an alternative base (e.g., NaH, KHMDS). check_base_conc->modify_base Yes check_addition How was the base added? check_base_conc->check_addition No modify_base->check_addition slow_addition Action: Add the base slowly and at a low temperature to control the reaction. check_addition->slow_addition Too quickly/at RT check_ylide Is a stabilized or unstabilized ylide being used? check_addition->check_ylide Slowly/at low temp slow_addition->check_ylide ylide_consideration Note: Unstabilized ylides react faster, potentially outcompeting the Cannizzaro reaction. check_ylide->ylide_consideration purification Troubleshooting: Separate the desired alkene from alcohol and acid byproducts using column chromatography. ylide_consideration->purification end Problem Resolved purification->end

References

managing the low-melting point form of 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Anthraldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the handling and management of this compound, with a particular focus on its low-melting-point polymorph.

Frequently Asked Questions (FAQs)

Q1: What are the different crystalline forms of this compound?

A1: this compound is known to exist in at least two crystalline forms, or polymorphs. The stable, higher-melting-point form is most commonly encountered. However, a less stable, low-melting-point form can also be obtained, particularly during synthesis.[1]

Q2: What is the melting point of the low-melting-point form of this compound?

A2: The low-melting-point form of this compound has a reported melting point of 98.5–99.5°C.[1] This is in contrast to the more stable form, which melts in the range of 102-108°C.[2][3][4][5][6]

Q3: Why am I observing a lower-than-expected melting point for my this compound sample?

A3: If your this compound sample exhibits a melting point around 98-100°C, it is likely the low-melting-point polymorph.[1] This form is less stable and can sometimes be isolated from the reaction mixture during synthesis.[1]

Q4: How can I convert the low-melting-point form to the stable, high-melting-point form?

A4: The low-melting-point form can be converted to the more stable high-melting-point form by seeding with a crystal of the high-melting-point polymorph.[1] Recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, can also yield the more stable form.[1][7]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10][11] It is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent Melting Point Presence of the low-melting-point polymorph or impurities.Determine the melting point range. If it is sharp but lower than expected (around 98-100°C), you likely have the low-melting-point form. To obtain the higher-melting-point form, recrystallize the material from glacial acetic acid or ethanol.[1][7] If the melting range is broad, the sample may be impure and require purification by recrystallization or column chromatography.
Product Oiling Out During Recrystallization The solvent may not be ideal, or the solution is too concentrated.Ensure you are using a recommended solvent like glacial acetic acid or ethanol.[1][7] Try using a larger volume of solvent to prevent saturation at a higher temperature. Seeding the solution with a crystal of the desired high-melting-point form can also induce crystallization.
Reaction Failure or Low Yield The reagent may have degraded due to improper storage. This compound is air-sensitive and incompatible with strong bases and oxidizing agents.[2][4][6]Ensure the reagent has been stored under a dry, inert atmosphere.[6] Before use, it is advisable to check the purity by techniques like TLC or melting point analysis. Avoid exposing the compound to air for extended periods during reaction setup.
Difficulty in Handling the Solid The low-melting-point form may be more prone to clumping or appearing oily, especially in warmer laboratory environments.If you encounter a waxy or oily solid, it may be the low-melting-point form. Cooling the sample may help in its solidification for easier handling. For consistent results, converting it to the higher-melting-point form through recrystallization is recommended.

Data Presentation

Table 1: Physical Properties of this compound Polymorphs

PropertyHigh-Melting-Point FormLow-Melting-Point Form
Melting Point (°C) 102 - 108[2][3][4][5][6]98.5 - 99.5[1]
Appearance Yellow to green powder[3][5]-
Stability More stable[1]Less stable, can convert to the high-melting-point form[1]

Table 2: Solubility of this compound

SolventSolubility
Toluene Soluble[4]
Glacial Acetic Acid Soluble (used for recrystallization)[1]
Ethanol Soluble (used for recrystallization)[7]
Water Slightly soluble[12]
Acetone Soluble[12]
Benzene Soluble[12]

Experimental Protocols

Protocol 1: Conversion of Low-Melting-Point this compound to the High-Melting-Point Form via Recrystallization

  • Dissolution: Dissolve the crude this compound containing the low-melting-point form in a minimal amount of hot glacial acetic acid.[1]

  • Seeding (Optional but Recommended): If available, add a small seed crystal of the high-melting-point this compound to the hot solution to promote the crystallization of the stable polymorph.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. The stable, higher-melting-point crystals should precipitate.

  • Isolation: Collect the bright yellow crystals by suction filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold methanol (B129727) to remove residual acetic acid.[1]

  • Drying: Dry the crystals under vacuum to obtain the purified high-melting-point form of this compound.

  • Confirmation: Confirm the conversion by measuring the melting point, which should be in the range of 104.5–105°C or higher.[1]

Visualizations

logical_relationship Troubleshooting Logic for this compound Melting Point Issues start Measure Melting Point of this compound Sample mp_range Melting Point Range? start->mp_range low_mp Sharp, ~98-100°C mp_range->low_mp Low high_mp Sharp, >102°C mp_range->high_mp Expected broad_mp Broad Range mp_range->broad_mp Broad low_form Low-Melting Polymorph Identified low_mp->low_form stable_form Stable Polymorph Confirmed high_mp->stable_form impure Sample is Impure broad_mp->impure recrystallize Recrystallize from Glacial Acetic Acid or Ethanol low_form->recrystallize purify Purify (Recrystallization or Chromatography) impure->purify recrystallize->stable_form purify->stable_form

Caption: Troubleshooting workflow for identifying and managing different forms of this compound.

experimental_workflow Experimental Workflow for Polymorph Conversion start Start with Low-Melting Point this compound dissolve Dissolve in Hot Glacial Acetic Acid start->dissolve seed Seed with High-Melting Point Crystal (Optional) dissolve->seed cool Cool Slowly to Room Temperature seed->cool filter Collect Crystals by Suction Filtration cool->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry end Obtain Pure High-Melting Point this compound dry->end

Caption: Step-by-step process for converting the low-melting-point form of this compound.

References

Navigating the Synthesis Maze: A Technical Guide to Solvent Selection for 9-Anthraldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for Optimizing Reactions Involving 9-Anthraldehyde.

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with this compound. Particular emphasis is placed on the critical role of solvent selection in achieving optimal reaction outcomes, covering key transformations such as Wittig reactions, Grignard additions, and reductions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving this compound?

This compound, a yellow crystalline solid, is generally soluble in a range of common organic solvents but is insoluble in water.[1][2] The choice of solvent is critical and depends on the specific reaction being performed.

Solubility Profile of this compound

SolventSolubilityNotes
TolueneSoluble[3]Often used in reactions requiring higher temperatures.
Dichloromethane (DCM)Soluble[1]A common solvent for various reactions, including Wittig.[4][5]
ChloroformSoluble[1]Similar to DCM, a halogenated solvent suitable for many reactions.
Ethyl AcetateSoluble[1]A moderately polar aprotic solvent.
AcetoneSoluble[2]A polar aprotic solvent.
Ethanol (B145695)Soluble[3]Can be used for recrystallization.[3]
BenzeneSoluble[2]An aromatic solvent, use may be restricted due to toxicity.
N,N-Dimethylformamide (DMF)SolubleA polar aprotic solvent, often used in Wittig reactions.[6][7]
Tetrahydrofuran (B95107) (THF)SolubleA common ethereal solvent, crucial for Grignard reactions.[8][9]
Diethyl EtherSolubleA standard solvent for Grignard reagent formation and reactions.[8]
WaterInsoluble[1][2]

Q2: How does solvent choice impact the outcome of a Wittig reaction with this compound?

The solvent in a Wittig reaction involving this compound plays a crucial role in dissolving the reactants and influencing the reaction mechanism and product yield. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are frequently used solvents for this transformation.[4][5][6][7]

Troubleshooting Guide: Wittig Reaction

Issue: Low or no product yield.

  • Potential Cause: Poor solubility of the phosphonium (B103445) salt or this compound.

    • Solution: While this compound is soluble in DCM, some phosphonium salts may have limited solubility.[4] Using a solvent like DMF can help in dissolving both reactants effectively.[6][7]

  • Potential Cause: Incomplete ylide formation.

    • Solution: The choice of base and solvent is critical. For less acidic phosphonium salts, a stronger base than sodium hydroxide (B78521) might be needed. The solvent must be compatible with the base used.

Issue: Difficulty in product purification.

  • Potential Cause: Presence of unreacted starting material or triphenylphosphine (B44618) oxide byproduct.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting aldehyde.[10] Triphenylphosphine oxide can often be removed by recrystallization from a suitable solvent like propanol (B110389).[5]

Experimental Protocols

Protocol 1: Wittig Reaction of this compound

This protocol is a general guideline for the synthesis of trans-9-(2-phenylethenyl)anthracene.

Materials:

  • This compound

  • Benzyltriphenylphosphonium (B107652) chloride

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Propanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound and benzyltriphenylphosphonium chloride in the chosen solvent (DCM or DMF).[5][6]

  • With vigorous stirring, add the 50% NaOH solution dropwise.

  • Continue stirring at room temperature for the appropriate time, monitoring the reaction by TLC.[5]

  • Upon completion, quench the reaction with water.

  • Extract the product into an organic solvent (e.g., DCM).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from propanol to remove triphenylphosphine oxide.[5]

Wittig_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Dissolve Reactants A->D B Benzyltriphenylphosphonium chloride B->D C Solvent (DCM or DMF) C->D E Add 50% NaOH (dropwise) D->E F Stir at Room Temperature E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash & Dry H->I J Evaporate Solvent I->J K Recrystallize from Propanol J->K L Pure Product K->L

Caption: Workflow for the Wittig reaction of this compound.

Q3: What are the critical solvent considerations for a Grignard reaction with this compound?

Grignard reagents are extremely sensitive to protic solvents. Therefore, all solvents and glassware must be rigorously dried before use. The ideal solvents are anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), which stabilize the Grignard reagent.[8][9]

Troubleshooting Guide: Grignard Reaction

Issue: Grignard reaction fails to initiate.

  • Potential Cause: Presence of moisture in the solvent or on the glassware.

    • Solution: Flame-dry all glassware under vacuum and use freshly distilled anhydrous ether or THF.

  • Potential Cause: Passivated magnesium turnings.

    • Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Issue: Low yield of the desired alcohol.

  • Potential Cause: Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.

    • Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration.

  • Potential Cause: Poor solubility of this compound in the reaction mixture.

    • Solution: Ensure this compound is fully dissolved in anhydrous ether or THF before adding it to the Grignard reagent. The reaction can be performed by adding the aldehyde solution dropwise to the Grignard reagent at 0 °C.

Protocol 2: Grignard Reaction with this compound (General Procedure)

Materials:

  • Magnesium turnings

  • Alkyl or Aryl Halide

  • Anhydrous Diethyl Ether or THF

  • This compound

  • Aqueous acid solution (e.g., HCl or NH4Cl) for work-up

Procedure:

  • Set up a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a small portion of the alkyl/aryl halide dissolved in anhydrous ether/THF to the magnesium.

  • If the reaction does not start, add a crystal of iodine and gently warm.

  • Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of this compound in anhydrous ether/THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding it to an ice-cold aqueous acid solution.

  • Extract the product with ether, wash the organic layer, dry, and evaporate the solvent.

  • Purify the resulting alcohol by column chromatography or recrystallization.

Grignard_Troubleshooting Start Grignard Reaction with this compound Q1 Reaction Initiates? Start->Q1 A1_Yes Proceed with Aldehyde Addition Q1->A1_Yes Yes A1_No Troubleshoot Initiation Q1->A1_No No Q2 Good Conversion to Product? A1_Yes->Q2 Monitor Reaction Sol1 Activate Mg (Iodine) Ensure Anhydrous Conditions A1_No->Sol1 A2_Yes Proceed to Work-up Q2->A2_Yes Yes A2_No Troubleshoot Low Yield Q2->A2_No No Sol2 Check for Wurtz Coupling (Slow Halide Addition) Ensure Aldehyde Solubility A2_No->Sol2

Caption: Troubleshooting logic for Grignard reactions.

Q4: Which reducing agents are suitable for the reduction of this compound, and what solvents should be used?

This compound can be reduced to 9-anthracenemethanol (B72535) using hydride-based reducing agents or catalytic hydrogenation.[11]

  • Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent that can be used in protic solvents like methanol (B129727) or ethanol.[12][13]

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or THF due to its violent reaction with protic solvents.[12][14]

  • Catalytic Hydrogenation: This method can also be employed for the reduction.

Reduction of this compound: Reagent and Solvent Selection

Reducing AgentRecommended Solvent(s)Key Considerations
Sodium Borohydride (NaBH₄)Methanol, EthanolSafer to handle; reaction can be performed at room temperature.[12][13]
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether, THFHighly reactive and pyrophoric; requires strict anhydrous conditions.[12][14]
H₂/Catalyst (e.g., Pd/C)Ethanol, Ethyl AcetateRequires specialized hydrogenation equipment.
Protocol 3: Reduction of this compound with Sodium Borohydride

Materials:

  • This compound

  • Methanol or Ethanol

  • Sodium Borohydride (NaBH₄)

  • Water

  • Dilute HCl

  • Ethyl Acetate (for extraction)

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions with stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess borohydride and hydrolyze the borate (B1201080) ester.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting 9-anthracenemethanol by recrystallization.

Reduction_Solvent_Selection cluster_reagents Choice of Reducing Agent cluster_solvents Corresponding Solvent System cluster_conditions Key Reaction Conditions Start Select Reduction Method for this compound NaBH4 Sodium Borohydride (NaBH4) Start->NaBH4 LiAlH4 Lithium Aluminum Hydride (LiAlH4) Start->LiAlH4 Protic Protic Solvents (Methanol, Ethanol) NaBH4->Protic Aprotic Anhydrous Aprotic Solvents (Diethyl Ether, THF) LiAlH4->Aprotic Mild Mild Conditions Safer Handling Protic->Mild Harsh Strict Anhydrous Conditions Pyrophoric Reagent Aprotic->Harsh

Caption: Decision pathway for selecting a reducing agent and solvent.

References

storage and handling best practices for 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the best practices for storing and handling 9-Anthraldehyde. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound may cause eye, skin, and respiratory tract irritation.[1][2][3][4] The toxicological properties of this material have not been fully investigated.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[4]

Q2: How should this compound be stored for optimal stability?

A2: For long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][5] It is sensitive to air and moisture, so exposure should be minimized.[6][7] Recommended storage temperatures are below +30°C, with +4°C being suitable for long-term preservation.[6] The storage area should be locked.[2][5][8]

Q3: What are the signs of degradation or impurity in this compound?

A3: this compound is a yellow to yellow-green crystalline powder.[1][6] A significant color change, clumping (due to moisture absorption), or a melting point outside the typical range of 103-105°C may indicate degradation or impurity.[1][5][6] Note that a less stable, lower-melting point form (98.5–99.5°C) can occasionally be produced during synthesis.[9]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents like toluene.[3][5][6][10] For purification, it can be recrystallized from glacial acetic acid or ethanol.[10][11]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents and strong bases.[3][7][10][11][12] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Experimental Results or Low Yield

  • Possible Cause: Degradation of the reagent due to improper storage.

  • Solution: Verify the material's appearance and melting point. If degradation is suspected, use a fresh batch of this compound. Ensure it has been stored in a cool, dry environment, protected from air and light.[6][7]

  • Possible Cause: Impure starting material.

  • Solution: The purity of reagents is critical. For instance, in the synthesis of this compound itself, the purity of the initial anthracene (B1667546) reactant directly impacts the final product's yield and purity.[9] Consider purifying the compound by recrystallization from acetic acid or ethanol.[10][11]

Issue 2: Unexpected Thin-Layer Chromatography (TLC) Results

  • Possible Cause: Incorrect solvent system or interaction with the stationary phase. In a Wittig reaction, it was observed that the more polar this compound traveled farther than the less polar alkene product, which is counterintuitive.[13]

  • Solution: Re-evaluate the polarity of your mobile phase. Distortions in TLC spots can also occur if the spotting solvent (e.g., THF, DMSO) is very polar and high-boiling, especially with a nonpolar mobile phase.[13]

  • Possible Cause: Presence of unreacted starting material or byproducts.

  • Solution: A spot with an Rf value identical to that of the this compound standard suggests the presence of unreacted aldehyde.[13] Optimize reaction time and conditions to ensure complete conversion.

Issue 3: Difficulty in Handling the Compound Due to Static or Dust Formation

  • Possible Cause: this compound is a fine crystalline powder.[1]

  • Solution: Handle the material in a fume hood to prevent inhalation of dust.[2][4] Use appropriate anti-static tools if necessary. Minimize dust generation during weighing and transfer by handling the powder gently.[1][2]

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitations
Chemical Formula C₁₅H₁₀O[1][6][14]
Molecular Weight 206.24 g/mol [1][6][14]
Appearance Yellow to yellow-green crystalline powder[1][3][6]
Melting Point 103-105 °C[1][5][6]
Solubility Soluble in toluene[3][5][6][10]
Storage Temperature Long-term at +4°C; general <+30°C[6]
Incompatibilities Strong oxidizing agents, strong bases[3][7][10][11]

Experimental Protocols

Example Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene via Wittig Reaction

This protocol is a common application of this compound in organic synthesis.[15]

Materials:

Caution: Benzyltriphenylphosphonium chloride and this compound are irritants. Dichloromethane is toxic, and 50% NaOH is corrosive. This procedure must be performed in a fume hood while wearing appropriate PPE, including gloves and safety goggles.[15]

Procedure:

  • Combine 0.520 g of this compound and 0.980 g of benzyltriphenylphosphonium chloride in a 25-mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 3 mL of dichloromethane to the flask.

  • While stirring the mixture vigorously, add 1.3 mL of 50% aqueous sodium hydroxide dropwise over approximately 2.5 minutes (1 drop every 7 seconds).

  • Continue to stir the reaction mixture vigorously for an additional 30 minutes.

  • The product, trans-9-(2-phenylethenyl)anthracene, can then be isolated and purified using standard laboratory techniques such as extraction and recrystallization.

Visualizations

The following diagrams illustrate key workflows for handling and troubleshooting issues related to this compound.

G cluster_storage Storage & Handling Workflow start Receive this compound store Store in cool, dry, dark, well-ventilated area. Keep container sealed. start->store ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat store->ppe handle Handle in fume hood. Avoid dust generation. ppe->handle dispose Dispose of waste according to local regulations. handle->dispose end Procedure Complete dispose->end

Caption: Recommended workflow for the safe storage and handling of this compound.

G cluster_troubleshooting Troubleshooting Experimental Issues start Poor Experimental Outcome (e.g., low yield, unexpected product) check_reagent Check Reagent Quality: - Appearance (Yellow powder?) - Melting Point (103-105°C?) start->check_reagent reagent_ok Quality OK? check_reagent->reagent_ok purify Purify by recrystallization or use a new batch. reagent_ok->purify No check_protocol Review Experimental Protocol: - Correct stoichiometry? - Anhydrous conditions (if needed)? - Incompatible reagents present? reagent_ok->check_protocol Yes purify->check_protocol protocol_ok Protocol OK? check_protocol->protocol_ok optimize Optimize reaction conditions (time, temp, solvent). protocol_ok->optimize No end Problem Resolved protocol_ok->end Yes optimize->end

Caption: A logical workflow for troubleshooting common experimental problems.

References

Validation & Comparative

Confirming the Structure of 9-Anthraldehyde Derivatives by Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 9-anthraldehyde and its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for the structural confirmation of these compounds, which are pivotal in various research and development applications, including materials science and medicinal chemistry.

Spectroscopic Data Comparison

The structural characterization of this compound and its derivatives relies on a combination of spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the parent compound and a selection of its derivatives.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
This compound CDCl₃11.6 (s, 1H, -CHO), 9.0 (s, 1H, H-10), 8.5-8.0 (m, 4H, Ar-H), 7.7-7.4 (m, 4H, Ar-H)[1]
10-Chloro-9-anthraldehyde CDCl₃10.8 (s, 1H, -CHO), 8.5-8.2 (m, 4H, Ar-H), 7.8-7.5 (m, 4H, Ar-H)[2][3]
This compound oxime -Data not readily available in summarized format.[4][5]
10-Bromo-9-anthraldehyde -Data not readily available in summarized format.[6]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm)
This compound CDCl₃193.5 (CHO), 137.5, 131.5, 130.2, 129.5, 128.8, 127.0, 125.4, 124.8[7]
10-Chloro-9-anthraldehyde -Data not readily available in summarized format.[2]
This compound oxime -Data not readily available in summarized format.
10-Bromo-9-anthraldehyde -Data not readily available in summarized format.
Table 3: Infrared (IR) Spectroscopic Data
CompoundTechniqueKey Absorptions (cm⁻¹)
This compound KBr Wafer~3050 (Ar C-H stretch), ~1670 (C=O aldehyde stretch), ~1600, 1450 (Ar C=C stretch)
10-Chloro-9-anthraldehyde KBr WaferCharacteristic aromatic and carbonyl stretches expected.[2]
This compound oxime -Expect O-H stretch (~3300-3100 cm⁻¹) and C=N stretch (~1650 cm⁻¹).
10-Bromo-9-anthraldehyde -Characteristic aromatic and carbonyl stretches expected.
Table 4: Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z) and Key Fragments
This compound Electron Ionization (EI)206 (M⁺), 205 (M-H)⁺, 177 (M-CHO)⁺[1]
10-Chloro-9-anthraldehyde Electron Ionization (EI)240/242 (M⁺, due to ³⁵Cl/³⁷Cl isotopes), 239 (M-H)⁺, 205 (M-Cl)⁺, 176 (M-CHO-Cl)⁺[2][8]
This compound oxime -221 (M⁺)[5]
10-Bromo-9-anthraldehyde -284/286 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)[6]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following sections detail the methodologies for the key experiments cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to dissolve the sample and to avoid interfering signals in the spectrum.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

  • The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • The sample is placed in the spectrometer's magnet.

  • For a routine ¹H spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is typically used.

  • For a ¹³C spectrum, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. A pulse angle of 30-45° and a longer relaxation delay may be used to ensure quantitative data for all carbon environments.

  • The acquired free induction decay (FID) is then Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) for Solid Samples:

  • Ensure the ATR crystal (e.g., diamond, germanium) is clean.[9] Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]

  • Acquire the IR spectrum. The evanescent wave penetrates the sample to a depth of a few micrometers, and the absorbed radiation is detected.[11]

  • After analysis, clean the crystal surface thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

  • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under high vacuum.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13]

  • This electron impact causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).[13]

  • The high energy of the electrons also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.

  • The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and structure of the compound.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using the spectroscopic techniques discussed.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesize or Isolate This compound Derivative ms Mass Spectrometry (EI-MS) Determine Molecular Weight and Fragmentation Pattern synthesis->ms ir Infrared Spectroscopy (ATR-IR) Identify Functional Groups (e.g., C=O, O-H, C-X) synthesis->ir nmr NMR Spectroscopy (¹H and ¹³C) Determine Carbon-Hydrogen Framework synthesis->nmr data_analysis Correlate Spectroscopic Data - ¹H NMR: Proton environment, coupling - ¹³C NMR: Carbon environment - IR: Functional groups present/absent - MS: Molecular formula confirmation ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

References

validation of 9-Anthraldehyde as a fluorescent label for quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation and application of 9-Anthraldehyde as a fluorescent label. This guide provides an objective comparison with alternative labels, supported by experimental data and detailed protocols.

This compound has emerged as a valuable tool in quantitative analysis, offering a reliable and efficient method for fluorescently labeling a variety of molecules, including carbohydrates and pharmaceuticals. Its chemical properties allow for stable covalent bonding with primary amines through reductive amination, making it a versatile choice for researchers. This guide delves into the validation of this compound, comparing its performance with other fluorescent labels and providing the necessary experimental details for its successful implementation.

Performance Comparison of Fluorescent Labels

The choice of a fluorescent label is critical for the sensitivity and accuracy of quantitative analysis. The following table summarizes the key performance characteristics of this compound in comparison to other commonly used fluorescent labels.

FeatureThis compound2-Aminopyridine (2-AP)Dansyl ChlorideFluorescein Isothiocyanate (FITC)
Excitation Max (λex) ~254 nm, ~390 nm[1][2]310 nm335 nm495 nm
Emission Max (λem) ~413 nm, ~489 nm[1][2]370 nm518 nm519 nm
Reactive Group AldehydePrimary AmineSulfonyl ChlorideIsothiocyanate
Target Functional Group Primary AminesReducing SugarsPrimary and Secondary Amines, PhenolsPrimary Amines
Key Advantages Good for labeling carbohydrates and certain pharmaceuticals, stable derivative formation.[1][2]Well-established for glycan analysis.High quantum yield in non-polar environments.High absorptivity and quantum yield, widely used.[]
Limitations Lower excitation wavelength may cause background fluorescence from biological samples.Labeling reaction can be incomplete.[4]Environment-sensitive fluorescence can be a drawback.pH-sensitive fluorescence, lower photostability.

Experimental Protocols

Labeling of Carbohydrates with this compound via Reductive Amination

This protocol describes the derivatization of carbohydrates for quantitative analysis by high-performance liquid chromatography (HPLC).

Materials:

  • This compound

  • Carbohydrate sample (e.g., chitosan, oligosaccharides)[1][4]

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Methanol (B129727)

  • HPLC system with a fluorescence detector

Procedure:

  • Dissolve the carbohydrate sample in a suitable solvent (e.g., water or a buffer).

  • Prepare a solution of this compound in a mixture of DMSO and glacial acetic acid.

  • Add the this compound solution to the carbohydrate solution.

  • Prepare a fresh solution of sodium cyanoborohydride in DMSO.

  • Add the sodium cyanoborohydride solution to the reaction mixture.

  • Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a specified time (e.g., 90 minutes).

  • Cool the reaction mixture to room temperature.

  • Dilute the sample with the mobile phase and inject it into the HPLC system.

Quantitative Analysis of Isoniazid using this compound

This protocol outlines the determination of the anti-tuberculosis drug Isoniazid (INH) in dosage forms using HPLC with fluorescence detection.[2]

Materials:

  • Isoniazid (INH) standard and sample

  • This compound (9-AA)

  • Methanol

  • Milli-Q grade water

  • C18 reversed-phase HPLC column

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a standard solution of INH.

  • Prepare a solution of 9-AA in a suitable solvent.

  • Mix the INH solution with the 9-AA solution.

  • Heat the mixture at a specific temperature (e.g., 68°C) for a defined period (e.g., 3 hours) to form the fluorescent derivative, this compound isonicotinoyl hydrazone (INHAA).[2]

  • Cool the reaction mixture.

  • Separate the INHAA derivative using a C18 column with an isocratic mobile phase of methanol and water.

  • Detect the fluorescent derivative using a fluorescence detector set to an excitation wavelength of 390 nm and an emission wavelength of 489 nm.[2]

  • Quantify the INH concentration by comparing the peak area of the sample to a calibration curve prepared from INH standards.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

experimental_workflow_carbohydrate_labeling cluster_sample_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis dissolve_carb Dissolve Carbohydrate mix_reagents Mix Carbohydrate, 9-AA, and Reductant dissolve_carb->mix_reagents prep_9AA Prepare this compound Solution prep_9AA->mix_reagents prep_reductant Prepare Reductant (NaCNBH₃) prep_reductant->mix_reagents incubate Incubate at 65°C mix_reagents->incubate cool_down Cool to Room Temp incubate->cool_down dilute Dilute Sample cool_down->dilute hplc HPLC-FL Analysis dilute->hplc experimental_workflow_inh_analysis cluster_derivatization Derivatization cluster_separation_detection Separation & Detection cluster_quantification Quantification prep_inh Prepare INH Solution mix Mix INH and 9-AA prep_inh->mix prep_9aa Prepare 9-AA Solution prep_9aa->mix heat Heat at 68°C for 3h mix->heat cool Cool Reaction heat->cool inject Inject into HPLC cool->inject separate C18 Column Separation inject->separate detect Fluorescence Detection (Ex: 390nm, Em: 489nm) separate->detect quantify Quantify INH detect->quantify calibrate Prepare Calibration Curve calibrate->quantify

References

A Comparative Guide to the Fluorescence of 9-Anthraldehyde and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence performance of 9-Anthraldehyde against a selection of widely used fluorophores: Fluorescein, Rhodamine B, Cy5, and BODIPY FL. The selection of an appropriate fluorophore is critical for the sensitivity and accuracy of fluorescence-based assays, and this document aims to provide the necessary data and protocols to make an informed decision.

Data Presentation: A Side-by-Side Comparison of Fluorophore Properties

The following table summarizes the key photophysical properties of this compound and the selected common fluorophores. These parameters are crucial in determining the suitability of a fluorophore for a specific application and instrument.

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Condition
This compound ~385[1]~413[2]Not explicitly found0.0489 (in solid state with DITFB)[2]Solid State
Fluorescein ~495[3]~517[3]~75,000[3]~0.92[3]Aqueous buffer (pH dependent)
Rhodamine B ~555[3]~580[3]~110,000[3]~0.31[3]Ethanol
Cy5 ~649[3][4]~667[3][4]~250,000[3][4]~0.27[3][4]Aqueous buffer
BODIPY FL ~502[5]~511[5]~80,000~0.9-1.0[]Methanol

Experimental Protocols

Accurate and reproducible measurements of fluorescence properties are essential for a fair comparison. Below are detailed methodologies for determining two key performance indicators: fluorescence quantum yield and molar extinction coefficient.

Measurement of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed[4]. The relative method, comparing the sample to a well-characterized standard, is a common and accessible approach[1].

Objective: To determine the fluorescence quantum yield of a test compound relative to a standard of known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, cyclohexane)

  • Test fluorophore (e.g., this compound)

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)[1]

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test and standard fluorophores in the chosen solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard compounds. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the fluorometer to the absorbance maximum of the fluorophore.

    • Record the fluorescence emission spectrum for each dilution.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the test and standard fluorophores.

    • Determine the slope of the linear fit for each plot.

    • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_test and Slope_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively (if different).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength[4].

Objective: To determine the molar extinction coefficient of a fluorophore at its maximum absorption wavelength.

Materials:

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • Solvent

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known mass of the fluorophore and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

  • Measure Absorbance:

    • Record the UV-Vis absorption spectrum for each dilution to determine the wavelength of maximum absorbance (λ_max).

    • Measure the absorbance of each dilution at the λ_max.

  • Data Analysis:

    • Plot the absorbance at λ_max versus the concentration for the series of dilutions.

    • According to the Beer-Lambert law (A = εbc), the slope of this plot will be the molar extinction coefficient (ε) since the path length (b) is typically 1 cm.

Visualizing Experimental Workflows and Comparative Logic

To further clarify the experimental processes and the relationships between key fluorescence parameters, the following diagrams are provided.

Experimental_Workflow_Quantum_Yield Workflow for Relative Fluorescence Quantum Yield Determination cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_test Prepare Test Fluorophore Dilutions abs_measure Measure Absorbance (UV-Vis) prep_test->abs_measure prep_std Prepare Standard Fluorophore Dilutions prep_std->abs_measure fluo_measure Measure Fluorescence Emission (Fluorometer) abs_measure->fluo_measure plot_data Plot Integrated Intensity vs. Absorbance fluo_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Fluorophore_Comparison_Logic Key Parameters for Fluorophore Comparison cluster_properties Photophysical Properties cluster_application Application Suitability fluorophore Fluorophore Selection wavelengths Excitation & Emission Wavelengths fluorophore->wavelengths determines quantum_yield Quantum Yield (Φ) (Efficiency) fluorophore->quantum_yield determines ext_coeff Molar Extinction Coefficient (ε) (Light Absorption) fluorophore->ext_coeff determines photostability Photostability fluorophore->photostability determines instrument_comp Instrument Compatibility wavelengths->instrument_comp multiplexing Multiplexing Capability wavelengths->multiplexing brightness Brightness (ε × Φ) quantum_yield->brightness ext_coeff->brightness brightness->instrument_comp

Caption: Logical relationship of parameters for fluorophore comparison.

References

A Researcher's Guide to Assessing the Purity of Synthesized 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 9-Anthraldehyde, a key intermediate in the synthesis of dyes, pigments, and active pharmaceutical ingredients.[1] We present objective comparisons of various methods, supported by detailed experimental protocols and data, to aid in the selection of the most appropriate technique for your analytical needs.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical method for determining the purity of this compound depends on several factors, including the expected impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Analytical TechniquePrincipleTypical Purity ResultCommon Impurities DetectedAdvantagesLimitations
Melting Point Determination of the temperature range over which the solid melts.103-105 °CBroad range indicates the presence of impurities.Simple, rapid, and inexpensive first indicator of purity.Non-specific; does not identify impurities.
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure.>98%Unreacted anthracene (B1667546), residual solvents (e.g., DMF, toluene), 9-anthracenecarboxylic acid.Provides detailed structural information, enabling the identification of impurities.Lower sensitivity compared to chromatographic methods for trace impurities.
HPLC (UV Detection) Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.>99.5%9-anthracenecarboxylic acid, unreacted anthracene, and other synthesis byproducts.High sensitivity and resolution for non-volatile and thermally labile compounds.[2][3][4][5]Requires selection of appropriate column and mobile phase.
GC-MS Separation of volatile compounds followed by mass spectrometric detection for identification.>97.5%Volatile organic impurities, unreacted starting materials, and thermally stable byproducts.High sensitivity and specificity for volatile and semi-volatile compounds.[2][6]Not suitable for non-volatile or thermally labile impurities.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material.Qualitative assessmentUnreacted starting materials and major byproducts.Simple, rapid, and cost-effective for monitoring reaction progress and identifying major components.[7][8]Primarily qualitative; not suitable for precise quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and accurate purity assessment of this compound.

Melting Point Determination

Protocol:

  • Ensure the this compound sample is completely dry.

  • Pack a small amount of the crystalline powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point. A sharp melting point range of 1-2 °C is indicative of high purity.

¹H NMR Spectroscopy

Protocol:

  • Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300 or 400 MHz).

  • Process the spectrum and integrate the peaks. The characteristic aldehyde proton peak for this compound appears around 10.7 ppm.

  • Analyze the spectrum for the presence of impurity peaks. For example, the presence of a broad singlet in the 11-12 ppm region could indicate the presence of the carboxylic acid impurity. Unreacted anthracene will have a distinct set of aromatic signals.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • HPLC System: Use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A starting gradient could be 50:50 acetonitrile:water, increasing to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 365 nm.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. The retention time of 9-anthracenecarboxylic acid will be shorter than that of this compound in a reversed-phase system due to its higher polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or toluene.

  • GC System: Use a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan from m/z 40 to 400.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The purity is calculated based on the relative peak areas.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the key analytical techniques described.

Workflow for Melting Point Determination cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result A Dry this compound Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat and Observe C->D E Record Melting Range D->E F Purity Assessment E->F

Caption: Workflow for Melting Point Determination of this compound.

Workflow for ¹H NMR Purity Assessment cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Result A Dissolve Sample in CDCl₃ B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum B->C D Process Spectrum C->D E Integrate Peaks D->E F Identify Impurity Signals E->F G Determine Purity F->G

Caption: General workflow for assessing the purity of this compound using ¹H NMR.

HPLC Analysis Workflow for this compound cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Result A Prepare Sample Solution C Inject Sample into HPLC A->C B Prepare Mobile Phase B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Chromatogram E->F G Calculate Area % F->G H Purity Determination G->H

Caption: Workflow for HPLC analysis of synthesized this compound.

Potential Impurities from Synthesis

The most common method for synthesizing this compound is the Vilsmeier-Haack reaction, which involves the formylation of anthracene.[1][9] Potential impurities arising from this synthesis include:

  • Unreacted Anthracene: Incomplete reaction can lead to the presence of the starting material.

  • 9-Anthracenecarboxylic acid: The aldehyde product is susceptible to oxidation, especially if exposed to air, forming the corresponding carboxylic acid.[10][11]

  • Reagents and Byproducts: Residual formylating agents (e.g., N,N-dimethylformamide or N-methylformanilide) and phosphorus-containing byproducts may be present if the purification process is not thorough.[12]

By understanding the potential impurities, researchers can select the most effective analytical techniques for their detection and quantification, ensuring the high quality of the synthesized this compound for subsequent applications.

References

A Comparative Analysis of the Photostability of 9-Anthraldehyde-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that directly impacts the reliability and quality of experimental data. Among the myriad of available options, 9-anthraldehyde-based probes have emerged as a versatile tool for various applications. However, a crucial performance characteristic that demands careful consideration is their photostability. This guide provides an objective comparison of the photostability of this compound-based probes against common alternative fluorophores, supported by experimental data and detailed protocols.

Unveiling Photostability: A Quantitative Comparison

The photostability of a fluorescent probe dictates its resilience to photodegradation when exposed to light. Probes with low photostability, or those that are easily photobleached, can lead to diminished signal intensity over time, complicating long-term imaging experiments and quantitative analysis. To provide a clear comparison, the following table summarizes key photostability parameters for a representative this compound derivative alongside popular fluorescent probes from the BODIPY, fluorescein, and rhodamine families.

Fluorescent Probe ClassRepresentative ProbePhotobleaching Quantum Yield (Φ_b_)Half-life (t_1/2_)Key Characteristics
This compound Derivative Anthracene Carboxamide-based ProbeLow (specific value not reported)> 80 minutes[1]Excellent photostability reported for specific derivatives.
BODIPY BODIPY FL~1 x 10⁻⁵~100 secondsGenerally high photostability, narrow emission peaks.[2]
Fluorescein Fluorescein Isothiocyanate (FITC)~3 x 10⁻⁵~10 secondsProne to photobleaching, pH-sensitive fluorescence.
Rhodamine Tetramethylrhodamine (TRITC)~2 x 10⁻⁵~30 secondsHigher photostability than fluorescein, bright fluorescence.

Note: The photobleaching quantum yield (Φ_b_) represents the probability of a molecule undergoing photodegradation upon absorbing a photon. A lower Φ_b_ indicates higher photostability. The half-life (t_1/2_) is the time it takes for the fluorescence intensity to decrease by half under continuous illumination. These values can vary depending on the specific experimental conditions (e.g., excitation intensity, solvent, and presence of oxygen).

Experimental Protocols for Assessing Photostability

Accurate and reproducible measurement of photostability is paramount for probe selection. Below are detailed methodologies for determining the photobleaching quantum yield and half-life of fluorescent probes.

Measurement of Photobleaching Half-life (t_1/2_)

This protocol outlines the steps to determine the photobleaching half-life of a fluorescent probe in a cellular context using a confocal microscope.

Materials:

  • Fluorescent probe of interest (e.g., a this compound-based probe)

  • Appropriate cell line and culture reagents

  • Confocal laser scanning microscope with a time-lapse imaging capability

  • Image analysis software (e.g., ImageJ, FIJI)

Procedure:

  • Cell Preparation and Staining:

    • Plate cells on a glass-bottom dish suitable for microscopy.

    • Incubate the cells with the fluorescent probe at the desired concentration and for the appropriate duration to achieve optimal labeling.

    • Wash the cells with fresh media or buffer to remove any unbound probe.

  • Microscope Setup:

    • Turn on the confocal microscope and allow the laser to warm up for stable output.

    • Place the dish with the stained cells on the microscope stage.

    • Select the appropriate laser line for excitation and set the emission detection range for the specific probe.

    • Adjust the laser power, gain, and pinhole settings to obtain a good signal-to-noise ratio while minimizing initial photobleaching.

  • Time-Lapse Imaging:

    • Select a region of interest (ROI) containing well-stained cells.

    • Set up a time-lapse acquisition sequence. The interval between images and the total duration of the experiment will depend on the photostability of the probe. For a probe with unknown stability, start with a short interval (e.g., 1-5 seconds) for a total of 5-10 minutes.

    • Begin the time-lapse acquisition, ensuring continuous illumination of the ROI.

  • Data Analysis:

    • Open the acquired image sequence in an image analysis software.

    • Define an ROI within a single cell or a specific subcellular structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting it from the cellular ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t_1/2_).

Experimental Workflow for Photostability Assessment

The following diagram illustrates the general workflow for evaluating the photostability of a fluorescent probe.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Solution stain Stain Sample with Probe prep_probe->stain prep_sample Prepare Sample (e.g., Cells) prep_sample->stain setup_microscope Configure Microscope stain->setup_microscope acquire Acquire Time-Lapse Images setup_microscope->acquire measure_intensity Measure Fluorescence Intensity acquire->measure_intensity normalize Normalize Intensity Data measure_intensity->normalize plot Plot Intensity vs. Time normalize->plot determine_half_life Determine t1/2 plot->determine_half_life

Caption: Experimental workflow for determining the photobleaching half-life of a fluorescent probe.

Application in Signaling Pathways

While this compound itself is a versatile chemical, its derivatives have been primarily developed into fluorescent probes for the detection of metal ions, such as Fe(II) and Fe(III). These ions play crucial roles as cofactors and signaling molecules in a multitude of cellular pathways. For instance, fluctuations in intracellular iron levels are implicated in processes like ferroptosis, a form of programmed cell death. Therefore, this compound-based probes that can selectively detect these ions provide a valuable tool for investigating the roles of metal ions in these signaling cascades.

The diagram below illustrates a simplified representation of how a this compound-based metal ion probe could be used to study a hypothetical signaling pathway involving changes in intracellular ion concentration.

G ext_stimulus External Stimulus receptor Cell Surface Receptor ext_stimulus->receptor second_messenger Second Messenger Cascade receptor->second_messenger ion_channel Ion Channel Activation second_messenger->ion_channel ion_influx Intracellular Ion Concentration Change ion_channel->ion_influx probe This compound-based Ion Probe ion_influx->probe Binding cellular_response Cellular Response ion_influx->cellular_response fluorescence Fluorescence Signal Change probe->fluorescence

References

The Analytical Lens: A Comparative Guide to the Selectivity of 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the quest for selective and sensitive detection of specific molecules is paramount. 9-Anthraldehyde, an aromatic aldehyde derived from anthracene, has emerged as a versatile building block for the development of chemosensors, particularly fluorescent probes. Its rigid structure and inherent fluorescence provide a robust platform for designing molecules that can selectively interact with a range of analytes, from metal ions to small organic molecules. This guide provides a comprehensive comparison of the performance of this compound-based sensors for various analytes, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Selectivity Profile of this compound-Based Sensors

The utility of this compound as a selective analytical tool is best demonstrated through its application in detecting specific analytes. Here, we delve into its selectivity for ferric ions (Fe³⁺), cyanide ions (CN⁻), and unsaturated aliphatic compounds.

Ferric Ion (Fe³⁺) Detection

A significant application of this compound is in the construction of fluorescent probes for the detection of Fe³⁺, a crucial ion in many biological and environmental systems. A probe synthesized by conjugating 4-aminoacetophenone with this compound has demonstrated high selectivity for Fe³⁺.[1] The sensing mechanism relies on the quenching of fluorescence upon binding of Fe³⁺ to the probe.

Table 1: Selectivity of a this compound-Based Probe for Fe³⁺ over Other Metal Ions

Interfering IonFluorescence Response
Cr³⁺Negligible
Cd²⁺Negligible
Cu²⁺Negligible
Co²⁺Negligible
Ni²⁺Negligible
Mn²⁺Negligible
Ba²⁺Negligible
Pb²⁺Negligible
Ca²⁺Negligible
Fe²⁺Negligible
Zn²⁺Negligible
Mg²⁺Negligible
Al³⁺Negligible

Data sourced from a study on a facile fluorescent probe based on anthraldehyde for trace Fe(III) ion determination.[1]

Performance Comparison:

The this compound-based probe exhibits a low detection limit of 3.04 x 10⁻¹⁰ mol L⁻¹ and a linear response in the concentration range of 5 x 10⁻⁹ to 1 x 10⁻⁷ mol L⁻¹, making it a highly sensitive method for Fe³⁺ detection.[1]

Cyanide Ion (CN⁻) Detection

Derivatives of this compound have been effectively employed for the selective detection of the highly toxic cyanide ion. A notable example is a thiosemicarbazone derivative, N'-(anthracen-9-ylmethylene) morpholine-4-carbothiohydrazide (B1276007) (MA), which acts as a colorimetric and fluorescent sensor for CN⁻.[2] The interaction with cyanide induces a deprotonation of the sensor, leading to a distinct change in its optical properties.

Table 2: Performance of a this compound Derivative for Cyanide Detection

ParameterValue
AnalyteCyanide (CN⁻)
Detection Limit1.37 nM
WHO Guideline for CN⁻ in Drinking Water2.7 µM

This sensor's detection limit is significantly lower than the World Health Organization's recommended limit for cyanide in drinking water.[2]

Unsaturated Aliphatic Compound Detection

This compound displays a unique reactivity with unsaturated aliphatic compounds under UV irradiation, resulting in a strong blue luminescence.[3] This reaction is more pronounced with compounds containing a higher number of unsaturated carbon-carbon bonds. The specificity of this reaction allows for its use in histochemical analysis of lipids. The reaction is suppressed by the halogenation of the unsaturated bonds, confirming the involvement of the double bonds in the luminescent reaction.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these analytical techniques.

Protocol for Fe³⁺ Detection using a this compound-Based Fluorescent Probe

This protocol is adapted from the methodology for a fluorescent probe for Fe(III) determination.[1]

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in a suitable solvent).

  • HEPES buffer solution (pH 7.20).

  • Stock solutions of various metal ions.

  • Water-ethanol mixture (e.g., 21.5/3.5, v/v).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the water-ethanol mixture buffered with HEPES.

  • Record the initial fluorescence emission spectrum of the probe solution (e.g., excitation at 402 nm, emission at 560 nm).

  • Add aliquots of the Fe³⁺ stock solution to the probe solution and mix thoroughly.

  • Record the fluorescence emission spectrum after each addition.

  • Observe the decrease in fluorescence intensity with increasing Fe³⁺ concentration.

  • To test for selectivity, repeat the experiment with other metal ion solutions instead of Fe³⁺.

Protocol for Detection of Unsaturated Aliphatic Compounds

This protocol is based on the described luminescent reaction for detecting unsaturated aliphatic compounds.[3]

Materials:

  • Saturated solution of this compound in 70° ethanol.

  • 50° ethanol.

  • Ammoniated distilled water.

  • 90° glycerin.

  • Sample containing unsaturated aliphatic compounds (e.g., tissue sections).

  • Luminescent microscope with a UV light source (e.g., HBO-200) and appropriate filters.

Procedure:

  • Immerse the sample in the saturated this compound solution for 2 hours at room temperature.

  • Wash the sample with 50° ethanol.

  • Mount the sample on a microscope slide in a drop of ammoniated distilled water and cover with 90° glycerin.

  • Irradiate the sample with UV light under the luminescent microscope.

  • Observe for the appearance of an intense blue luminescence, indicating the presence of unsaturated aliphatic compounds.

Visualizing the Methodologies

To further clarify the experimental workflows and underlying principles, the following diagrams are provided.

Fe_Detection_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Probe_Solution Prepare Probe Solution (this compound derivative) Mix Mix Probe and Sample Probe_Solution->Mix Sample_Solution Prepare Sample Solution (containing potential Fe³⁺) Sample_Solution->Mix Excite Excite at 402 nm Mix->Excite Measure Measure Emission at 560 nm Excite->Measure Quenching Observe Fluorescence Quenching Measure->Quenching Quantify Quantify Fe³⁺ Concentration Quenching->Quantify

Caption: Workflow for Fe³⁺ detection using a this compound-based fluorescent probe.

Cyanide_Sensing_Mechanism Sensor This compound Derivative (MA Sensor) -NH group- Deprotonated_Sensor Deprotonated Sensor -N⁻ group- Sensor->Deprotonated_Sensor + CN⁻ Cyanide Cyanide Ion (CN⁻) Deprotonated_Sensor->Sensor + H⁺ (reversible) Color_Change Colorimetric & Fluorescent Change Deprotonated_Sensor->Color_Change Unsaturated_Compound_Detection Start Sample with Unsaturated Aliphatic Compounds Step1 Impregnate with This compound Solution Start->Step1 Step2 UV Irradiation Step1->Step2 Result Intense Blue Luminescence Step2->Result

References

Comparative Analysis of 9-Anthraldehyde Cross-Reactivity with Common Interfering Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Anthraldehyde and its Reactivity

This compound is an aromatic aldehyde derived from anthracene (B1667546).[1] Its aldehyde functional group is highly reactive, readily participating in nucleophilic additions and condensation reactions.[2] This reactivity makes it a valuable tool in various chemical syntheses, including the preparation of dyes, pigments, and pharmaceutical intermediates.[1][3] Furthermore, the inherent fluorescence of the anthracene moiety allows for the development of fluorescent probes. For instance, a hydrogel incorporating this compound has been synthesized for the selective detection of Fe³⁺ and Fe²⁺ ions.[4][5] The aldehyde group can react with primary amines to form Schiff bases, a reaction that can be utilized for surface functionalization.[6]

In biological and pharmaceutical research, understanding the specificity of a reactive molecule like this compound is crucial. Cross-reactivity with other endogenous or exogenous substances can lead to inaccurate measurements, off-target effects, or the misinterpretation of experimental results. Potential interfering substances in a biological matrix could include other aldehydes, ketones, primary amines (e.g., in amino acids and proteins), and thiols (e.g., cysteine, glutathione).

Quantitative Cross-Reactivity Data

To facilitate a clear comparison of this compound's specificity, quantitative cross-reactivity data should be generated and presented in a structured format. The following table provides a template for presenting such data. The values presented here are hypothetical and serve as a placeholder for data that would be generated using the experimental protocols outlined in the subsequent section.

Interfering SubstanceChemical ClassConcentration Tested (µM)Relative Fluorescence Intensity (%) vs. Analyte*Calculated Cross-Reactivity (%)
Analyte of Interest (e.g., Unsaturated Lipid)100100100
FormaldehydeAliphatic Aldehyde1000151.5
AcetaldehydeAliphatic Aldehyde1000101.0
BenzaldehydeAromatic Aldehyde1000252.5
AcetoneKetone100050.5
CyclohexanoneKetone100030.3
GlycineAmino Acid (primary amine)1000404.0
LysineAmino Acid (primary amine)1000555.5
CysteineThiol-containing Amino Acid1000656.5
GlutathioneThiol-containing Peptide1000707.0
Saturated LipidLipid100<1<0.1
Bovine Serum AlbuminProtein1 mg/mL12N/A**

*Relative fluorescence intensity is measured under identical experimental conditions. The analyte of interest would be the specific molecule for which this compound is being used as a probe. N/A: Cross-reactivity calculation may not be directly applicable in the same manner as for small molecules.

Experimental Protocols

To generate the quantitative data for the comparison table, the following experimental protocols for assessing the cross-reactivity of this compound are recommended.

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as ethanol (B145695) or dimethylformamide (DMF).[7] Store protected from light.

  • Analyte and Interferent Stock Solutions: Prepare 100 mM stock solutions of the analyte of interest and each potential interfering substance in an appropriate solvent (e.g., water, buffer, or organic solvent depending on solubility).

  • Reaction Buffer: Prepare a suitable reaction buffer. The choice of buffer will depend on the specific application (e.g., phosphate-buffered saline (PBS) for biological assays). The pH of the buffer should be optimized for the reaction of interest.

Fluorometric Assay for Cross-Reactivity
  • Reaction Setup: In a 96-well black microplate, add the reaction buffer.

  • Addition of Interferent/Analyte: To respective wells, add the analyte of interest or the interfering substance to achieve the desired final concentration. For initial screening, a significantly higher concentration of the interfering substance (e.g., 10-fold to 100-fold excess) compared to the analyte is recommended.

  • Initiation of Reaction: Add the this compound solution to each well to a final concentration optimized for the assay.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a defined period to allow the reaction to proceed. The incubation time should be optimized based on the reaction kinetics.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths for the this compound-adduct should be determined empirically, but initial values can be based on known properties of anthracene derivatives (e.g., excitation around 365 nm, emission in the blue region).

  • Controls: Include blank wells containing only the buffer and this compound, as well as wells with each interfering substance alone to check for intrinsic fluorescence.

Data Analysis and Calculation of Cross-Reactivity
  • Background Subtraction: Subtract the fluorescence intensity of the blank control from all measurements.

  • Calculation of Relative Fluorescence: The relative fluorescence intensity of each interfering substance is calculated as a percentage of the fluorescence intensity of the analyte of interest at the same concentration.

    • Relative Fluorescence (%) = (Fluorescence of Interferent / Fluorescence of Analyte) x 100

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated to account for the different concentrations of the analyte and interferent used.

    • % Cross-Reactivity = (Concentration of Analyte / Concentration of Interferent) x Relative Fluorescence (%)

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis cluster_output Output prep_9A Prepare this compound Stock Solution add_9A Add this compound to initiate reaction prep_9A->add_9A prep_interferents Prepare Interfering Substance Stock Solutions add_substances Add Analyte and Interfering Substances prep_interferents->add_substances prep_analyte Prepare Analyte Stock Solution prep_analyte->add_substances prep_buffer Prepare Reaction Buffer setup_plate Set up 96-well plate with reaction buffer prep_buffer->setup_plate setup_plate->add_substances add_substances->add_9A incubate Incubate at controlled temperature add_9A->incubate measure Measure Fluorescence Intensity incubate->measure background_sub Subtract Background Fluorescence measure->background_sub calc_relative Calculate Relative Fluorescence background_sub->calc_relative calc_cross Calculate % Cross-Reactivity calc_relative->calc_cross table Generate Cross-Reactivity Comparison Table calc_cross->table

Caption: Workflow for assessing the cross-reactivity of this compound.

Logical Relationship of Reactivity and Interference

G cluster_analyte Target Analyte cluster_probe Fluorescent Probe cluster_interferents Potential Interfering Substances cluster_reaction Reaction & Signal Analyte Analyte with Reactive Group (e.g., Unsaturated Lipid) Desired_Reaction Specific Reaction Analyte->Desired_Reaction Probe This compound Probe->Desired_Reaction reacts with Interference_Reaction Cross-Reactivity Probe->Interference_Reaction reacts with Aldehydes Other Aldehydes Aldehydes->Interference_Reaction Ketones Ketones Ketones->Interference_Reaction Amines Primary Amines (Amino Acids, Proteins) Amines->Interference_Reaction Thiols Thiols (Cysteine, Glutathione) Thiols->Interference_Reaction Desired_Signal Accurate Fluorescent Signal Desired_Reaction->Desired_Signal generates False_Signal Inaccurate/False Fluorescent Signal Interference_Reaction->False_Signal generates

References

A Comparative Guide to the Synthesis of 9-Anthraldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and professionals in drug development, the synthesis of 9-Anthraldehyde, a key building block in organic synthesis, presents a choice between several established methods. This guide provides an objective comparison of the most common synthetic routes to this versatile aldehyde, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.

Comparison of this compound Synthesis Methods

The selection of a synthetic route for this compound is often dictated by factors such as desired yield, purity, reaction time, and the availability of starting materials and reagents. The following table summarizes the quantitative data for four prominent methods.

MethodStarting MaterialReagentsSolventReaction Time (approx.)Yield (%)Purity (Melting Point °C)
Vilsmeier-Haack Reaction Anthracene (B1667546)N-methylformanilide, Phosphorus oxychlorideo-dichlorobenzene1.5 - 2 hours77 - 84104.5 - 105
Rieche Formylation Anthracene1,1-Dichlorodimethyl ether, Titanium tetrachlorideDichloromethane (B109758)2 - 5 hours95-
Sommelet Reaction 9-(Chloromethyl)anthracene (B151802)Hexamethylenetetramine, WaterAcetic Acid/Water~4 hours~60-70 (estimated)-
Oxidation of 9-Anthracenemethanol (B72535) 9-AnthracenemethanolPyridinium (B92312) chlorochromate (PCC)Dichloromethane2 - 4 hoursHigh (not specified)-

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation in a laboratory setting.

Vilsmeier-Haack Reaction

This classical method provides a reliable route to this compound with good yields.[1]

Procedure:

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g of anthracene.

  • Heat the flask on a steam bath with stirring to 90-95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.

  • Continue heating for 1 hour.

  • Cool the mixture and add a solution of 140 g of crystalline sodium acetate (B1210297) in 250 ml of water.

  • Rapidly distill the o-dichlorobenzene and most of the methylaniline with steam (15-20 minutes).

  • The residual reddish oil will solidify upon cooling. Break up the solid and decant the aqueous liquor.

  • Wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid to remove any remaining amine, followed by a thorough wash with water.

  • Recrystallize the crude solid (22-24 g, m.p. 97-101°C) from 50 ml of hot glacial acetic acid.

  • Filter the bright yellow aldehyde by suction and wash it on the filter with 30 ml of methanol.

  • The final product yields 20-22 g (77-84%) with a melting point of 104.5-105°C.

Rieche Formylation

This method offers a very high yield of this compound under relatively mild conditions.[2]

Procedure:

  • Dissolve 2 mmol (356 mg) of anthracene in 10 ml of dichloromethane in a flask and cool the solution to 0°C.

  • Add 2 mmol (230 mg) of 1,1-dichlorodimethyl ether and 390 mg of titanium tetrachloride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-5 hours.

  • After the reaction is complete, add 20 ml of saturated sodium bicarbonate solution.

  • Extract the product with 20 ml of dichloromethane.

  • Dry the organic phase and evaporate the solvent to obtain the this compound as a yellow solid. The reported yield is 95%.

Sommelet Reaction

The Sommelet reaction provides an alternative route starting from a halogenated precursor. The initial step is the synthesis of 9-(chloromethyl)anthracene.

Synthesis of 9-(Chloromethyl)anthracene:

  • This intermediate can be synthesized from 9-anthracenemethanol by reaction with thionyl chloride in benzene.

Sommelet Reaction Procedure:

  • React 9-(chloromethyl)anthracene with an equimolar amount of hexamethylenetetramine in a suitable solvent like chloroform (B151607) or aqueous acetic acid.

  • Heat the reaction mixture to form the quaternary ammonium (B1175870) salt.

  • Hydrolyze the salt by refluxing with water to yield this compound.

Oxidation of 9-Anthracenemethanol

Oxidation of the corresponding primary alcohol is a common strategy for aldehyde synthesis.

Synthesis of 9-Anthracenemethanol:

  • 9-Anthracenemethanol can be prepared by the reduction of this compound. For a synthetic route to the aldehyde, an alternative synthesis of the alcohol would be required, for instance, from 9-(chloromethyl)anthracene.

Oxidation with Pyridinium Chlorochromate (PCC):

  • Dissolve 9-anthracenemethanol in dichloromethane.

  • Add 1.2 equivalents of pyridinium chlorochromate (PCC) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 2 to 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically filtered through a pad of silica (B1680970) gel to remove the chromium salts, and the solvent is evaporated to yield this compound.

Note: While PCC is a reliable reagent for this transformation, specific yield data for the oxidation of 9-anthracenemethanol was not found in the reviewed literature.

Visualizing the Synthetic Pathways

To better understand the relationship between the different starting materials and the final product, the following diagrams illustrate the logical flow of the synthesis methods.

Synthesis_Pathways Anthracene Anthracene Vilsmeier Vilsmeier-Haack Reaction Anthracene->Vilsmeier N-methylformanilide, POCl3 Rieche Rieche Formylation Anthracene->Rieche Cl2CHOCH3, TiCl4 Anthraldehyde This compound Vilsmeier->Anthraldehyde Rieche->Anthraldehyde ChloroMeAn 9-(Chloromethyl)anthracene Sommelet Sommelet Reaction ChloroMeAn->Sommelet Hexamethylenetetramine, H2O Sommelet->Anthraldehyde AnMeOH 9-Anthracenemethanol Oxidation Oxidation (e.g., PCC) AnMeOH->Oxidation PCC Oxidation->Anthraldehyde Two_Step_Pathways Anthracene Anthracene 9-Anthracenemethanol 9-Anthracenemethanol Anthracene->9-Anthracenemethanol Multi-step synthesis 9-(Chloromethyl)anthracene 9-(Chloromethyl)anthracene 9-Anthracenemethanol->9-(Chloromethyl)anthracene SOCl2 This compound This compound 9-Anthracenemethanol->this compound Oxidation (PCC) 9-(Chloromethyl)anthracene->this compound Sommelet Reaction

References

Performance Evaluation of 9-Anthraldehyde Derivatives in Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the sensitive and accurate quantification of target analytes is paramount. For molecules lacking strong chromophores or fluorophores, chemical derivatization is a crucial strategy to enhance their detectability. 9-Anthraldehyde and its derivatives have emerged as effective fluorescent labeling reagents, particularly for the analysis of fatty acids and aldehydes in complex matrices. This guide provides an objective comparison of the performance of this compound-based derivatizing agents against other common alternatives, supported by experimental data and detailed protocols.

Analysis of Fatty Acids: 9-Anthryldiazomethane (B78999) (ADAM)

9-Anthryldiazomethane (ADAM), a derivative of this compound, is a widely used pre-column derivatization reagent for the analysis of fatty acids by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The reaction involves the esterification of the carboxylic acid group of the fatty acid with ADAM to produce a highly fluorescent 9-anthrylmethyl ester.

Performance Comparison

The following table summarizes the performance characteristics of ADAM in comparison to another common fluorescent labeling agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), for the analysis of fatty acids.

Derivatizing AgentAnalyteMethodLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
9-Anthryldiazomethane (ADAM) Fatty AcidsHPLC-FLD>0.999Picomole levelNot explicitly statedNot explicitly statedNot explicitly stated[1]
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Fatty AcidsHPLC-FLD>0.99950.01-0.05 µg/mLNot explicitly statedNot explicitly stated<0.27%[2]

Note: A direct comparison of LOD and LOQ is challenging due to differences in reporting units and experimental conditions across studies. However, both reagents demonstrate high sensitivity, enabling the detection of fatty acids at low concentrations.

Experimental Protocol: Derivatization of Fatty Acids with ADAM

This protocol provides a general procedure for the derivatization of fatty acids using 9-anthryldiazomethane (ADAM) for HPLC-FLD analysis.

Materials:

  • Fatty acid sample

  • 9-Anthryldiazomethane (ADAM) solution (e.g., 0.1% w/v in a suitable solvent like ethyl acetate (B1210297) or methanol)[1]

  • Internal standard (e.g., a fatty acid not present in the sample)

  • Solvents (e.g., methanol, acetonitrile, water) for HPLC

  • Vortex mixer

  • Incubator or water bath (optional, as the reaction proceeds at room temperature)[1]

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the fatty acid sample and the internal standard in a suitable organic solvent.

  • Derivatization Reaction:

    • To a specific volume of the sample solution, add an equal volume of the ADAM reagent solution.[1]

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed at room temperature for at least 1 hour in the dark to form the 9-anthrylmethyl esters.[1]

  • Sample Analysis:

    • After the reaction is complete, the mixture can be directly injected into the HPLC system.

    • HPLC Conditions:

      • Column: Reversed-phase C18 column (e.g., LiChrosorb RP-18, 4 x 250 mm)[1]

      • Mobile Phase: A gradient of methanol, acetonitrile, and water is typically used for optimal separation.[1]

      • Flow Rate: 1-2 mL/min[1]

      • Detection: Fluorescence detector with excitation at approximately 365 nm and emission at 412 nm.[1]

Experimental Workflow

fatty_acid_analysis_workflow sample Fatty Acid Sample + Internal Standard derivatization Derivatization with ADAM (Room Temperature, 1 hr) sample->derivatization Add ADAM solution hplc HPLC-FLD Analysis (Ex: 365 nm, Em: 412 nm) derivatization->hplc Inject sample data Data Acquisition and Quantification hplc->data

Workflow for fatty acid analysis using ADAM derivatization.

Analysis of Formaldehyde (B43269): N,N'-bis(9-anthrylmethyl)propane-1,3-diamine (APD)

A derivative of this compound, N,N'-bis(9-anthrylmethyl)propane-1,3-diamine (APD), has been developed as a selective derivatizing reagent for the determination of formaldehyde by HPLC with fluorescence detection. This method offers high sensitivity and selectivity for formaldehyde.[3]

Performance Comparison

The table below compares the performance of APD with other commonly used derivatizing agents for formaldehyde analysis: 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Derivatizing AgentAnalyteMethodLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
N,N'-bis(9-anthrylmethyl)propane-1,3-diamine (APD) FormaldehydeHPLC-FLD>0.9990.8 ng/mL3.5 ng/mLNot explicitly statedNot explicitly stated[3]
2,4-Dinitrophenylhydrazine (DNPH)FormaldehydeHPLC-UV>0.99917 µg/L50 µg/LNot explicitly stated<4%[4]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)FormaldehydeGC-MSNot explicitly stated~5 ppb (5 µg/L)Not explicitly statedNot explicitly stated19.3% at 5 ppb[5]

Note: The analytical methods (HPLC-FLD, HPLC-UV, GC-MS) and reported units differ, making direct comparisons challenging. However, APD demonstrates excellent sensitivity for formaldehyde analysis by HPLC-FLD. The APD method also offers the advantage of derivatization at a mildly neutral pH of 6.7, unlike the acidic conditions required for DNPH.[3]

Experimental Protocol: Derivatization of Formaldehyde with APD

The following protocol outlines the derivatization of formaldehyde with APD for selective HPLC determination.[3]

Materials:

  • Aqueous sample containing formaldehyde

  • N,N'-bis(9-anthrylmethyl)propane-1,3-diamine (APD) solution in a suitable organic solvent (e.g., o-xylene)

  • Heating block or water bath

  • HPLC system with a fluorescence detector and a porous graphitic carbon (PGC) column

Procedure:

  • Derivatization Reaction:

    • Mix the aqueous sample containing formaldehyde with the APD solution in o-xylene (B151617).

    • Heat the mixture at 100 °C to facilitate the derivatization reaction. The reaction is conducted at a mildly neutral pH of 6.7.[3]

  • Sample Analysis:

    • After cooling, the organic phase containing the APD-formaldehyde derivative can be directly injected into the HPLC system.

    • HPLC Conditions:

      • Column: Porous Graphitic Carbon (PGC) column[3]

      • Mobile Phase: o-xylene[3]

      • Detection: Fluorescence detector (excitation and emission wavelengths specific to the APD-formaldehyde derivative).

Experimental Workflow

formaldehyde_analysis_workflow sample Aqueous Sample (pH 6.7) derivatization Derivatization with APD in o-xylene (100°C) sample->derivatization Add APD solution hplc HPLC-FLD Analysis (PGC Column) derivatization->hplc Inject organic phase data Data Acquisition and Quantification hplc->data

Workflow for formaldehyde analysis using APD derivatization.

Conclusion

This compound and its derivatives, such as ADAM and APD, serve as powerful tools for the sensitive and selective analysis of fatty acids and formaldehyde in various analytical matrices. Their strong fluorescence properties enable low detection limits when coupled with HPLC-FLD. While direct quantitative comparisons with all alternative reagents are limited by the variability in reported experimental data, the information presented in this guide demonstrates their competitive performance. The choice of the optimal derivatizing agent will ultimately depend on the specific analytical requirements, including the nature of the analyte, the complexity of the sample matrix, and the available instrumentation. The detailed experimental protocols provided herein offer a solid foundation for researchers to implement these methods in their laboratories.

References

A Comparative Guide to Alternative Derivatizing Agents for Amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a critical analytical challenge. Due to the lack of strong chromophores in many amine-containing compounds, derivatization is an essential step to enhance detection sensitivity and selectivity in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). While 9-Anthraldehyde has been a traditional choice for this purpose, a range of alternative reagents offer distinct advantages in terms of reaction speed, derivative stability, and detection sensitivity. This guide provides an objective comparison of prominent alternative derivatizing agents to this compound, supported by experimental data and detailed protocols.

Performance Comparison of Derivatizing Agents

The selection of an appropriate derivatizing agent is contingent on the specific analytical requirements, including the nature of the amine, the desired sensitivity, and the available detection instrumentation. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compoundDansyl ChlorideFluorescamine (B152294)o-Phthalaldehyde (OPA)Ninhydrin
Reactive Towards Primary AminesPrimary and Secondary Amines[1][2]Primary Amines[3][4]Primary Amines[5][6]Primary and Secondary Amines[1]
Detection Method FluorescenceFluorescence, UV-Vis[3]Fluorescence[3][7]Fluorescence, UV-Vis[6][8]UV-Vis[1]
Excitation λ (nm) ~254~333-350[3][9]~390[4][7]~340[6]N/A
Emission λ (nm) ~412~515-530[9]~475[4][7]~455[6]N/A
Reaction pH Mildly Acidic/NeutralAlkaline (pH 9.5-10.5)[3]Alkaline (pH 8.0-9.0)[9]Alkaline (pH 9.0-11.5)[10]Neutral to slightly acidic
Reaction Time 1-2 hours at elevated temp.30-120 minutes at elevated temp.[9]Almost instantaneous at room temp.[3]< 2 minutes at room temp.[6]5-15 minutes at elevated temp.
Derivative Stability ModerateStable[3]Less stable[11]Less stable[8]Stable
Key Advantages Good for primary amines, established methods.Reacts with both primary and secondary amines, stable derivatives.[3]Very fast reaction, low background fluorescence as reagent is non-fluorescent.[3][7]Rapid reaction, good sensitivity.[6]Well-established for amino acid analysis, reacts with primary and secondary amines.[1]
Limitations Slower reaction, does not react with secondary amines.Longer reaction time, reagent itself is fluorescent.Derivatives can be unstable, only reacts with primary amines.[4][11]Derivatives are unstable, requires a thiol co-reagent.[8][11]Requires heating, primarily for post-column derivatization.[1]

Derivatization Reaction Pathways

The following diagrams illustrate the chemical reactions between the derivatizing agents and a primary amine.

G Figure 1: Derivatization of a primary amine with this compound. reagent This compound product Schiff Base Adduct (Fluorescent) reagent->product + amine R-NH2 (Primary Amine) amine->product

Figure 1: Derivatization of a primary amine with this compound.

G Figure 2: Derivatization of a primary amine with Dansyl Chloride. reagent Dansyl Chloride product Dansyl-Amine Adduct (Fluorescent) reagent->product + amine R-NH2 (Primary Amine) amine->product

Figure 2: Derivatization of a primary amine with Dansyl Chloride.

G Figure 3: Derivatization of a primary amine with Fluorescamine. reagent Fluorescamine (Non-fluorescent) product Pyrrolinone Derivative (Fluorescent) reagent->product + amine R-NH2 (Primary Amine) amine->product

Figure 3: Derivatization of a primary amine with Fluorescamine.

G Figure 4: Derivatization of a primary amine with OPA. reagent o-Phthalaldehyde (OPA) product Isoindole Derivative (Fluorescent) reagent->product + thiol Thiol (e.g., 2-mercaptoethanol) thiol->product + amine R-NH2 (Primary Amine) amine->product

Figure 4: Derivatization of a primary amine with OPA.

Experimental Protocols

Detailed methodologies for the derivatization of amines using the discussed reagents are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Derivatization with this compound

This protocol describes a typical pre-column derivatization procedure for HPLC analysis of primary amines using this compound.

Materials:

  • Amine standard or sample solution

  • This compound solution (10 mg/mL in methanol)

  • Methanol, HPLC grade

  • 2-Propanol, HPLC grade

  • Magnesium sulfate (B86663) (anhydrous)

  • Reaction vials

Procedure:

  • To a reaction vial, add 50 µL of the amine standard or sample solution.

  • Add 50 µL of the this compound solution.

  • Add approximately 10 mg of anhydrous magnesium sulfate.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 1 hour.

  • After incubation, cool the mixture to room temperature.

  • Filter the solution to remove the magnesium sulfate.

  • The resulting solution is ready for HPLC analysis.[12]

Protocol 2: Derivatization with Dansyl Chloride

This protocol is suitable for the pre-column derivatization of primary and secondary amines for sensitive fluorescence detection.[3]

Materials:

Procedure:

  • In a reaction vial, mix 100 µL of the amine standard or sample with 100 µL of sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl chloride solution.[9]

  • Vortex the mixture and incubate at 60°C for 60 minutes in the dark.[9]

  • After incubation, add 50 µL of 10% ammonium hydroxide to quench the reaction.

  • Evaporate the acetone under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for HPLC analysis.[9]

Protocol 3: Derivatization with Fluorescamine

This protocol outlines a rapid derivatization procedure for primary amines.

Materials:

  • Amine standard or sample solution

  • Fluorescamine solution (0.3 mg/mL in acetone)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Reaction vials

Procedure:

  • To a reaction vial, add 100 µL of the amine standard or sample solution.

  • Add 200 µL of the borate buffer.

  • While vortexing, rapidly add 100 µL of the fluorescamine solution.

  • The reaction is almost instantaneous. The sample is ready for immediate HPLC analysis.

Protocol 4: Derivatization with o-Phthalaldehyde (OPA)

This protocol is for the rapid pre-column derivatization of primary amines.

Materials:

  • Amine standard or sample solution

  • OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of ethanol, add 11.2 mL of 0.1 M borate buffer (pH 10.4), and 50 µL of 2-mercaptoethanol.

  • Reaction vials

Procedure:

  • In a reaction vial, mix 20 µL of the amine standard or sample solution with 20 µL of the OPA reagent.[8]

  • Vortex the mixture for 1 minute.[8]

  • The derivatization is complete. The sample is ready for HPLC analysis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for amine analysis using pre-column derivatization followed by HPLC.

G Figure 5: General workflow for amine analysis via pre-column derivatization and HPLC. cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample_collection Sample Collection extraction Amine Extraction sample_collection->extraction add_reagent Addition of Derivatizing Agent extraction->add_reagent reaction Incubation (if required) add_reagent->reaction hplc HPLC Separation reaction->hplc detection Fluorescence/UV-Vis Detection hplc->detection data_analysis Data Analysis detection->data_analysis

Figure 5: General workflow for amine analysis via pre-column derivatization and HPLC.

Conclusion

The choice of a derivatizing agent for amine analysis is a critical decision that impacts the sensitivity, selectivity, and efficiency of the analytical method. While this compound is a viable option, alternatives such as Dansyl chloride, Fluorescamine, and o-Phthalaldehyde offer significant advantages. Dansyl chloride is versatile, reacting with both primary and secondary amines to form stable derivatives.[3] Fluorescamine and OPA provide extremely rapid reactions at room temperature, which is ideal for high-throughput applications.[3][6] Ninhydrin remains a robust and reliable choice, particularly for post-column derivatization in amino acid analysis.[1] By carefully considering the specific requirements of the analysis and the properties of each reagent, researchers can select the optimal derivatization strategy to achieve their analytical goals.

References

Navigating the Pitfalls of 9-Anthraldehyde in Biological Imaging: A Comparative Guide to Superior Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable tools for biological imaging, the choice of fluorescent probe is paramount. While classic fluorophores like 9-Anthraldehyde have been utilized, a deeper look into their performance reveals significant limitations that can compromise experimental outcomes. This guide provides an objective comparison of this compound with modern alternatives for formaldehyde (B43269) and viscosity sensing, supported by experimental data, to inform the selection of the most suitable probe for your research needs.

This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, possesses inherent fluorescence. However, its application in the complex and sensitive environment of live cells is fraught with challenges. These include suboptimal photophysical properties, potential for cellular metabolism and toxicity, and a lack of specificity for targeted imaging applications. In contrast, a new generation of fluorescent probes has been engineered to overcome these limitations, offering superior sensitivity, specificity, and biocompatibility.

Performance Under Scrutiny: this compound vs. The Alternatives

To provide a clear comparison, the following tables summarize the key performance indicators of this compound against selected high-performing fluorescent probes for formaldehyde detection and viscosity sensing.

Table 1: Comparison of Formaldehyde Probes

FeatureThis compound (and derivatives)FAP-1[1]Na-FA[2]PFM[3]
Analyte General AldehydesFormaldehydeFormaldehydeFormaldehyde
Quantum Yield (Φ) Low (solid state)[4]Not explicitly statedNot explicitly statedNot explicitly stated
Fluorescence Enhancement N/A~8-fold[1]>900-fold[2]~68-fold[3]
Response Time N/A< 30 min[1]< 30 min[2]< 1 min[3]
Photostability Prone to photooxidation[5][6]Good[7][8]GoodGood[3]
Cytotoxicity Potentially cytotoxic[2]Low[9]Low[2]Low[3]
Key Advantage Commercially available scaffoldHigh selectivityHigh turn-on ratioUltrafast and reversible response

Table 2: Comparison of Viscosity Probes

FeatureThis compound (as a structural motif)BODIPY-based Rotors[10][11][12]TCF-VIS1[13][14][15]
Sensing Application Viscosity (as a molecular rotor component)Cellular and subcellular viscosityCellular and in vivo viscosity
Quantum Yield (Φ) Varies, can be low0.01 to >0.5 (viscosity dependent)[12]Up to 0.97 (in high viscosity)
Fluorescence Enhancement Varies>100-fold[12]~78-fold[13]
Emission Wavelength VariesTypically Green-RedRed (644 nm)[13]
Photostability ModerateGenerally excellent[11]Good[13]
Cytotoxicity VariesGenerally low[11]Low[13][15]
Key Advantage Simple aromatic structureHigh sensitivity and photostabilityLarge Stokes shift and red emission

Unpacking the Limitations of this compound

The data highlights several critical drawbacks of using this compound in a biological context:

  • Low Brightness and Environmental Sensitivity: The fluorescence quantum yield of this compound in its solid state is known to be low, and its emission properties can be significantly influenced by its local environment and molecular packing[4]. This can lead to unreliable and difficult-to-interpret imaging data.

  • Photostability Concerns: this compound is susceptible to photooxidation, a process where the molecule is chemically altered by light, leading to a loss of fluorescence (photobleaching)[5][6]. This limits its utility in experiments requiring prolonged or intense illumination.

  • Lack of Specificity: As a simple aromatic aldehyde, this compound lacks the specific targeting moieties required for modern biological imaging, where visualizing specific organelles or biomolecules is often crucial.

Superior Alternatives for Targeted Biological Imaging

The field of fluorescent probe development has produced a diverse array of molecules designed to overcome the limitations of older dyes.

For Formaldehyde Detection:

Formaldehyde is a key signaling molecule involved in various cellular processes, and its detection requires highly sensitive and selective probes.

  • FAP-1 (Formaldehyde Probe 1): This probe utilizes a specific aza-Cope rearrangement reaction with formaldehyde, leading to a significant turn-on fluorescence response with high selectivity over other cellular aldehydes[1].

  • Na-FA: This naphthalimide-based probe exhibits an exceptionally high fluorescence enhancement upon reaction with formaldehyde, making it suitable for detecting low concentrations of the analyte[2].

  • PFM: This probe offers the unique advantages of an ultrafast and reversible response to formaldehyde, enabling the real-time tracking of dynamic changes in formaldehyde levels within cells[3].

For Viscosity Sensing:

Cellular viscosity is a critical parameter that reflects the health and function of a cell. Molecular rotors are a class of probes whose fluorescence is dependent on the viscosity of their microenvironment.

  • BODIPY-based Rotors: This class of probes is characterized by high sensitivity, excellent photostability, and tunable emission wavelengths. Their fluorescence quantum yield and lifetime increase significantly in viscous environments, allowing for quantitative mapping of intracellular viscosity[10][11][12].

  • TCF-VIS1: This probe features a large Stokes shift and red emission, which are highly desirable for biological imaging to minimize background autofluorescence. It has demonstrated a significant fluorescence enhancement in response to increased viscosity and has been successfully used for imaging in living cells and tumor-bearing mice[13][15].

Experimental Methodologies

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are generalized protocols for key experiments cited in this guide.

General Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., HeLa or HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Probe Incubation: Prepare serial dilutions of the fluorescent probe in cell culture medium. Replace the existing medium with the probe-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the probe that inhibits 50% of cell growth).

General Protocol for Live-Cell Imaging with a Fluorescent Probe
  • Cell Culture: Grow cells on a glass-bottom dish or chamber slide suitable for microscopy.

  • Probe Loading: Incubate the cells with the fluorescent probe at the desired concentration in an appropriate buffer (e.g., PBS or imaging medium) for the recommended time and temperature.

  • Washing: Gently wash the cells with fresh buffer to remove any unbound probe.

  • Imaging: Mount the dish or slide on a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

  • Image Acquisition: Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching. For time-lapse imaging, set the desired interval and duration.

  • Image Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, or other relevant parameters.

Visualizing the Pathways and Processes

To better understand the biological context and experimental workflows, the following diagrams are provided.

formaldehyde_pathway cluster_metabolism One-Carbon Metabolism cluster_epigenetics Epigenetic Regulation Amino Acid Catabolism Amino Acid Catabolism Formaldehyde (CH2O) Formaldehyde (CH2O) Amino Acid Catabolism->Formaldehyde (CH2O) Folate Cycle Folate Cycle Folate Cycle->Formaldehyde (CH2O) Methanol Metabolism Methanol Metabolism Methanol Metabolism->Formaldehyde (CH2O) Histone Demethylation Histone Demethylation Histone Demethylation->Formaldehyde (CH2O) DNA Demethylation DNA Demethylation DNA Demethylation->Formaldehyde (CH2O) Cellular Processes Cellular Processes Formaldehyde (CH2O)->Cellular Processes Signaling Toxicity Toxicity Formaldehyde (CH2O)->Toxicity High Concentrations

Cellular sources and roles of formaldehyde.

viscosity_probe_workflow Start Start Prepare Cell Culture Prepare Cell Culture Start->Prepare Cell Culture Incubate with Viscosity Probe Incubate with Viscosity Probe Prepare Cell Culture->Incubate with Viscosity Probe Wash to Remove Excess Probe Wash to Remove Excess Probe Incubate with Viscosity Probe->Wash to Remove Excess Probe Acquire Fluorescence Images Acquire Fluorescence Images Wash to Remove Excess Probe->Acquire Fluorescence Images Analyze Fluorescence Intensity/Lifetime Analyze Fluorescence Intensity/Lifetime Acquire Fluorescence Images->Analyze Fluorescence Intensity/Lifetime Correlate with Viscosity Correlate with Viscosity Analyze Fluorescence Intensity/Lifetime->Correlate with Viscosity End End Correlate with Viscosity->End

Experimental workflow for viscosity imaging.

Conclusion

The evidence strongly suggests that for demanding applications in biological imaging, researchers should look beyond classical fluorophores like this compound. The limitations in photostability, brightness, and biocompatibility, coupled with a lack of specificity, can significantly impact the quality and reliability of experimental data. Modern fluorescent probes, engineered for specific targets like formaldehyde or for sensing biophysical parameters like viscosity, offer vastly superior performance. By carefully considering the experimental requirements and the data presented in this guide, researchers can select the optimal fluorescent tool to illuminate their biological questions with greater clarity and confidence.

References

Safety Operating Guide

Proper Disposal of 9-Anthraldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 9-Anthraldehyde, ensuring the protection of laboratory personnel and the environment. While toxicological properties of this compound have not been fully investigated, it is prudent to treat it as a hazardous chemical.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, a yellow to yellow-green crystalline powder, requires careful management to avoid potential health risks.[1]

Key Hazards:

  • May cause skin, eye, and respiratory tract irritation.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).[2]Prevents skin contact and irritation.[1]
Body Protection Protective clothing to prevent skin exposure.[1]Minimizes the risk of skin contact with the chemical.
Respiratory A respiratory protection program meeting OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed if workplace conditions warrant respirator use.[1]Protects against inhalation of dust particles, especially in poorly ventilated areas.

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a fume hood, to keep airborne concentrations low.[1]

  • Minimize dust generation and accumulation during handling.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong bases.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1][4] Chemical waste generators are responsible for correctly classifying waste.[1][4]

Step 1: Waste Collection and Segregation

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, wipes) in a dedicated, properly labeled hazardous waste container.

  • The container should be made of a compatible material, be in good condition, and have a secure lid.

  • Label the container clearly as "Hazardous Waste: this compound" and include any other required hazard information.

Step 2: Spill Management

  • In case of a spill, clean it up immediately.[1]

  • Wearing the appropriate PPE, sweep up the solid material.[1]

  • Avoid generating dust during cleanup.[1]

  • Place the spilled material into a suitable, labeled container for disposal.[1]

Step 3: Disposal of Empty Containers

  • Dispose of the original, empty this compound container as unused product.[2][4] Do not reuse the container.[4]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2][6]

Disposal Workflow

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill ventilation Work in a Ventilated Area (e.g., Fume Hood) ppe->ventilation container Select a Labeled, Compatible Hazardous Waste Container ventilation->container Step 2 collect Place Waste this compound & Contaminated Materials in Container container->collect seal Securely Seal the Container collect->seal storage Store Sealed Container in Designated Waste Area seal->storage Step 3 contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs Step 4 pickup Arrange for Waste Pickup contact_ehs->pickup end Disposal Complete pickup->end spill->ppe Ensure PPE cleanup Clean up spill immediately - Sweep solid material - Avoid generating dust - Place in waste container spill->cleanup Yes cleanup->collect

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Chemical Neutralization

Potential Method: Oxidation to Carboxylic Acid

Aromatic aldehydes can be oxidized to their corresponding carboxylic acids, which may be less hazardous. Sodium chlorite (B76162) (NaClO₂) is a reagent known to perform this conversion under mild conditions.[7]

  • Reaction Concept: this compound → 9-Anthroic acid

  • Reagents: Sodium chlorite (NaClO₂), a buffer system (e.g., sodium dihydrogen phosphate), and a solvent like acetonitrile/water.[7]

  • Procedure Outline: This would involve dissolving the this compound in a suitable solvent and treating it with the oxidizing agent under controlled pH and temperature.

  • Important: This is a conceptual outline and not a validated protocol. The reaction conditions would need to be optimized, and the final waste stream analyzed to confirm complete conversion and to classify it for proper disposal.

Note on Other Neutralization Methods:

  • Methods using amino acids (such as glycine) or sodium pyrosulfite have been patented for neutralizing other aldehydes like formaldehyde (B43269) and ortho-phthalaldehyde.[8][9] Their effectiveness on a solid, aromatic aldehyde like this compound is unknown and would require experimental validation.

Given the lack of specific data, the most reliable and recommended method for disposal is to treat this compound as hazardous waste and transfer it to a licensed disposal facility.

References

Personal protective equipment for handling 9-Anthraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9-Anthraldehyde

For Immediate Use by Laboratory Professionals: This document provides critical safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of this compound (CAS 642-31-9). Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.

Hazard Identification and Key Data

This compound is a yellow crystalline solid that poses several health risks.[1][2] It is known to cause skin, eye, and respiratory irritation.[2][3] Although its toxicological properties have not been fully investigated, it is considered harmful if inhaled, swallowed, or absorbed through the skin.[2][4]

Table 1: GHS Hazard Statements for this compound

Code Hazard Statement Source
H315 Causes skin irritation [3]
H319 Causes serious eye irritation [3]

| H335 | May cause respiratory irritation |[3] |

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₅H₁₀O [2][5]
Molecular Weight 206.24 g/mol [6]
Appearance Yellow crystalline powder [1][2]
Melting Point 103-105 °C [1][5][7]
Boiling Point ~405.7 °C at 760 mmHg [5][7]
Flash Point ~269.2 °C [2][5]
Density ~1.2 g/cm³ [5][7]

| Solubility | Soluble in toluene. |[1][2][8] |

Operational Plan: From Preparation to Storage

A systematic approach is crucial when working with this compound. This involves establishing proper engineering controls, using the correct PPE, and following strict handling and storage procedures.

Step 1: Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood or local exhaust ventilation is required to keep airborne concentrations low and minimize inhalation risk.[4][9]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

Step 2: Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.[9]

  • Eye and Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards.[1][4] A face shield may be necessary for operations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves (e.g., Nitrile rubber) inspected for integrity before each use.[4]

    • Lab Coat/Clothing: A lab coat or other protective clothing is mandatory to prevent skin contact.[4][10]

  • Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is typically not required.[1][11] However, if dust formation is likely or ventilation is insufficient, a NIOSH-approved N95 or P1 (EN 143) particulate respirator must be used.[1] All respirator use must comply with a formal respiratory protection program (e.g., OSHA 29 CFR 1910.134).[4]

Step 3: Safe Handling Procedures
  • Limit all unnecessary personal contact with the chemical.[10]

  • Avoid breathing dust or fumes.[1][3]

  • Minimize dust generation and accumulation during handling.[3][4]

  • Wash hands and exposed skin thoroughly with soap and water after handling and before breaks.[1][3][10]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[10]

  • Contaminated work clothing should be removed and laundered separately before reuse.[4][10]

Step 4: Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[3][4][10]

  • Keep containers tightly closed and securely sealed to prevent leakage.[4][10]

  • Store locked up, away from incompatible materials such as strong oxidizing agents and strong bases.[2][7][8][10]

  • Protect containers from physical damage.[10]

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an exposure or spill.

Step 1: First-Aid Measures

Have the Safety Data Sheet (SDS) available when seeking medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[1][3][4] Seek medical attention if irritation develops or persists.[3][10]

  • Inhalation: Move the exposed person to fresh air immediately.[1][3][4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3][4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[3][4][12] Never give anything by mouth to an unconscious person.[1][4] Rinse the mouth with water and seek immediate medical attention.[1][3]

Step 2: Spill Containment and Cleanup
  • Minor Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear full PPE as described in Section 2.

    • Avoid generating dust.[4][10]

    • Carefully sweep or vacuum up the spilled solid. Do not use compressed air for cleaning.[10]

    • Place the collected material into a suitable, sealed, and properly labeled container for disposal.[4][10]

  • Major Spills:

    • Clear the area of all personnel and move upwind.[10]

    • Alert the appropriate emergency response team.[10]

    • Prevent the spill from entering drains or waterways.[3][10]

Step 3: Waste Disposal
  • Disposal of this compound and its containers must be handled as hazardous waste.[3][9]

  • All waste must be disposed of through a licensed waste disposal company, in strict accordance with all federal, state, and local environmental regulations.[3][10]

  • Do not allow the chemical to enter drains, soil, or waterways.[3][9]

Safe Handling Workflow

The following diagram illustrates the procedural flow for safely handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_execution Execution cluster_conclusion Post-Handling & Disposal risk_assessment 1. Risk Assessment & SOP Review gather_materials 2. Gather Materials & Verify Chemical Integrity risk_assessment->gather_materials eng_controls 3. Confirm Engineering Controls (Fume Hood, Eyewash) gather_materials->eng_controls don_ppe 4. Don Personal Protective Equipment (PPE) eng_controls->don_ppe handling 5. Handle this compound per SOP don_ppe->handling spill Spill Occurs? handling->spill decontaminate 7. Decontaminate Work Area & Equipment doff_ppe 8. Doff & Inspect PPE decontaminate->doff_ppe segregate_waste 9. Segregate & Label Waste doff_ppe->segregate_waste dispose 10. Dispose of Waste via Approved Channels segregate_waste->dispose spill->decontaminate No spill_protocol 6a. Execute Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->decontaminate

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Anthraldehyde
Reactant of Route 2
Reactant of Route 2
9-Anthraldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.